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  • Product: (S)-Amino Carnitine
  • CAS: 125377-87-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (S)-Amino Carnitine

Introduction: The Significance of (S)-Amino Carnitine in Drug Discovery (S)-Amino Carnitine, a chiral derivative of the essential nutrient L-carnitine, has garnered significant interest within the scientific and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-Amino Carnitine in Drug Discovery

(S)-Amino Carnitine, a chiral derivative of the essential nutrient L-carnitine, has garnered significant interest within the scientific and drug development communities. Its importance stems from its role as a key structural motif and a versatile chiral building block in the synthesis of various pharmacologically active compounds. As an analogue of carnitine, it has been explored for its potential to modulate fatty acid metabolism, with implications for metabolic diseases.[1] Furthermore, derivatives of aminocarnitine have been investigated as potent inhibitors of carnitine palmitoyltransferase (CPT), enzymes crucial for fatty acid oxidation, highlighting their therapeutic potential in conditions such as diabetes and heart disease.[2][3]

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for obtaining enantiomerically pure (S)-Amino Carnitine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the synthetic transformations, offers detailed, field-proven experimental protocols, and presents characterization data to ensure scientific integrity and reproducibility.

Strategic Approaches to the Enantioselective Synthesis of (S)-Amino Carnitine

The stereospecific synthesis of (S)-Amino Carnitine presents a formidable challenge due to the presence of a chiral center at the C3 position. The biological activity of aminocarnitine and its derivatives is highly dependent on this stereochemistry, necessitating synthetic routes that afford high enantiomeric purity. Several strategies have been developed, each with its own set of advantages and considerations. This guide will focus on the most robust and well-documented pathways, providing a comparative analysis to aid in the selection of the most appropriate method for a given research or development objective.

The primary pathways to be discussed are:

  • Stereospecific Synthesis from (S)-Methanesulfonylcarnitine: A direct and efficient three-step route involving the formation of a lactone intermediate, followed by azidation and catalytic hydrogenation.

  • Synthesis from Chiral Precursors: Utilizing readily available chiral molecules such as L-aspartic acid to establish the desired stereochemistry.

  • Biocatalytic and Chemoenzymatic Methods: Employing enzymes for kinetic resolution or asymmetric transformations to achieve high enantioselectivity.

Pathway 1: Stereospecific Synthesis from (S)-Methanesulfonylcarnitine

This pathway is a robust and widely cited method for the preparation of (S)-Amino Carnitine, leveraging the readily available starting material, (S)-carnitine. The synthesis proceeds through three key transformations: lactonization, nucleophilic opening of the lactone with azide, and subsequent reduction to the amine. This route is advantageous due to its stereospecificity, with the chirality of the starting material being transferred through the synthetic sequence.[4]

Logical Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow Start (S)-Carnitine Step1 Mesylation Start->Step1 Intermediate1 (S)-Methanesulfonylcarnitine Step1->Intermediate1 Step2 Intramolecular Cyclization (Lactonization) Intermediate1->Step2 Intermediate2 (S)-4-(trimethylammonio)butan-3-olide Step2->Intermediate2 Step3 Azide Ring Opening Intermediate2->Step3 Intermediate3 (S)-3-azido-4-(trimethylammonio)butanoate Step3->Intermediate3 Step4 Catalytic Hydrogenation Intermediate3->Step4 End (S)-Amino Carnitine Step4->End

Figure 1: Overall workflow for the synthesis of (S)-Amino Carnitine from (S)-Carnitine.

Step 1: Preparation of (S)-Methanesulfonylcarnitine

The initial step involves the activation of the hydroxyl group of (S)-Carnitine by converting it into a good leaving group, typically a mesylate. This is a standard transformation in organic synthesis, and the resulting (S)-Methanesulfonylcarnitine is a key intermediate for the subsequent lactonization.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-Carnitine (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of cold water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-Methanesulfonylcarnitine, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to (S)-4-(trimethylammonio)butan-3-olide

The mesylated intermediate undergoes an intramolecular nucleophilic substitution reaction in a basic environment to form the corresponding γ-butyrolactone. The carboxylate acts as the nucleophile, displacing the mesylate leaving group.

Experimental Protocol:

  • Reaction Setup: Dissolve (S)-Methanesulfonylcarnitine (1.0 eq) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add an equimolar amount of a mild base, such as sodium bicarbonate (NaHCO₃), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature (20-30 °C) for 3-12 hours.[4] The progress of the lactone formation can be monitored by HPLC or NMR.[4]

  • Isolation: Upon completion, the reaction mixture can be filtered to remove the inorganic salts. The solvent is then removed under high vacuum to yield the crude lactone, (S)-4-(trimethylammonio)butan-3-olide.

Step 3: Synthesis of (S)-3-azido-4-(trimethylammonio)butanoate

The lactone is then subjected to a ring-opening reaction using an azide source. The azide anion acts as a nucleophile, attacking the β-carbon of the lactone and opening the ring to form the azido-carboxylate.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude (S)-4-(trimethylammonio)butan-3-olide (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Azide Addition: Add an equimolar amount of sodium azide (NaN₃).[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-30 °C) for 2-6 hours.[4]

  • Isolation: After the reaction is complete, the solvent is removed under high vacuum. The resulting residue contains the crude (S)-3-azido-4-(trimethylammonio)butanoate.

Step 4: Catalytic Hydrogenation to (S)-Amino Carnitine

The final step is the reduction of the azide group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) (5-10 mol%) in a solvent such as methanol or ethanol.

  • Hydrogenation: Add the crude (S)-3-azido-4-(trimethylammonio)butanoate to the suspension. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (2-4 atmospheres) and stir the reaction mixture vigorously for 8-18 hours.[4]

  • Filtration and Purification: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-Amino Carnitine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation
StepReactantProductReagentsConditionsTypical Yield (%)
1(S)-Carnitine(S)-MethanesulfonylcarnitineMethanesulfonyl chloride, Pyridine0 °C to RT, 4-6 h>90
2(S)-Methanesulfonylcarnitine(S)-4-(trimethylammonio)butan-3-olideNaHCO₃, DMF/DMSO20-30 °C, 3-12 hHigh (often used crude)
3(S)-4-(trimethylammonio)butan-3-olide(S)-3-azido-4-(trimethylammonio)butanoateNaN₃, DMF/DMSO20-30 °C, 2-6 hHigh (often used crude)
4(S)-3-azido-4-(trimethylammonio)butanoate(S)-Amino CarnitineH₂, 10% Pd/C, Methanol2-4 atm, 8-18 h>85

Pathway 2: Synthesis from L-Aspartic Acid

An alternative and elegant approach to (S)-Amino Carnitine utilizes the chiral pool, starting from the readily available and inexpensive amino acid, L-aspartic acid. This strategy leverages the inherent stereochemistry of the starting material to construct the target molecule.

Conceptual Pathway

Aspartic_Acid_Pathway Start L-Aspartic Acid Step1 Protection & Reduction Start->Step1 Intermediate1 Protected Amino Alcohol Step1->Intermediate1 Step2 Activation of Hydroxyl Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 Quaternization Intermediate2->Step3 Intermediate3 Quaternary Ammonium Salt Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End (S)-Amino Carnitine Step4->End

Figure 2: Conceptual pathway for the synthesis of (S)-Amino Carnitine from L-Aspartic Acid.

This pathway typically involves the protection of the amino and α-carboxylic acid groups of L-aspartic acid, followed by the selective reduction of the β-carboxylic acid to a primary alcohol. The resulting hydroxyl group is then activated (e.g., as a tosylate or mesylate) to facilitate nucleophilic substitution with trimethylamine. Finally, deprotection of the amino and carboxylic acid groups yields (S)-Amino Carnitine. While conceptually straightforward, this route requires careful selection of protecting groups to ensure orthogonality and chemoselectivity throughout the multi-step sequence.

Pathway 3: Biocatalytic and Chemoenzymatic Approaches

The demand for highly enantiopure pharmaceuticals has driven the development of biocatalytic and chemoenzymatic methods for the synthesis of chiral molecules. These approaches offer several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Enzymatic Kinetic Resolution

One common biocatalytic strategy is the kinetic resolution of a racemic mixture of aminocarnitine or a suitable precursor. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For instance, a lipase could be used to selectively acylate one enantiomer of a racemic aminocarnitine derivative, enabling their separation.

Enzymatic_Resolution Start Racemic Aminocarnitine Enzyme Enzyme (e.g., Lipase) + Acyl Donor Start->Enzyme Product1 (R)-N-Acyl-Aminocarnitine Enzyme->Product1 Product2 (S)-Amino Carnitine (unreacted) Enzyme->Product2

Figure 3: Principle of enzymatic kinetic resolution for obtaining (S)-Amino Carnitine.

While effective, a major drawback of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%. However, this can be overcome by incorporating a racemization step for the undesired enantiomer in a dynamic kinetic resolution (DKR) process.

Characterization and Quality Control

The successful synthesis of (S)-Amino Carnitine must be validated through rigorous characterization to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Data:

  • ¹H NMR (D₂O): Expected signals would include a singlet for the nine protons of the trimethylammonium group, and multiplets for the protons on the butyrate backbone.

  • ¹³C NMR (D₂O): Distinct signals for the carbonyl carbon, the quaternary ammonium carbons, and the carbons of the butyrate chain would be observed.[5]

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.

Chiral Purity Analysis:

The enantiomeric excess (e.e.) of the synthesized (S)-Amino Carnitine is a critical quality attribute. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis using a non-chiral method.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (S)-Amino Carnitine is a key enabling technology for the development of novel therapeutics targeting metabolic pathways. The stereospecific route starting from (S)-methanesulfonylcarnitine offers a reliable and efficient method for obtaining this valuable chiral building block. While alternative pathways from chiral precursors and through biocatalysis provide viable options, the direct three-step synthesis remains a highly practical approach for laboratory and potential pilot-scale production.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes. This may include the discovery and engineering of novel enzymes for the direct asymmetric synthesis of (S)-Amino Carnitine, as well as the optimization of existing chemical routes to minimize waste and improve overall efficiency. As our understanding of the biological roles of aminocarnitine and its derivatives continues to expand, the demand for robust and scalable synthetic methods will undoubtedly grow, paving the way for new innovations in medicinal chemistry and drug discovery.

References

  • Giannessi, F., Pessotto, P., Tassoni, E., Chiodi, P., Conti, R., De Angelis, F., Dell'Uomo, N., Catini, R., Deias, R., Tinti, M. O., Carminati, P., & Arduini, A. (2003). Discovery of a long-chain carbamoyl aminocarnitine derivative, a reversible carnitine palmitoyltransferase inhibitor with antiketotic and antidiabetic activity. Journal of Medicinal Chemistry, 46(3), 303–309. [Link]

  • Giannessi, F., Misiti, D., & Tinti, M. O. (1996). Process for producing R-aminocarnitine and S-aminocarnitine. U.S.
  • L(-)-Carnitine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 28, 2026, from [Link]

  • van Vlies, N., Ferdinandusse, S., Turkenburg, M., Wanders, R. J., & Vaz, F. M. (2008). Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Journal of Inherited Metabolic Disease, 31(2), 224–231. [Link]

  • Giannessi, F., et al. (2003). Discovery of a long-chain carbamoyl aminocarnitine derivative, a reversible carnitine palmitoyltransferase inhibitor with antiketotic and antidiabetic activity. Journal of Medicinal Chemistry, 46(3), 303-309. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

Sources

Exploratory

biological functions of (S)-Amino Carnitine

An In-Depth Technical Guide to the Biological Functions of (S)-Amino Carnitine Authored by a Senior Application Scientist This guide provides a detailed exploration of (S)-Amino Carnitine, a pivotal molecule in metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Functions of (S)-Amino Carnitine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of (S)-Amino Carnitine, a pivotal molecule in metabolic research. We will dissect its mechanism of action, its profound impact on cellular bioenergetics, and its applications as both a sophisticated research tool and a foundation for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent modulator of fatty acid metabolism.

Introduction: The Significance of (S)-Amino Carnitine

(S)-Amino Carnitine is a synthetic analog of L-carnitine, the endogenous molecule essential for the transport of long-chain fatty acids into the mitochondria for energy production.[1][2][3][4][5] Unlike its natural counterpart, the primary biological role of (S)-Amino Carnitine is not to facilitate, but to inhibit fatty acid oxidation (FAO). This inhibitory action makes it an invaluable tool for studying metabolic pathways and a progenitor for drugs targeting diseases characterized by dysregulated lipid metabolism.[6][7][8][9]

A key advantage of (S)-Amino Carnitine, specifically the L-isomer (L-AC), is its ability to efficiently block FAO without activating Peroxisome Proliferator-Activated Receptors (PPARs).[6][10] Many other FAO inhibitors have off-target effects as PPAR ligands, confounding experimental results. The specificity of L-AC allows for a clearer investigation into the direct consequences of FAO inhibition, making it a superior chemical probe for simulating genetic disorders of fatty acid metabolism in vitro.[6]

Core Mechanism of Action: Potent Inhibition of the Carnitine Shuttle

The transport of long-chain fatty acids from the cell's cytosol into the mitochondrial matrix is the rate-limiting step of FAO and is orchestrated by the carnitine shuttle system.[1][8][9] This shuttle involves three key components:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, it converts long-chain acyl-CoAs into acylcarnitines.[1][8]

  • Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.[1][11][12]

  • Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, it reverses the CPT1 reaction, converting acylcarnitines back into acyl-CoAs for β-oxidation.[1][10]

(S)-Amino Carnitine exerts its biological function by inhibiting this critical transport machinery. Research indicates that it inhibits carnitine palmitoyltransferase with varying sensitivities for CPT1 and CPT2, and also affects the carnitine acylcarnitine translocase (CACT).[6] However, studies in intact fibroblast cells suggest that its most pronounced effect is the inhibition of CPT2.[6][10] This is evidenced by the observation that in cells deficient in CACT or CPT2, L-aminocarnitine did not alter the already elevated levels of C16-acylcarnitine, implying that CPT1 was not the primary target in this context.[6]

cluster_cytosol Cytosol cluster_mito_space Intermembrane Space cluster_mito_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA->CPT1 OMM Outer Mitochondrial Membrane Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto Carnitine CoA Acylcarnitine_ims Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_ims IMM Inner Mitochondrial Membrane CACT CACT Acylcarnitine_ims->CACT Carnitine_ims Carnitine Carnitine_ims->CPT1 Acylcarnitine_matrix Acylcarnitine CPT2 CPT2 Acylcarnitine_matrix->CPT2 LCFA_matrix Long-Chain Fatty Acyl-CoA CPT2->LCFA_matrix CoA Carnitine BetaOx β-Oxidation LCFA_matrix->BetaOx Carnitine_matrix Carnitine Carnitine_matrix->CACT CACT->Carnitine_ims CACT->Acylcarnitine_matrix Inhibitor (S)-Amino Carnitine Inhibitor->CPT1 Inhibition Inhibitor->CPT2 Strong Inhibition Inhibitor->CACT Inhibition

Caption: Inhibition of the Carnitine Shuttle by (S)-Amino Carnitine.

Cellular and Biochemical Consequences

The inhibition of the carnitine shuttle by (S)-Amino Carnitine triggers a cascade of predictable and measurable metabolic changes, which form the basis of its utility in research.

Metabolic Reprogramming

By blocking the primary pathway for long-chain fatty acid catabolism, (S)-Amino Carnitine forces a metabolic shift. Cells must increase their reliance on alternative energy substrates, primarily glucose, through glycolysis. This shift is a central concept in the therapeutic targeting of metabolic diseases and cancer.[8]

Alteration of Acylcarnitine Profiles

A direct and quantifiable consequence of this inhibition is a dramatic alteration in the cellular acylcarnitine profile. This serves as a robust biomarker of target engagement.

  • Upstream Accumulation: Inhibition of CPT2 and CACT leads to the accumulation of long-chain acylcarnitines (e.g., C16-acylcarnitine) in the cytosol and culture medium, as they cannot be processed in the mitochondria.[6]

  • Downstream Depletion: Consequently, the production of short-chain acylcarnitines (e.g., C2-acylcarnitine or acetylcarnitine), which are products of β-oxidation, is significantly reduced.[6]

This biochemical signature—high C16 and low C2 acylcarnitine—is a hallmark of (S)-Amino Carnitine activity and mimics the profiles seen in patients with CPT2 or CACT deficiency.[6]

Metabolite ClassKey SpeciesObserved Change with (S)-Amino CarnitineRationale
Long-Chain AcylcarnitinesC16-Acylcarnitine↑ Increase Blockade of CPT2/CACT prevents mitochondrial import and processing.[6]
Medium-Chain AcylcarnitinesC14-Acylcarnitine↓ Decrease (in VLCAD deficiency)In VLCAD deficiency, C14 is elevated; L-AC blocks the pathway upstream, increasing C16 and reducing the C14 substrate.[6]
Short-Chain AcylcarnitinesC2-Acylcarnitine↓ Decrease Reduced flux through β-oxidation leads to lower production of acetyl-CoA and its carnitine ester.[6]

Therapeutic Potential and Drug Development

The ability of aminocarnitine derivatives to modulate FAO has positioned them as attractive candidates for therapeutic intervention in several disease areas.

  • Type 2 Diabetes: By inhibiting hepatic CPT1A, aminocarnitine derivatives can reduce gluconeogenesis, a process heavily reliant on energy from FAO.[7] The selective, reversible CPT1A inhibitor ST1326 (Teglicar), an aminocarnitine derivative, was developed for the treatment of diabetes and shown to improve glucose homeostasis in preclinical models.[7][9][13]

  • Oncology: Many cancer cells upregulate FAO to meet the bioenergetic and biosynthetic demands of rapid proliferation.[9] This metabolic dependency creates a therapeutic window. The aminocarnitine derivative ST1326 has been shown to decrease the growth of lymphoma and leukemia cells in preclinical studies.[14] It is particularly effective against activated, proliferating Chronic Lymphocytic Leukemia (CLL) cells, suggesting a role in overcoming microenvironment-mediated drug resistance.[14]

  • Cardiovascular Disease: The heart is heavily reliant on FAO for energy.[15] While modulating this pathway is of therapeutic interest, prolonged inhibition of the muscle isoform, CPT1B, has been associated with cardiac hypertrophy, highlighting the need for isoform-selective inhibitors.[7]

Experimental Protocols for In Vitro Analysis

The trustworthiness of research using (S)-Amino Carnitine relies on robust and verifiable experimental design. Below are foundational protocols for assessing its activity in a cell-based model.

Protocol 1: Assessment of FAO Inhibition using Stable Isotope Tracing

This protocol provides a quantitative measure of FAO flux by tracing the metabolism of a labeled fatty acid.

  • Cell Culture: Plate human fibroblasts or relevant cancer cell lines in appropriate growth medium and allow them to adhere overnight.

  • Pre-incubation: Wash cells with a serum-free medium. Pre-incubate the cells with varying concentrations of (S)-Amino Carnitine (or vehicle control) for 1-4 hours to ensure target engagement.

  • Fatty Acid Loading: Introduce the FAO substrate by adding medium containing [U-¹³C]palmitic acid conjugated to BSA. Incubate for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the culture medium at the end of the incubation.

  • Acylcarnitine Profiling: Analyze the collected medium using tandem mass spectrometry (MS/MS) to quantify the levels of ¹³C-labeled acylcarnitine species (e.g., ¹³C-C16, ¹³C-C14, ¹³C-C2).

  • Data Analysis: Calculate the ratio of labeled long-chain to short-chain acylcarnitines. A dose-dependent increase in this ratio indicates effective inhibition of FAO.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells B 2. Pre-incubate with (S)-Amino Carnitine A->B C 3. Add [U-13C]Palmitic Acid B->C D 4. Incubate (e.g., 24h) C->D E 5. Collect Medium D->E F 6. MS/MS Analysis of Acylcarnitines E->F G 7. Quantify Isotope Incorporation F->G

Caption: Experimental workflow for measuring FAO inhibition.

Conclusion

(S)-Amino Carnitine and its derivatives are powerful chemical tools that function as potent, reversible inhibitors of the mitochondrial carnitine shuttle, with a primary site of action on CPT2 in intact cells. This mechanism effectively halts long-chain fatty acid oxidation, leading to predictable shifts in cellular metabolism and acylcarnitine profiles. This specificity, particularly the lack of off-target PPAR activation, establishes (S)-Amino Carnitine as a gold-standard compound for simulating FAO disorders in vitro. Furthermore, the therapeutic potential of targeting this pathway has been demonstrated by the development of aminocarnitine derivatives like ST1326 for the treatment of metabolic diseases and cancer, underscoring the continued relevance of this molecular scaffold in modern drug discovery.

References

  • Poorthuis, B. J., et al. (2007). Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Journal of Inherited Metabolic Disease, 31(S1), S137-S142. [Link]

  • Linus Pauling Institute. (n.d.). L-Carnitine. Oregon State University. [Link]

  • National Institutes of Health. (2023, April 17). Carnitine - Health Professional Fact Sheet. Office of Dietary Supplements. [Link]

  • Chen, J. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Diabetes and Treatment, 2(1). [Link]

  • Ventura, F. V., et al. (2008). Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Yeast, 25(8), 635-643. [Link]

  • Wikipedia. (n.d.). Carnitine. [Link]

  • Raman, R. (2023, May 9). L-Carnitine: Benefits, Side Effects, Sources, and Dosage. Healthline. [Link]

  • Pekala, J., et al. (2011). L-carnitine--metabolic functions and meaning in humans life. Current drug metabolism, 12(7), 667-678. [Link]

  • WebMD. (n.d.). Acetyl-L-Carnitine - Uses, Side Effects, And More. [Link]

  • Men's Health. (2025, July 10). L Carnitine Explained: What This Amino Acid Does for Your Body. YouTube. [Link]

  • Varlamova, E., et al. (2018). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 103(1), e25-e28. [Link]

  • Tassoni, E., et al. (2010). Aminocarnitine ureidic derivatives as inhibitors of carnitine palmitoyltransferase I. ChemMedChem, 5(5), 666-669. [Link]

  • Patsnap. (2024, June 21). What are CPT1 inhibitors and how do they work?. Synapse. [Link]

  • Liu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology, 14, 1145124. [Link]

  • Giannessi, F., et al. (2003). Discovery of a long-chain carbamoyl aminocarnitine derivative, a reversible carnitine palmitoyltransferase inhibitor with antiketotic and antidiabetic activity. Journal of medicinal chemistry, 46(2), 303-309. [Link]

  • WebMD. (n.d.). L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • AMBOSS. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. YouTube. [Link]

  • Khan Academy. (n.d.). Fatty Acid Oxidation - Part II. [Link]

Sources

Foundational

(S)-Amino Carnitine: A Technical Guide to its Discovery, Synthesis, and Application as a CPT Inhibitor

This in-depth technical guide provides a comprehensive overview of (S)-Amino Carnitine, a significant molecule in the study of fatty acid metabolism and a potent inhibitor of Carnitine Palmitoyltransferase (CPT). Tailore...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of (S)-Amino Carnitine, a significant molecule in the study of fatty acid metabolism and a potent inhibitor of Carnitine Palmitoyltransferase (CPT). Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the intricacies of its stereoselective synthesis, its mechanism of action, and the experimental protocols crucial for its investigation.

Introduction: The Carnitine Shuttle and the Dawn of CPT Inhibitors

The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical step in cellular energy metabolism. This process is mediated by the carnitine shuttle, a system of enzymes and transporters that ferry activated fatty acids across the impermeable inner mitochondrial membrane. Central to this shuttle are the Carnitine Palmitoyltransferases: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, the rate-limiting step in fatty acid oxidation.

Given its pivotal role, the carnitine shuttle, and specifically CPT1, has long been a target for therapeutic intervention in metabolic disorders characterized by excessive fatty acid oxidation, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The inhibition of CPT1 is hypothesized to shift metabolism from fatty acid oxidation towards glucose utilization, thereby improving glycemic control and reducing the production of ketone bodies.[1]

The journey to develop specific and effective CPT inhibitors has been a long and scientifically rich one. Early research into carnitine analogs laid the groundwork for the development of more potent and selective inhibitors. This guide focuses on a key player in this field: (S)-Amino Carnitine.

Discovery and Historical Context

The story of (S)-Amino Carnitine is intrinsically linked to the discovery of its enantiomer, (R)-Amino Carnitine, also known as Emeriamine. In 1985, Emeriamine was isolated as a derivative of a fungal metabolite called "emericedin."[2] This natural product was found to be a potent and specific inhibitor of CPT1, demonstrating hypoglycemic and antiketogenic activities in animal models.[2] The discovery of a naturally occurring CPT1 inhibitor spurred significant interest in the synthesis and pharmacological evaluation of related amino carnitine derivatives.

While the (R)-enantiomer was discovered from a natural source, the synthesis of both the (R) and (S) enantiomers of aminocarnitine and their derivatives became a focus of medicinal chemistry efforts. The goal was to understand the structure-activity relationships and to develop compounds with improved pharmacological profiles. The stereospecific synthesis of (R)-Aminocarnitine was achieved starting from (R)-Carnitine via a double inversion of configuration.[3] This foundational work in stereoselective synthesis paved the way for the preparation of the (S)-enantiomer.

Subsequent research led to the synthesis and evaluation of a series of enantiomerically pure aminocarnitine derivatives, including those with the (S) configuration.[4] These studies were crucial in elucidating the differential inhibitory activities of the enantiomers against CPT isoforms and in identifying potent and selective inhibitors with therapeutic potential.

Stereoselective Synthesis of (S)-Amino Carnitine

The synthesis of enantiomerically pure (S)-Amino Carnitine is a critical aspect of its study, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. While a definitive, single publication detailing the first stereoselective synthesis of (S)-Amino Carnitine is not readily apparent from the reviewed literature, the principles of its synthesis can be inferred from the established methods for its enantiomer and other chiral amino acids.

A plausible synthetic strategy involves starting from a chiral precursor that sets the stereochemistry at the C3 position. One such approach, adapted from the synthesis of related compounds, is outlined below.

Conceptual Synthetic Workflow:

G A Chiral Precursor (e.g., (R)-epichlorohydrin or a derivative of L-aspartic acid) C Formation of the Aminated Butyrate Backbone A->C Ring-opening or functional group manipulation B Introduction of the Trimethylammonium Group C->B Exhaustive methylation D Stereospecific Introduction of the Amino Group C->D Azide displacement followed by reduction or other amination strategies E (S)-Amino Carnitine D->E Deprotection and isolation G cluster_0 Cytosol cluster_2 Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA Acylcarnitine Acylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 Beta-Oxidation Beta-Oxidation Acylcarnitine_matrix Acylcarnitine_matrix Acylcarnitine->Acylcarnitine_matrix CACT Fatty Acyl-CoA_matrix Fatty Acyl-CoA_matrix Acylcarnitine_matrix->Fatty Acyl-CoA_matrix CPT2 Fatty Acyl-CoA_matrix->Beta-Oxidation S_Amino_Carnitine (S)-Amino Carnitine CPT1 CPT1 S_Amino_Carnitine->CPT1 Inhibits CPT2 CPT2 S_Amino_Carnitine->CPT2 Inhibits

Caption: Mechanism of action of (S)-Amino Carnitine as a CPT inhibitor.

Quantitative Inhibition Data

The following table summarizes the reported inhibitory activities of aminocarnitine and its derivatives against CPT isoforms. It is important to note that the specific IC50 values for the (S)-enantiomer are not always explicitly delineated from the (R)-enantiomer or the racemic mixture in the available literature.

CompoundCPT IsoformIC50 / KdSpeciesReference
L-AminocarnitineCPT1Kd = 3.8 mMHuman (muscle)[5]
L-AminocarnitineCPT2Kd = 21.3 µMHuman (muscle)[5]
L-AminocarnitineCPT2IC50 = 805 nMRat (liver)[6]
Emeriamine ((R)-Amino Carnitine)CPT1IC50 = 3.2 µMNot specified[2]
Decanoyl-DL-aminocarnitineCPT~7-fold more potent than aminocarnitineIn vitro[7]
Palmitoyl-DL-aminocarnitineCPT~100-fold more potent than aminocarnitineIn vitro[7]

Experimental Protocols

CPT Inhibition Assay (Isotope Forward Assay)

This protocol is a generalized method for determining CPT activity in muscle homogenates, adapted from literature descriptions. [8][9] Materials:

  • Muscle homogenate

  • Assay buffer (e.g., 110 mM KCl, 50 mM Tris·HCl, pH 7.4)

  • L-[³H]carnitine

  • Palmitoyl-CoA

  • (S)-Amino Carnitine (or other inhibitor) at various concentrations

  • Bovine serum albumin (BSA)

  • Stopping solution (e.g., 1 M HCl)

  • Butanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare muscle homogenates from tissue samples.

  • In a reaction tube, combine the muscle homogenate with the assay buffer containing BSA.

  • Add the inhibitor, (S)-Amino Carnitine, at a range of concentrations to different tubes. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for a defined period.

  • Initiate the reaction by adding a mixture of L-[³H]carnitine and palmitoyl-CoA.

  • Incubate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the radiolabeled palmitoylcarnitine product by adding butanol and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the CPT activity as the rate of formation of [³H]palmitoylcarnitine and determine the IC50 value for the inhibitor.

In Vivo Studies in Animal Models

Animal models of diabetes and dyslipidemia are essential for evaluating the therapeutic potential of CPT inhibitors like (S)-Amino Carnitine. [10][11] Commonly Used Animal Models:

  • Streptozotocin (STZ)-induced diabetic rats/mice: A model for type 1 diabetes. [10]* High-fat diet (HFD)-induced obese mice: A model for diet-induced obesity, insulin resistance, and NAFLD. [12]* Zucker diabetic fatty (ZDF) rats: A genetic model of obesity and type 2 diabetes. [11]* Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes. [11] Experimental Design (General):

  • Acclimate the animals to the housing conditions.

  • Induce the disease state (e.g., HFD feeding for several weeks).

  • Divide the animals into control and treatment groups.

  • Administer (S)-Amino Carnitine or its derivatives orally or via injection at various doses.

  • Monitor key parameters throughout the study, such as body weight, food intake, blood glucose levels, and plasma lipid profiles.

  • At the end of the study, collect tissues (e.g., liver, muscle) for further analysis, such as gene expression studies or measurement of tissue triglyceride content.

Applications and Future Directions

(S)-Amino Carnitine and its derivatives represent a promising class of compounds for the treatment of metabolic disorders. Their ability to inhibit CPT and modulate fatty acid metabolism has significant therapeutic implications.

Potential Therapeutic Areas:

  • Type 2 Diabetes: By promoting a shift from fatty acid to glucose utilization, these compounds can lower blood glucose levels. [7]* Non-alcoholic Fatty Liver Disease (NAFLD): By reducing the influx of fatty acids into the mitochondria, CPT inhibitors can alleviate hepatic steatosis.

  • Cardiovascular Diseases: Modulation of cardiac metabolism is a potential therapeutic strategy for certain heart conditions.

Future research in this area will likely focus on:

  • The development of isoform-selective CPT inhibitors to minimize off-target effects.

  • Further elucidation of the long-term metabolic consequences of CPT inhibition.

  • Investigation of the pharmacokinetic and toxicological profiles of novel aminocarnitine derivatives. [13]

Conclusion

(S)-Amino Carnitine has emerged from the broader exploration of carnitine analogs as a molecule of significant interest for its inhibitory effects on carnitine palmitoyltransferase. Its discovery and history are intertwined with the quest for therapeutic agents to modulate fatty acid metabolism. The stereoselective synthesis of this compound is crucial for understanding its specific biological activities. As a tool for researchers and a potential scaffold for drug development, (S)-Amino Carnitine continues to be a valuable subject of investigation in the ongoing effort to combat metabolic diseases.

References

  • Ursodeoxycholic acid alleviates high-fat diet-induced liver injury by modulating gut microbiota-mediated bile acid metabolism: an integrated microbiota-metabolomics analysis. Frontiers. Available at: [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. Available at: [Link]

  • Carnitine Palmitoyltransferase Inhibitor in Diabetes. Hilaris Publisher. Available at: [Link]

  • Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A. PubMed. Available at: [Link]

  • Dyslipidemia and diabetes: animal models. PubMed. Available at: [Link]

  • Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle. PubMed. Available at: [Link]

  • Stereoselective Synthesis of (R)-Aminocarnitine (Emeriamine) Starting from (R)-Carnitine via Double Inversion of Configuration. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Emeriamine, an antidiabetic beta-aminobetaine derived from a novel fungal metabolite. PubMed. Available at: [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. Available at: [Link]

  • Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research. PMC - NIH. Available at: [Link]

  • Stereospecific Synthesis of (R)-Aminocarnitine (Emeriamine) Starting from (R)-Carnitine via Double Inversion of Configuration. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of a Long-Chain Carbamoyl Aminocarnitine Derivative, a Reversible Carnitine Palmitoyltransferase Inhibitor with Antiketotic and Antidiabetic Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open‐Chain N‐Activated Ketimines. UNICAM. Available at: [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD. Available at: [Link]

  • Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. PubMed Central. Available at: [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. MDPI. Available at: [Link]

  • Aminocarnitine and related compounds as inhibitors of carnitine transferases: physiologic implications. PubMed. Available at: [Link]

  • Carnitine palmitoyltransferase 1 (CPT1). Amsterdam UMC. Available at: [Link]

  • Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. ResearchGate. Available at: [Link]

  • Achiral inhibitors of carnitine palmitoyltransferase I. BioWorld. Available at: [Link]

  • Novel Insights into the Animal models of Diabetes Mellitus. OAText. Available at: [Link]

  • Discovery of a long-chain carbamoyl aminocarnitine derivative, a reversible carnitine palmitoyltransferase inhibitor with antiketotic and antidiabetic activity. PubMed. Available at: [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • Pharmacokinetics of L-carnitine. PubMed. Available at: [Link]

  • Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening. PubMed. Available at: [Link]

  • Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines. PMC. Available at: [Link]

  • Tissue lipid accumulation by L-aminocarnitine, an inhibitor of carnitine-palmitoyltransferase-2. Studies in intact rats and isolated mitochondria. PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Endogenous Production of (S)-Carnitine

Abstract: (S)-Carnitine, commonly known as L-Carnitine, is a conditionally essential metabolite, pivotal for cellular energy metabolism through its role in the transport of long-chain fatty acids into the mitochondrial m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (S)-Carnitine, commonly known as L-Carnitine, is a conditionally essential metabolite, pivotal for cellular energy metabolism through its role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] While dietary intake accounts for a significant portion of the body's carnitine pool, endogenous biosynthesis provides a critical, regulated supply.[2][3] This guide provides a comprehensive technical overview of the mammalian (S)-Carnitine biosynthetic pathway, designed for researchers, and drug development professionals. We will dissect the multi-step enzymatic cascade, explore the mechanistic details of the key enzymes, discuss the origins of the initial substrate, and provide validated experimental protocols for investigating this pathway. The narrative emphasizes the causality behind experimental choices and provides a framework for robust scientific inquiry.

Introduction: The Indispensable Role of (S)-Carnitine

(S)-Carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a zwitterionic quaternary ammonium compound that is fundamental to energy production in eukaryotes.[3] Its most recognized function is as an obligatory cofactor in the "carnitine shuttle," which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondria, the site of β-oxidation.[2] This process is rate-limiting for fatty acid oxidation and is especially critical in tissues with high energy demands, such as cardiac and skeletal muscle.[1][2]

The body's carnitine homeostasis is maintained by a combination of dietary absorption and endogenous synthesis. It is estimated that endogenous synthesis contributes approximately 25% of the daily requirement, with the remaining 75% sourced from the diet, primarily from red meat.[2] The endogenous pathway, primarily active in the liver and kidneys, converts the essential amino acid lysine into (S)-Carnitine through a conserved series of enzymatic reactions.[4][5] Understanding this pathway is crucial for diagnosing and developing therapies for both primary and secondary carnitine deficiencies, which can lead to severe pathologies including myopathy, hypoglycemia, and cardiomyopathy.[4]

The Core Biosynthetic Pathway: A Four-Step Enzymatic Cascade

The endogenous synthesis of (S)-Carnitine is a well-defined, four-step metabolic pathway that begins with Nε-trimethyllysine (TML).[6][7] This precursor is sequentially modified by four distinct enzymes to yield the final, biologically active (S)-Carnitine molecule.

The four enzymes central to this pathway are:

  • Trimethyllysine Dioxygenase (TMLD)

  • 3-hydroxy-Nε-trimethyllysine Aldolase (HTMLA)

  • 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABADH)

  • γ-Butyrobetaine Hydroxylase (BBOX1)

The logical flow of this cascade, including substrates, enzymes, and key cofactors, is visualized below.

G cluster_pathway The (S)-Carnitine Biosynthetic Pathway TML Nε-Trimethyllysine (TML) TMLD_node TMLD TML->TMLD_node HTML 3-Hydroxy-Nε-trimethyllysine (HTML) HTMLA_node HTMLA HTML->HTMLA_node TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) TMABADH_node TMABADH TMABA->TMABADH_node GBB γ-Butyrobetaine (γ-BB) BBOX1_node BBOX1 GBB->BBOX1_node CARNITINE (S)-Carnitine GLYCINE Glycine TMLD_node->HTML HTMLA_node->TMABA HTMLA_node->GLYCINE + TMABADH_node->GBB BBOX1_node->CARNITINE cofactors1 Fe²⁺, 2-Oxoglutarate Ascorbate, O₂ cofactors1->TMLD_node cofactors2 Pyridoxal-5'-Phosphate (PLP) cofactors2->HTMLA_node cofactors3 NAD⁺ → NADH cofactors3->TMABADH_node cofactors4 Fe²⁺, 2-Oxoglutarate Ascorbate, O₂ cofactors4->BBOX1_node

Figure 1: The four-step enzymatic pathway for endogenous (S)-Carnitine synthesis.

Deep Dive: Mechanistic Insights into the Biosynthetic Enzymes

A thorough understanding of the individual enzymes is paramount for any research or therapeutic development targeting this pathway. Each enzyme possesses unique characteristics regarding its mechanism, cofactor requirements, and subcellular localization.

The Initiating Step: Trimethyllysine Dioxygenase (TMLD)

The biosynthesis begins in the mitochondrial matrix with the hydroxylation of TML by TMLD.[3]

  • Reaction: TML is hydroxylated to form 3-hydroxy-Nε-trimethyllysine (HTML).[7][8]

  • Enzyme Class: TMLD is a non-heme, iron-dependent dioxygenase.[3]

  • Causality of Cofactors: This reaction requires Fe²⁺ as a catalytic metal center, molecular oxygen, and 2-oxoglutarate as co-substrates.[3][4] The presence of ascorbate (Vitamin C) is critical; it acts as a reducing agent to maintain the iron in its catalytically active ferrous (Fe²⁺) state, preventing oxidative inactivation.[3]

  • Subcellular Localization: TMLD is localized to the mitochondrial matrix, while the subsequent enzymes in the pathway are cytosolic.[3] This compartmentalization necessitates the transport of the product, HTML, out of the mitochondria to the cytosol for the next step, a key regulatory point that is not fully understood.

The Aldolytic Cleavage: Hydroxytrimethyllysine Aldolase (HTMLA)

Once in the cytosol, HTML is cleaved by HTMLA.

  • Reaction: HTML undergoes an aldolytic cleavage to yield 4-N-trimethylaminobutyraldehyde (TMABA) and the amino acid glycine.[3][7]

  • Enzyme Class: This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent aldolase.[3][7] PLP is essential for stabilizing the carbanion intermediate formed during the C-C bond cleavage.

  • A Note on Identity: The specific gene encoding mammalian HTMLA has been a subject of investigation. Evidence suggests that this activity may be carried out by other known enzymes, such as serine hydroxymethyltransferase 1 & 2 (SHMT1 & 2), which are also PLP-dependent enzymes involved in one-carbon metabolism.[2][7]

The Oxidation Step: Trimethylaminobutyraldehyde Dehydrogenase (TMABADH)

The aldehyde generated in the previous step is rapidly oxidized to a carboxylic acid.

  • Reaction: TMABA is oxidized to 4-N-trimethylaminobutyrate, more commonly known as γ-butyrobetaine (γ-BB).[2][7]

  • Enzyme Class: This is a classic dehydrogenase reaction.

  • Cofactor: The reaction is dependent on the coenzyme NAD⁺, which is reduced to NADH.[5]

The Final, Rate-Limiting Step: Gamma-Butyrobetaine Hydroxylase (BBOX1)

The final, stereospecific hydroxylation is catalyzed by BBOX1 and is considered the key rate-limiting step in the pathway.[2]

  • Reaction: BBOX1 hydroxylates γ-butyrobetaine at the β-carbon to form the final product, (S)-Carnitine.[6] This stereospecificity is absolute, ensuring only the biologically active L-enantiomer is produced.

  • Enzyme Class: Like TMLD, BBOX1 is a non-heme, iron-dependent dioxygenase.[6] It is the most extensively studied enzyme of the pathway.[6]

  • Cofactors: Its catalytic cycle also depends on Fe²⁺, 2-oxoglutarate, and ascorbate.[2] Deficiencies in these cofactors, particularly vitamin C, can directly impair carnitine synthesis.

The Precursor Puzzle: The Origin of Nε-Trimethyllysine (TML)

The ultimate source of the TML precursor for carnitine biosynthesis has been a topic of scientific discussion.

  • The Consensus Theory - Protein Degradation: The prevailing view is that free TML is not synthesized directly from free lysine in mammals.[6] Instead, it is derived from the lysosomal or proteasomal degradation of proteins that contain post-translationally trimethylated lysine residues.[2][3][7] Proteins such as calmodulin, myosin, actin, and histones are known to undergo this modification, where methyl groups are donated by S-adenosylmethionine.[5][7] This process effectively makes protein turnover a regulator of TML availability.

  • An Alternative Source - Dietary Intake: Emerging evidence suggests that TML is ubiquitous in many vegetables and plant-based foods.[6][8] This raises the possibility that direct dietary intake of free TML could be a significant contributor to the precursor pool, potentially bypassing the energy-expensive route of protein synthesis and degradation.[8] This hypothesis suggests a more complex interplay between diet and endogenous synthesis than previously thought.

Experimental Frameworks for Studying Carnitine Biosynthesis

To empower researchers, this section details robust, field-proven methodologies for investigating the (S)-Carnitine pathway. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Quantification of Carnitine and Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying carnitine and its precursors in biological matrices due to its high sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation (from tissue):

    • Accurately weigh 50-100 mg of frozen tissue and place it in a suitable homogenization tube.[2]

    • Add ice-cold Phosphate Buffered Saline (PBS) and homogenize using a mechanical homogenizer (e.g., Polytron) until a uniform suspension is achieved. Keep samples on ice at all times.

    • Aliquot a portion of the homogenate for protein concentration determination using a standard method like the Lowry or BCA assay.[2]

    • To the remaining homogenate, add an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a suitable internal standard (e.g., deuterated L-Carnitine). This step precipitates proteins and extracts the small molecule analytes.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 18,000 x g) for 30 minutes at 4°C.[8]

    • Carefully collect the supernatant and transfer to a new tube for analysis. The sample may be dried and reconstituted in the initial mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Utilize a suitable chromatographic method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase with an ion-pairing agent, to achieve separation of the polar analytes.

    • Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized for maximum sensitivity.

    • Quantify analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Validated Protocol: Activity Assay for γ-Butyrobetaine Hydroxylase (BBOX1)

This protocol provides a direct measure of the enzymatic activity of the rate-limiting enzyme, BBOX1, in tissue homogenates.[2] The principle is to provide the enzyme with its substrate (γ-BB) and all necessary cofactors, then quantify the (S)-Carnitine produced.

Reagent Composition

ComponentFinal ConcentrationPurpose
TES Buffer (pH 7.2)10 mMMaintains optimal pH for enzyme activity
Ferrous Sulfate (FeSO₄)200 µMProvides the essential Fe²⁺ catalytic metal
Ascorbate2 mMReduces and maintains Fe²⁺ in its active state
α-Ketoglutarate4 mMCo-substrate for the dioxygenase reaction
Catalase~200 units/mLRemoves H₂O₂ which can damage the enzyme
Tissue Homogenate10-50 µg proteinSource of the BBOX1 enzyme
γ-Butyrobetaine10 mMSubstrate for the reaction

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of the reaction buffer containing TES, ferrous sulfate, ascorbate, α-ketoglutarate, and catalase. Pre-warm the master mix to 37°C.

  • Enzyme Addition: In a 1.5 mL microcentrifuge tube, add the required amount of tissue homogenate (containing 10-50 µg of total protein).[2] Add the master mix to a final volume of just under 0.2 mL.

  • Reaction Initiation: Initiate the reaction by adding the substrate, γ-butyrobetaine, to a final concentration of 10 mM.[2] The total reaction volume should be 0.2 mL.

  • Incubation: Incubate the reaction mixture in a water bath at 37°C for 30 minutes.[2] It is crucial to also run parallel control reactions: a "no substrate" control and a "boiled enzyme" control to account for non-enzymatic carnitine formation and endogenous carnitine in the sample, respectively.

  • Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.[2] This denatures and precipitates the enzyme.

  • Sample Processing: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Collect the supernatant and quantify the (S)-Carnitine produced using the LC-MS/MS method described in section 5.1.

  • Calculation: Calculate the specific activity as pmol of carnitine produced per mg of protein per minute.

G cluster_workflow Experimental Workflow for BBOX1 Activity Assay prep 1. Prepare Tissue Homogenate (e.g., Liver, Kidney) quant 2. Quantify Protein (BCA or Lowry Assay) prep->quant setup 3. Set Up Reaction Mix (Buffer, Cofactors, Enzyme) quant->setup initiate 4. Initiate with Substrate (γ-Butyrobetaine) setup->initiate incubate 5. Incubate (37°C for 30 min) initiate->incubate terminate 6. Terminate Reaction (Boil for 5 min) incubate->terminate process 7. Process Sample (Centrifuge to pellet protein) terminate->process analyze 8. Analyze Supernatant (Quantify Carnitine via LC-MS/MS) process->analyze

Figure 2: A validated workflow for measuring BBOX1 enzyme activity in tissue samples.

Conclusion and Future Perspectives

The endogenous biosynthesis of (S)-Carnitine is a tightly regulated and essential metabolic pathway. The four-step enzymatic cascade, converting modified lysine into carnitine, highlights elegant biochemical principles, including the use of dioxygenase chemistry and the compartmentalization of metabolic steps. For researchers in drug development and metabolic diseases, a deep understanding of this pathway's enzymes, their regulation, and the factors influencing precursor availability is critical.

Future research should focus on several key areas: the definitive genetic identification and characterization of mammalian HTMLA, the elucidation of the transport mechanisms for intermediates across the mitochondrial membrane, and a more quantitative understanding of the interplay between dietary TML and TML derived from protein turnover. Advances in these areas will undoubtedly provide new therapeutic targets for managing metabolic disorders and improving human health.

References

  • Wikipedia. Carnitine biosynthesis.

  • Palanikumar, L., et al. (2012). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. PMC.

  • Creative Proteomics. (2024). Carnitine Biosynthesis Chemical Structure, Functions and Regulation.

  • JJ Medicine. (2018). Carnitine Biosynthesis Pathway. YouTube.

  • Strijbis, K., et al. (2010). Enzymology of the Carnitine Biosynthesis Pathway. ResearchGate.

  • Kugler, J., et al. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology.

  • Servillo, L., et al. (2014). Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from? PLOS One.

  • Vaz, F. M., & Wanders, R. J. A. (2002). The carnitine biosynthesis pathway. ResearchGate.

  • Vaz, F. M., et al. (2002). Carnitine biosynthesis in mammals. ResearchGate.

  • Kugler, J., et al. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. PubMed Central.

  • Strijbis, K., et al. (2010). Enzymology of the carnitine biosynthesis pathway. PubMed.

  • UniProt. BBOX1 - Gamma-butyrobetaine dioxygenase - Homo sapiens (Human).

Sources

Foundational

(S)-Amino Carnitine chemical structure and properties

A Note from the Senior Application Scientist: In the landscape of metabolic research and drug development, a nuanced understanding of stereoisomers is paramount. While L-Carnitine is widely recognized for its vital role...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: In the landscape of metabolic research and drug development, a nuanced understanding of stereoisomers is paramount. While L-Carnitine is widely recognized for its vital role in energy metabolism, its enantiomer, (S)-Amino Carnitine, presents a fascinating case study in competitive inhibition and metabolic disruption. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-Amino Carnitine, moving beyond a simple comparison to its biologically active counterpart. Herein, we will delve into its unique chemical and physical properties, explore methods for its synthesis and analysis, and elucidate the mechanisms behind its notable biological effects. It is through this detailed exploration that we can fully appreciate the stereochemical nuances that govern biological activity and inform the development of safe and effective therapeutics.

Molecular Structure and Chemical Identity

(S)-Amino Carnitine, also known as D-Carnitine, is the (S)-enantiomer of 3-hydroxy-4-(trimethylazaniumyl)butanoate. It shares the same chemical formula and molecular weight as its biologically active (R)-enantiomer, L-Carnitine. However, the spatial arrangement of the hydroxyl group at the chiral center (C3) is the critical differentiating feature, leading to profoundly different biological activities.

Chemical Structure:

Figure 1: 2D Chemical Structure of (S)-Amino Carnitine.

The molecule exists as a zwitterion at physiological pH, with a positively charged quaternary ammonium group and a negatively charged carboxylate group.

Table 1: Chemical and Physical Properties of Carnitine Enantiomers

Property(S)-Amino Carnitine (D-Carnitine)(R)-Amino Carnitine (L-Carnitine)Racemic (DL-Carnitine)
IUPAC Name (3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate3-hydroxy-4-(trimethylazaniumyl)butanoate
Synonyms D-Carnitine, (+)-Carnitine, S-CarnitineL-Carnitine, Levocarnitine, Vitamin BTDL-Carnitine
CAS Number 541-14-0[1]541-15-1[2]406-76-8
Molecular Formula C₇H₁₅NO₃[1]C₇H₁₅NO₃[2]C₇H₁₅NO₃[3]
Molecular Weight 161.20 g/mol [4]161.20 g/mol [2]161.20 g/mol [3]
Melting Point Not clearly distinguished from L-form in sources197-212 °C (decomposes)[2][5]Not specified
Solubility Very soluble in water[4]Very soluble in water, ethanol, and methanol; slightly soluble in acetone; insoluble in ether, benzene, chloroform, and ethyl acetate.[2]Very soluble in water.
pKa 3.8[6]3.80 (at 25°C)[2]Not specified
Appearance Crystalline solid[1]White crystalline, hygroscopic powder.[6]Not specified
Optical Rotation (+)-enantiomer[α]²⁰/D between -29° and -32° (c=10 in water)[6]Not applicable

Synthesis of (S)-Amino Carnitine

The synthesis of enantiomerically pure (S)-Amino Carnitine can be approached through two primary strategies: chiral resolution of a racemic mixture or stereospecific synthesis from a chiral precursor.

Chiral Resolution of Racemic Carnitine

A common method for obtaining both enantiomers is the resolution of a racemic mixture of carnitine. This can be achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. However, this method can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer.[7]

Stereospecific Synthesis

A more efficient approach is the stereospecific synthesis starting from a chiral building block. A documented method involves the use of (S)-epichlorohydrin.[8]

Workflow for Stereospecific Synthesis of (S)-Amino Carnitine:

G cluster_0 Synthesis of (S)-Amino Carnitine start (S)-Epichlorohydrin step1 Reaction with Trimethylamine start->step1 intermediate (S)-3-chloro-2-hydroxypropyl trimethylammonium step1->intermediate step2 Cyanation intermediate->step2 nitrile (S)-3-cyano-2-hydroxypropyl trimethylammonium step2->nitrile step3 Hydrolysis nitrile->step3 end (S)-Amino Carnitine step3->end

Figure 2: A simplified workflow for the synthesis of (S)-Amino Carnitine from (S)-epichlorohydrin.

Step-by-Step Methodology (Conceptual):

  • Reaction of (S)-Epichlorohydrin with Trimethylamine: (S)-Epichlorohydrin is reacted with trimethylamine to yield (S)-3-chloro-2-hydroxypropyl trimethylammonium. The stereochemistry of the starting material is retained in this step.

  • Cyanation: The chlorohydrin intermediate is then converted to the corresponding nitrile, (S)-3-cyano-2-hydroxypropyl trimethylammonium, by reaction with a cyanide salt.

  • Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to the carboxylic acid, yielding (S)-Amino Carnitine.[8]

Analytical Methods for the Determination of (S)-Amino Carnitine

The accurate determination of (S)-Amino Carnitine, particularly in the presence of its L-enantiomer, is crucial for quality control in pharmaceuticals and food supplements, as well as for research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Chiral HPLC for Enantiomeric Separation

Principle: Chiral HPLC methods can separate enantiomers by either using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocol: HPLC with Chiral Derivatization

A validated HPLC method for the quantification of D-Carnitine in Levocarnitine has been described and involves the following steps[9]:

  • Derivatization: The carnitine enantiomers are derivatized with a chiral derivatizing agent, such as (+)-FLEC ([1-(9-fluorenyl)ethyl]chloroformate), to form fluorescent diastereomers.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., ODS) is used.

    • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile and tetrahydrofuran) is employed. A typical mobile phase composition is a pH 2.60 buffer, acetonitrile, and tetrahydrofuran in a ratio of 850:90:60 (v/v/v).[9]

    • Flow Rate: A flow rate of 1.0 mL/min is typically used.[9]

    • Detection: UV detection at 244 nm is suitable for the derivatized compounds.[9]

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of a known standard.

Workflow for Chiral HPLC Analysis:

G cluster_1 Chiral HPLC Analysis of Carnitine Enantiomers sample Sample containing (S)- and (R)-Carnitine derivatization Derivatization with Chiral Agent (e.g., +FLEC) sample->derivatization hplc HPLC Separation (Reversed-Phase Column) derivatization->hplc detection UV or Fluorescence Detection hplc->detection quantification Peak Integration and Quantification detection->quantification

Figure 3: Workflow for the chiral HPLC analysis of carnitine enantiomers using a derivatization approach.

Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy can be used for the qualitative and quantitative analysis of carnitine.[10] To distinguish between enantiomers, chiral shift reagents can be employed to induce chemical shift differences between the corresponding protons of the two enantiomers.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective detection of carnitine and its metabolites.[5] While MS itself does not differentiate between enantiomers, its combination with a chiral separation technique (chiral LC-MS) allows for their individual quantification.

Biological Effects and Mechanism of Toxicity

The primary biological significance of (S)-Amino Carnitine lies in its inhibitory effect on the metabolic pathways involving L-Carnitine. This antagonism is the basis for its described toxicity.

Inhibition of L-Carnitine Transport

L-Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle, which is a prerequisite for their β-oxidation and subsequent energy production.[11] (S)-Amino Carnitine acts as a competitive inhibitor of the carnitine transporters responsible for the uptake and transport of L-Carnitine.[1]

Key proteins inhibited by (S)-Amino Carnitine:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines. (S)-Amino Carnitine can compete with L-Carnitine for the active site of this enzyme, thereby reducing the rate of acylcarnitine formation.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. (S)-Amino Carnitine can interfere with this transport process.

Diagram of (S)-Amino Carnitine's Inhibitory Action:

G cluster_2 Mechanism of (S)-Amino Carnitine Toxicity s_carnitine (S)-Amino Carnitine cpt1 CPT1 s_carnitine->cpt1 Inhibits cact CACT s_carnitine->cact Inhibits l_carnitine L-Carnitine l_carnitine->cpt1 Substrate l_carnitine->cact Substrate cpt1->cact Acylcarnitine beta_ox β-oxidation cact->beta_ox Fatty Acyl-CoA energy Energy Production (ATP) beta_ox->energy

Figure 4: Simplified diagram illustrating the inhibitory effect of (S)-Amino Carnitine on the carnitine shuttle.

Consequences of Inhibition

The inhibition of the carnitine shuttle by (S)-Amino Carnitine leads to a functional L-Carnitine deficiency. This has several detrimental downstream effects:

  • Impaired Fatty Acid Oxidation: The reduced transport of long-chain fatty acids into the mitochondria leads to a decrease in their β-oxidation.

  • Reduced Energy Production: Tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle, are particularly affected, leading to muscle weakness and cardiomyopathy.[11]

  • Lipid Accumulation: The impaired oxidation of fatty acids can lead to their accumulation in the cytoplasm, potentially causing cellular damage.

Toxicological Profile

(S)-Amino Carnitine is considered toxic due to its ability to induce a carnitine-deficient state. The administration of racemic DL-carnitine has been associated with adverse effects, such as muscle weakness, which are attributed to the presence of the D-isomer.[8]

Table 2: Toxicological Hazards of (S)-Amino Carnitine

Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral
Causes skin irritationSkin irritation
Causes serious eye irritationEye irritation
May cause respiratory irritationSpecific target organ toxicity (single exposure)

Data sourced from a safety data sheet for D-Carnitine.

Metabolic Fate

The metabolic fate of (S)-Amino Carnitine is not as well-characterized as that of L-Carnitine. It is generally understood that (S)-Amino Carnitine is not metabolized by the same enzymatic pathways as its L-enantiomer. Its primary mode of elimination is likely through renal excretion. The interference with L-carnitine reabsorption in the kidneys can also contribute to the overall depletion of the body's carnitine pool.

Conclusion and Future Directions

(S)-Amino Carnitine serves as a critical example of the importance of stereochemistry in biological systems. Its antagonistic relationship with L-Carnitine highlights the specificity of the enzymes and transporters involved in fatty acid metabolism. For researchers and drug development professionals, a thorough understanding of the properties and biological effects of (S)-Amino Carnitine is essential for ensuring the enantiomeric purity of L-Carnitine-containing products and for avoiding unintended toxicities.

Future research in this area could focus on:

  • A more detailed elucidation of the pharmacokinetics and metabolic fate of (S)-Amino Carnitine.

  • The development of more sensitive and rapid analytical methods for the detection of (S)-Amino Carnitine impurities.

  • Further investigation into the potential for (S)-Amino Carnitine to be used as a pharmacological tool to study the effects of carnitine deficiency in a controlled manner.

By continuing to explore the nuances of this "inactive" enantiomer, we can gain a deeper appreciation for the intricate and highly specific nature of biological processes.

References

  • Narasimha Naidu, M., Jakkan, K., Sanjeeva, P., & Venkata Ramana, P. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15, 407-426. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Carnitine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). DE69917318T2 - Industrial process for the preparation of L-carnitine.
  • National Center for Biotechnology Information. (n.d.). (-)-Carnitine. PubChem Compound Database. Retrieved from [Link]

  • Albreht, A., Vovk, I., & Simonovska, B. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica, 61(4), 889-893. [Link]

  • Azzam, G., & El-Hattab, A. W. (2023). Carnitine Deficiency. In StatPearls. StatPearls Publishing. [Link]

  • Google Patents. (n.d.). EP2360141B1 - A preparation method of high-purity l-carnitine.
  • JJ Medicine. (2018, July 26). Carnitine Biosynthesis Pathway [Video]. YouTube. [Link]

  • Hoff, B., Siedler, F., Wischke, C., & Tholey, A. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 708843. [Link]

  • ResearchGate. (n.d.). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Carnitine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US5473104A - Process for the preparation of L-carnitine.
  • van der Meer, D., van der Meij, B. S., Deutz, N. E. P., & Engelen, M. P. K. J. (2018). Application of 1H-NMR spectroscopy for qualitative measurement of muscle carnitine levels. Journal of Applied Physiology, 124(6), 1495–1502. [Link]

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-Amino Carnitine

Preamble: Elucidating the Molecular Machinery of Fatty Acid Metabolism For researchers, scientists, and drug development professionals vested in the intricate landscape of cellular metabolism, the modulation of fatty aci...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Elucidating the Molecular Machinery of Fatty Acid Metabolism

For researchers, scientists, and drug development professionals vested in the intricate landscape of cellular metabolism, the modulation of fatty acid oxidation (FAO) presents a compelling therapeutic frontier. Pathologies ranging from metabolic disorders like type 2 diabetes to cardiovascular diseases and certain cancers are intrinsically linked to dysregulated energy substrate utilization. At the heart of long-chain fatty acid metabolism lies the carnitine shuttle, a sophisticated transport system that facilitates the entry of fatty acids into the mitochondrial matrix for β-oxidation. A key molecular tool in the study and potential therapeutic manipulation of this pathway is (S)-Amino Carnitine. This technical guide provides a comprehensive exploration of its mechanism of action, grounded in established scientific literature and experimental validation. We will delve into its molecular targets, the nuanced kinetics of its inhibitory action, and the downstream metabolic consequences, offering both a theoretical framework and practical experimental insights.

The Carnitine Shuttle: A Gateway to Fatty Acid Oxidation

To comprehend the action of (S)-Amino Carnitine, one must first appreciate the elegant biological machinery it targets. Long-chain fatty acids, activated to their acyl-CoA esters in the cytoplasm, cannot passively traverse the inner mitochondrial membrane. Their entry is mediated by the carnitine shuttle, a process orchestrated by three key proteins:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of long-chain acyl-CoAs to acylcarnitines. This is the rate-limiting step in FAO.[1][2]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.[2][3]

This tightly regulated process ensures a steady supply of fatty acids for energy production, particularly during periods of fasting or high energy demand.

CarnitineShuttle cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Carnitine Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS CACT CACT Acylcarnitine_IMS->CACT CPT2 CPT2 Carnitine_IMS Carnitine CACT->Carnitine_IMS AcylCoA_Matrix Long-Chain Acyl-CoA CACT->AcylCoA_Matrix CPT2 CPT2->AcylCoA_Matrix BetaOxidation β-Oxidation AcylCoA_Matrix->BetaOxidation Carnitine_Matrix Carnitine Carnitine_Matrix->CACT

Figure 1: The Carnitine Shuttle Pathway.

(S)-Amino Carnitine: A Stereoselective Inhibitor of the Carnitine Shuttle

(S)-Amino Carnitine, a structural analog of L-carnitine, functions as a potent inhibitor of the carnitine shuttle. Its mechanism of action is primarily centered on the competitive inhibition of the carnitine palmitoyltransferases. It is crucial to distinguish between the two enantiomers, (R)-Amino Carnitine (also referred to as L-aminocarnitine) and (S)-Amino Carnitine, as stereochemistry plays a pivotal role in their biological activity. While much of the detailed kinetic research has been performed on the (R)-enantiomer, these studies provide a foundational understanding of how this class of molecules interacts with the CPT enzymes.

Differential Inhibition of CPT1 and CPT2

A seminal finding in the study of aminocarnitine is its differential inhibitory effect on the two CPT isoforms. Research on human skeletal muscle mitochondria has demonstrated that L-aminocarnitine ((R)-enantiomer) exhibits a significantly higher affinity for CPT2 compared to CPT1.[4] This selectivity is a key aspect of its mechanism of action.

EnzymeKd for L-Aminocarnitine
CPT13.8 mM
CPT221.3 µM
Table 1: Dissociation constants (Kd) of L-aminocarnitine for human skeletal muscle CPT1 and CPT2.[4]

This striking difference in affinity, with CPT2 being approximately 180-fold more sensitive to inhibition by L-aminocarnitine, implies that at micromolar concentrations, this compound can act as a selective inhibitor of CPT2.[4] The inhibition kinetics have been characterized as a mixed type with respect to carnitine, with a reported inhibitory constant (Ki) of 3.5 µM for CPT2.[4]

While direct comparative kinetic data for (S)-Amino Carnitine is less prevalent in the literature, studies on derivatives of both enantiomers suggest that the (R) configuration generally confers more potent CPT1 inhibitory activity.[5] However, the fundamental principle of aminocarnitine acting as a CPT inhibitor is conserved across both enantiomers.

The Molecular Basis of Inhibition: A Structural Perspective

The crystal structure of rat CPT2 has been resolved, providing valuable insights into its active site and substrate binding.[6] Although a co-crystal structure with (S)-Amino Carnitine is not currently available, the structure in complex with a related inhibitor, ST1326 ((R)-N-[tetradecylcarbamoyl]-aminocarnitine), reveals key interactions.[7] The inhibitor occupies the binding sites for both carnitine and the acyl chain of the fatty acid substrate. This structural data supports a competitive inhibition mechanism, where (S)-Amino Carnitine likely competes with acylcarnitine for binding to the active site of CPT2. The trimethylammonium group of aminocarnitine is expected to interact with the same residues that bind the corresponding group in carnitine, while the amino group, replacing the hydroxyl group of carnitine, likely disrupts the catalytic mechanism.

InhibitionMechanism cluster_Enzyme CPT2 Active Site ActiveSite Carnitine/Acylcarnitine Binding Pocket Products Acyl-CoA + Carnitine (Products) ActiveSite->Products Catalysis NoReaction Inhibition of β-Oxidation ActiveSite->NoReaction Inhibition Acylcarnitine Acylcarnitine (Substrate) Acylcarnitine->ActiveSite Binds SAminoCarnitine (S)-Amino Carnitine (Inhibitor) SAminoCarnitine->ActiveSite Competitively Binds

Figure 2: Competitive Inhibition of CPT2 by (S)-Amino Carnitine.

Downstream Metabolic Consequences of CPT Inhibition

The inhibition of the carnitine shuttle by (S)-Amino Carnitine precipitates a cascade of metabolic alterations, primarily the attenuation of long-chain fatty acid β-oxidation. This has been experimentally verified in various cell and animal models.

Altered Acylcarnitine Profiles

A direct consequence of CPT2 inhibition is the accumulation of long-chain acylcarnitines in the mitochondrial intermembrane space and subsequently in the cytoplasm and extracellular space. Concurrently, the production of short-chain acylcarnitines, such as acetylcarnitine (C2-acylcarnitine), which are products of β-oxidation, is diminished. This metabolic signature can be readily detected using mass spectrometry-based metabolomics.

In studies using cultured fibroblasts, treatment with L-aminocarnitine led to a significant elevation of C16-acylcarnitine and a reduction in C2-acylcarnitine levels, consistent with a blockage of long-chain FAO.[4]

Antiketogenic and Hypoglycemic Effects

By curtailing the supply of acetyl-CoA derived from FAO in the liver, (S)-Amino Carnitine exhibits potent antiketogenic effects. The reduced availability of acetyl-CoA diminishes the substrate pool for ketogenesis. Furthermore, the inhibition of FAO can lead to a metabolic shift towards increased glucose utilization, resulting in hypoglycemic effects, particularly in diabetic models.[8]

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols provide a framework for investigating the inhibitory effects of (S)-Amino Carnitine.

Stereospecific Synthesis of (S)-Amino Carnitine

The enantiomerically pure synthesis of (S)-Amino Carnitine is a prerequisite for its accurate biological characterization. A common strategy involves starting from a chiral precursor, such as (S)-3-hydroxybutyrolactone. The synthesis proceeds through the activation of the hydroxyl group, followed by nucleophilic substitution with an amino group equivalent and subsequent methylation.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be adapted from published methods for related compounds.[9][10]

Carnitine Palmitoyltransferase Activity Assay (Radioisotope Forward Assay)

This assay directly measures the enzymatic activity of CPT1 and CPT2 by quantifying the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate.

Principle: The assay measures the transfer of a radiolabeled carnitine moiety to a long-chain acyl-CoA, forming a radiolabeled acylcarnitine. The product is then separated from the unreacted radiolabeled carnitine and quantified by scintillation counting.

Materials:

  • [³H]-L-Carnitine

  • Palmitoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., HEPES-based buffer, pH 7.4)

  • (S)-Amino Carnitine (or other inhibitors)

  • Mitochondrial isolates or cell homogenates

  • Malonyl-CoA (for selective inhibition of CPT1)

  • Perchloric acid

  • Butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, BSA, and palmitoyl-CoA.

  • Add the mitochondrial or cell homogenate preparation to the reaction mixture.

  • To differentiate between CPT1 and CPT2 activity, a parallel set of reactions can be pre-incubated with malonyl-CoA to inhibit CPT1.

  • Initiate the reaction by adding [³H]-L-Carnitine.

  • Incubate at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Extract the radiolabeled palmitoylcarnitine using a butanol phase separation.

  • Quantify the radioactivity in the butanol phase using a liquid scintillation counter.

  • Calculate the specific activity of the CPT enzymes (nmol/min/mg protein).

Rationale for Experimental Design: The use of a radioisotope provides a highly sensitive method for detecting enzyme activity. Malonyl-CoA is a specific inhibitor of CPT1, allowing for the isolation of CPT2 activity.[11]

Measurement of Fatty Acid Oxidation in Cultured Cells

This assay assesses the overall flux through the FAO pathway in intact cells by measuring the production of radiolabeled metabolites from a radiolabeled fatty acid substrate.

Principle: Cells are incubated with a radiolabeled long-chain fatty acid (e.g., [¹⁴C]-palmitate). The radiolabel is incorporated into acid-soluble metabolites (ASM), which are intermediates of β-oxidation and the Krebs cycle, and completely oxidized to ¹⁴CO₂. The amount of radiolabel in the ASM and CO₂ fractions is quantified to determine the rate of FAO.

Materials:

  • [¹⁴C]-Palmitic acid complexed to BSA

  • Cell culture medium

  • (S)-Amino Carnitine (or other inhibitors)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Plate cells in a suitable format (e.g., 24-well plates) and allow them to adhere.

  • Pre-incubate the cells with (S)-Amino Carnitine at various concentrations.

  • Add the [¹⁴C]-palmitate-BSA complex to the cells and incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by adding perchloric acid.

  • Separate the acid-soluble metabolites from the un-metabolized [¹⁴C]-palmitate by centrifugation.

  • Quantify the radioactivity in the supernatant (ASM fraction) using a liquid scintillation counter.

  • If CO₂ trapping is desired, specialized plates with a well for a CO₂ trapping agent (e.g., NaOH) are used.

  • Calculate the rate of fatty acid oxidation (nmol/hr/mg protein).

Rationale for Experimental Design: This cell-based assay provides a more physiologically relevant measure of the impact of an inhibitor on the entire FAO pathway. The use of patient-derived fibroblasts, particularly from individuals with known FAO disorders, can be a powerful tool to study the effects of inhibitors in a disease-relevant context.[12][13]

ExperimentalWorkflow cluster_Assay1 CPT Activity Assay cluster_Assay2 Cell-Based FAO Assay MitoPrep Prepare Mitochondrial Isolates/Homogenates ReactionSetup Set up Reaction with Palmitoyl-CoA and [3H]-Carnitine MitoPrep->ReactionSetup InhibitorAdd1 Add (S)-Amino Carnitine ReactionSetup->InhibitorAdd1 Incubate1 Incubate at 37°C InhibitorAdd1->Incubate1 StopExtract Stop Reaction & Extract [3H]-Palmitoylcarnitine Incubate1->StopExtract Scintillation1 Quantify with Scintillation Counting StopExtract->Scintillation1 CellCulture Culture Cells (e.g., Fibroblasts) InhibitorAdd2 Pre-incubate with (S)-Amino Carnitine CellCulture->InhibitorAdd2 AddSubstrate Add [14C]-Palmitate InhibitorAdd2->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 HarvestASM Harvest Acid-Soluble Metabolites (ASM) Incubate2->HarvestASM Scintillation2 Quantify ASM with Scintillation Counting HarvestASM->Scintillation2

Figure 3: Experimental Workflows for Characterizing (S)-Amino Carnitine.

Conclusion and Future Directions

(S)-Amino Carnitine and its enantiomer are invaluable pharmacological tools for dissecting the intricacies of fatty acid metabolism. The available evidence strongly supports a mechanism of action centered on the inhibition of carnitine palmitoyltransferases, with a pronounced selectivity of the L-((R))-enantiomer for CPT2. This inhibition leads to a predictable and measurable decrease in long-chain fatty acid oxidation, with significant downstream metabolic consequences.

While the primary mechanism is well-established, several avenues for future research remain. A direct and detailed kinetic comparison of the (S)- and (R)-enantiomers against all three isoforms of CPT1 and CPT2 would provide a more complete understanding of their stereoselective inhibition. Furthermore, high-resolution co-crystal structures of (S)-Amino Carnitine with the CPT enzymes would offer a definitive view of the molecular interactions underpinning its inhibitory activity and could guide the design of next-generation inhibitors with improved selectivity and potency. As our understanding of the metabolic underpinnings of various diseases deepens, the precise modulation of fatty acid oxidation with compounds like (S)-Amino Carnitine will undoubtedly continue to be a fertile area of investigation for novel therapeutic strategies.

References

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Foundational

(S)-Amino Carnitine: A Technical Guide to its Physiological Effects and Research Applications

Abstract (S)-Amino Carnitine is a synthetic analog of carnitine that serves as a potent and highly selective inhibitor of Carnitine Palmitoyltransferase 2 (CPT2). This technical guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Amino Carnitine is a synthetic analog of carnitine that serves as a potent and highly selective inhibitor of Carnitine Palmitoyltransferase 2 (CPT2). This technical guide provides an in-depth analysis of the physiological effects stemming from the inhibition of this key mitochondrial enzyme. By elucidating the mechanism of action, downstream metabolic consequences, and effects on critical signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize (S)-Amino Carnitine as a tool for investigating fatty acid metabolism and its role in various pathological states, including metabolic disorders and cancer. Detailed experimental protocols for assessing its biological activity are provided, alongside a discussion of its broader research applications.

Introduction: The Significance of Modulating Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process, supplying energy to high-demand tissues such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1] The entry of long-chain fatty acids into the mitochondrial matrix is a critical regulatory checkpoint, orchestrated by the carnitine shuttle system.[2] Carnitine Palmitoyltransferase (CPT) enzymes are central to this shuttle, and their modulation offers a powerful means to study cellular energy homeostasis.

(S)-Amino Carnitine, the biologically active L-isomer of aminocarnitine, has emerged as a valuable research compound due to its specific mechanism of action. Unlike broader-spectrum FAO inhibitors, it demonstrates marked selectivity for the inner mitochondrial membrane enzyme, CPT2.[3][4] This specificity allows for the precise dissection of the roles of CPT2 and the consequences of its inhibition, which leads to the accumulation of long-chain acylcarnitines—a hallmark of several inherited metabolic disorders and a key signaling event.[5][6] This guide will explore the profound physiological ramifications of CPT2 inhibition by (S)-Amino Carnitine, from the molecular level to its systemic effects.

Mechanism of Action: Selective Inhibition of the Carnitine Shuttle

The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a multi-step process known as the carnitine shuttle. This system involves two key enzymes, CPT1 and CPT2, located on the outer and inner mitochondrial membranes, respectively.[7]

  • CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs into long-chain acylcarnitines. This is considered the rate-limiting step of FAO.[7]

  • CACT: Carnitine-acylcarnitine translocase, an inner membrane protein, transports the newly formed acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine.

  • CPT2: Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported long-chain acylcarnitines back into long-chain acyl-CoAs, which then enter the β-oxidation spiral.[7]

(S)-Amino Carnitine exerts its effect by acting as a potent, competitive inhibitor of CPT2.[3] Studies on its L-isomer, L-aminocarnitine, have demonstrated a profound sensitivity difference between the two CPT isoenzymes. In human skeletal muscle, CPT2 is completely inhibited at concentrations that do not affect CPT1 activity.[4] This selective inhibition blocks the final step of the carnitine shuttle, leading to a build-up of long-chain acylcarnitines within the mitochondrial intermembrane space and subsequently in the cytosol and circulation.[3][5]

Figure 1: Mechanism of (S)-Amino Carnitine Inhibition.

Core Physiological Consequences of CPT2 Inhibition

The selective blockade of CPT2 by (S)-Amino Carnitine initiates a cascade of metabolic and cellular events, primarily driven by two interconnected phenomena: the cessation of long-chain fatty acid oxidation and the accumulation of long-chain acylcarnitines.

Metabolic Reprogramming: A Shift from Fats to Glucose

By preventing the regeneration of long-chain acyl-CoAs in the mitochondrial matrix, (S)-Amino Carnitine effectively halts β-oxidation. This forces cells to shift their energy substrate preference from fatty acids to glucose. The consequences of this metabolic switch are profound:

  • Improved Glucose Homeostasis: In preclinical models of diet-induced obesity and insulin resistance, the inhibition of CPT2 has been shown to improve glucose tolerance and enhance insulin sensitivity.[2] This is attributed to an increased reliance on glucose uptake and glycolysis for ATP production. The improved insulin sensitivity is reflected by enhanced insulin-induced phosphorylation of Akt, a key node in the insulin signaling pathway.[2]

  • Protection Against Diet-Induced Obesity: By blocking the primary pathway for fat utilization, CPT2 inhibition can protect against weight gain and adiposity, even in the context of a high-fat diet.[2]

Accumulation of Long-Chain Acylcarnitines (LCACs)

The most direct biochemical consequence of CPT2 inhibition is the dramatic accumulation of long-chain acylcarnitine species in tissues and plasma.[3] These molecules are not merely inert metabolic byproducts; they are bioactive lipids that can modulate cellular processes:

  • Biomarkers of Inhibition: The elevation of specific acylcarnitines (e.g., C16, C18:1) serves as a reliable biomarker for CPT2 inhibition in both in vitro and in vivo systems.[3][8]

  • Modulation of Insulin Signaling: Elevated levels of LCACs have been shown to interfere with insulin signaling. Studies suggest that palmitoylcarnitine can decrease the phosphorylation of the insulin receptor and downstream targets like Akt, potentially contributing to insulin resistance in certain contexts.[5][9] This creates a complex picture where the overall effect on insulin sensitivity may depend on the specific tissue and metabolic state.

  • Pro-inflammatory Effects: LCACs have been implicated in activating pro-inflammatory signaling pathways, which may contribute to cellular dysfunction, particularly in the heart under conditions of stress like endotoxemia.[5]

Quantitative Data on L-Aminocarnitine Inhibition

The potency and selectivity of L-aminocarnitine, the L-isomer of (S)-Amino Carnitine, have been quantified in various systems. These values underscore its utility as a specific CPT2 inhibitor.

ParameterEnzymeSpecies/SystemValueReference
IC₅₀ CPT2Rat Liver Mitochondria805 nM[3]
Kd CPT2Human Muscle21.3 µM[4]
Kd CPT1Human Muscle3.8 mM[4]
Ki CPT2 (WT)Recombinant Human41.5 µM[10]

Table 1: Inhibition constants for Aminocarnitine isomers against CPT enzymes. Note the significantly higher potency (lower value) for CPT2 compared to CPT1.

Impact on Cellular Signaling Pathways

The metabolic shift induced by (S)-Amino Carnitine has significant repercussions for key cellular signaling networks that govern metabolism, cell fate, and inflammation.

Insulin Signaling Pathway

As mentioned, the consequences of CPT2 inhibition on insulin signaling are complex. While the systemic shift towards glucose utilization can improve overall insulin sensitivity, the accumulation of LCACs can locally impair the pathway. Specifically, LCACs have been shown to decrease the insulin-stimulated phosphorylation of Akt (also known as Protein Kinase B), a central kinase that promotes glucose uptake, glycogen synthesis, and cell survival.[2][9] This suggests a potential feedback mechanism where the products of incomplete fatty acid transport can directly interfere with glucose metabolism signaling.

Insulin_Signaling_Impact Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R Akt Akt Insulin_R->Akt Activates pAkt p-Akt (Active) Akt->pAkt Glucose_Uptake Glucose Uptake & Glycogen Synthesis pAkt->Glucose_Uptake Promotes LCACs Long-Chain Acylcarnitines (accumulated) LCACs->Akt Impairs Activation CPT2_Inhibition (S)-Amino Carnitine → CPT2 Inhibition CPT2_Inhibition->LCACs Causes

Figure 2: Impact of CPT2 Inhibition on Insulin Signaling.
Potential Crosstalk with STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in inflammation, cell survival, and metabolism. Recent evidence has established a direct link between STAT3 and the regulation of fatty acid oxidation. In several cellular contexts, particularly in cancer and immune cells, activated STAT3 promotes FAO by upregulating the expression of CPT enzymes.[11]

While direct evidence of (S)-Amino Carnitine modulating STAT3 activity is still emerging, a logical relationship can be inferred. By inhibiting a key downstream enzyme (CPT2) in a pathway that is positively regulated by STAT3, (S)-Amino Carnitine provides a tool to uncouple STAT3 activation from its metabolic effects on FAO. This allows researchers to investigate the FAO-independent functions of STAT3 signaling. For example, in T cells where a STAT3-FAO axis is critical, inhibiting CPT2 could force a metabolic switch to glycolysis, potentially altering immune cell function and persistence, a key area of investigation in cancer immunotherapy.[3][11]

Experimental Protocols for a Self-Validating System

To ensure rigorous and reproducible results, the study of (S)-Amino Carnitine's effects requires validated experimental systems. The following protocols describe core methodologies for characterizing CPT2 inhibition.

Protocol 1: CPT Activity Assay in Isolated Mitochondria

This protocol measures CPT activity by quantifying the conversion of radiolabeled carnitine and palmitoyl-CoA into palmitoylcarnitine. It allows for the direct assessment of CPT1 and CPT2 inhibition.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) by differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a suitable buffer (e.g., MSHE buffer) and protein concentration is determined.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and bovine serum albumin (BSA).

  • Assay Setup: In separate tubes, add isolated mitochondria. To discriminate between CPT1 and CPT2, specific conditions are used:

    • Total CPT Activity: No additional inhibitors.

    • CPT2 Activity: Add a known CPT1 inhibitor, such as malonyl-CoA (e.g., 0.4 mM), to the reaction.[4]

  • Inhibitor Addition: Add varying concentrations of (S)-Amino Carnitine or vehicle control to the appropriate tubes and pre-incubate.

  • Reaction Initiation: Start the reaction by adding a substrate mix containing [³H]carnitine and palmitoyl-CoA.

  • Reaction Termination: After a defined incubation period (e.g., 5-10 minutes) at 37°C, stop the reaction by adding ice-cold perchloric acid.

  • Separation: Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using an anion-exchange column or by solvent extraction (e.g., with butanol).

  • Quantification: Measure the radioactivity of the product fraction using liquid scintillation counting.

  • Data Analysis: Calculate CPT activity (nmol/min/mg protein). Determine the IC₅₀ value for (S)-Amino Carnitine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of β-oxidation in intact cells by quantifying the production of radiolabeled end-products from a radiolabeled fatty acid substrate.

Methodology:

  • Cell Culture: Plate cells (e.g., fibroblasts, myotubes, hepatocytes) in multi-well plates and grow to desired confluency.

  • Pre-incubation with Inhibitor: Treat cells with various concentrations of (S)-Amino Carnitine or vehicle control for a predetermined time (e.g., 1-24 hours).

  • Substrate Preparation: Prepare the FAO substrate mixture containing [¹⁴C]palmitic acid complexed to BSA in a suitable assay medium.

  • Assay Initiation: Remove the culture medium from the cells and add the [¹⁴C]palmitic acid substrate mixture. Seal the wells with a specialized plate that can capture CO₂ or use a system with filter paper soaked in a CO₂ trapping agent (e.g., NaOH).

  • Incubation: Incubate the plate at 37°C for a period that allows for measurable oxidation (e.g., 2-4 hours).

  • Measurement of ¹⁴CO₂: For assays capturing carbon dioxide, the reaction is stopped, and the trapped ¹⁴CO₂ on the filter paper is measured by scintillation counting. This represents the complete oxidation of palmitate.

  • Measurement of Acid-Soluble Metabolites (ASMs): Alternatively, stop the reaction with perchloric acid. The supernatant contains ¹⁴C-labeled ASMs (e.g., acetyl-CoA), which represent the products of β-oxidation. Measure the radioactivity in the supernatant.

  • Data Normalization: Normalize the radioactivity counts to the total protein content per well.

  • Analysis: Compare the rate of FAO in (S)-Amino Carnitine-treated cells to control cells to determine the extent of inhibition.

Experimental_Workflow cluster_Assay1 Protocol 1: CPT Activity Assay cluster_Assay2 Protocol 2: Cellular FAO Assay Mito_Iso 1. Isolate Mitochondria Incubate_Inhibitor1 2. Incubate with (S)-Amino Carnitine Mito_Iso->Incubate_Inhibitor1 Add_Substrate1 3. Add [3H]Carnitine + Palmitoyl-CoA Incubate_Inhibitor1->Add_Substrate1 Separate_Product1 4. Separate [3H]Palmitoylcarnitine Add_Substrate1->Separate_Product1 Quantify1 5. Scintillation Counting Separate_Product1->Quantify1 Result1 Result: Reduced CPT2 Activity, IC50 Determination Quantify1->Result1 Culture_Cells 1. Culture Cells Incubate_Inhibitor2 2. Treat with (S)-Amino Carnitine Culture_Cells->Incubate_Inhibitor2 Add_Substrate2 3. Add [14C]Palmitate Incubate_Inhibitor2->Add_Substrate2 Capture_Metabolites 4. Capture 14CO2 or Acid-Soluble Metabolites Add_Substrate2->Capture_Metabolites Quantify2 5. Scintillation Counting Capture_Metabolites->Quantify2 Result2 Result: Decreased Cellular Fatty Acid Oxidation Quantify2->Result2 Start Hypothesis: (S)-AC inhibits FAO Start->Mito_Iso Start->Culture_Cells

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (S)-Amino-Carnitine in Metabolic Research

Introduction (S)-Amino-Carnitine is a potent, competitive inhibitor of carnitine palmitoyltransferase (CPT), a key enzyme system in fatty acid metabolism. As a structural analog of L-carnitine, it offers a valuable tool...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Amino-Carnitine is a potent, competitive inhibitor of carnitine palmitoyltransferase (CPT), a key enzyme system in fatty acid metabolism. As a structural analog of L-carnitine, it offers a valuable tool for researchers in academia and the pharmaceutical industry to investigate the physiological and pathological roles of fatty acid oxidation (FAO). This document provides in-depth technical guidance and detailed experimental protocols for the effective use of (S)-Amino-Carnitine in various research applications, from in vitro enzyme kinetics to in vivo metabolic studies. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Mechanism of Action: Differential Inhibition of CPT Isoforms

The carnitine palmitoyltransferase system consists of two primary isoforms, CPT1 and CPT2, which are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. (S)-Amino-Carnitine exhibits differential inhibitory activity against these isoforms, a critical aspect for designing and interpreting experiments.

  • CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme in fatty acid oxidation.

  • CPT2 (Carnitine Palmitoyltransferase II): Situated on the inner mitochondrial membrane, CPT2 is responsible for converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix.

(S)-Amino-Carnitine demonstrates a significantly higher affinity for inhibiting CPT2 compared to CPT1. This differential inhibition is a key feature that can be exploited experimentally to dissect the roles of each isoform in various metabolic states. Specifically, at lower concentrations, (S)-Amino-Carnitine can selectively inhibit CPT2, while higher concentrations will inhibit both isoforms.[1]

Key Experimental Applications

This section details protocols for three major applications of (S)-Amino-Carnitine:

  • In Vitro CPT Inhibition Assay: To characterize the inhibitory kinetics of (S)-Amino-Carnitine on CPT1 and CPT2.

  • Cell-Based Fatty Acid Oxidation Assay: To assess the impact of (S)-Amino-Carnitine on cellular FAO.

  • In Vivo Murine Model of Altered Metabolism: To investigate the systemic effects of (S)-Amino-Carnitine on glucose and lipid homeostasis.

In Vitro CPT Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory potency (IC50 and Ki) of (S)-Amino-Carnitine on CPT1 and CPT2 in isolated mitochondria. The assay is based on the reaction of Coenzyme A (CoA-SH) released from the CPT-catalyzed reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured at 412 nm.[2][3]

Isolation of Mitochondria from Rat Liver

Rationale: Intact and functional mitochondria are essential for accurate CPT activity measurements. The liver is a rich source of mitochondria and is metabolically active. This protocol utilizes differential centrifugation to isolate a mitochondrial fraction with high purity and viability.[4][5][6][7]

Materials:

  • Male Wistar rat (200-250 g)

  • Mitochondrial Isolation Buffer (MIB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the liver and place it in ice-cold MIB.

  • Mince the liver into small pieces and wash with MIB to remove excess blood.

  • Homogenize the minced liver in 10 volumes of ice-cold MIB using a Dounce homogenizer with a loose-fitting pestle (5-7 strokes).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

  • Repeat the centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

CPT1 and CPT2 Activity Assay

Rationale: This protocol differentiates between CPT1 and CPT2 activity by using specific substrates and controlling the integrity of the mitochondrial membranes. CPT1 activity is measured in intact mitochondria, while CPT2 activity is measured in detergent-solubilized mitochondria.

Materials:

  • Isolated liver mitochondria

  • Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.2 mM KCN

  • Palmitoyl-CoA (Substrate for CPT1)

  • L-Carnitine

  • Palmitoylcarnitine (Substrate for CPT2)

  • Coenzyme A (CoA)

  • DTNB solution (10 mM in Assay Buffer)

  • (S)-Amino-Carnitine stock solution (in water)

  • Triton X-100 (10% solution)

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure for CPT1 Inhibition:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • Assay Buffer

    • 50 µM Palmitoyl-CoA

    • 400 µM L-Carnitine

    • 0.5 mM DTNB

    • Varying concentrations of (S)-Amino-Carnitine (e.g., 0-10 mM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10-20 µg of intact mitochondria.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes.

  • The rate of change in absorbance is proportional to CPT1 activity.

Procedure for CPT2 Inhibition:

  • Prepare a reaction mixture as for CPT1, but replace Palmitoyl-CoA and L-Carnitine with:

    • 100 µM Palmitoylcarnitine

    • 5 mM CoA

  • Add 0.1% Triton X-100 to the reaction mixture to solubilize the mitochondrial membranes.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10-20 µg of mitochondria.

  • Measure the absorbance at 412 nm as described for CPT1.

Data Analysis
  • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition against the logarithm of the (S)-Amino-Carnitine concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using a Dixon plot or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, mixed).[8][9]

Parameter(S)-Amino-CarnitineReference
CPT1 Kd 3.8 mM[1]
CPT2 Kd 21.3 µM[1]
CPT2 Ki 3.5 µM[1]

Diagram of CPT Inhibition Assay Workflow

CPT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Isolation Mitochondria Isolation (Rat Liver) Plate_Setup 96-well Plate Setup (Reaction Mix + (S)-Amino-Carnitine) Mito_Isolation->Plate_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates, Inhibitor) Reagent_Prep->Plate_Setup Incubation Pre-incubation (37°C, 5 min) Plate_Setup->Incubation Reaction_Start Add Mitochondria (Initiate Reaction) Incubation->Reaction_Start Measurement Spectrophotometric Reading (412 nm, Kinetic) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc IC50 Determination Rate_Calc->IC50_Calc Ki_Calc Ki Determination IC50_Calc->Ki_Calc

Caption: Workflow for the in vitro CPT inhibition assay.

Cell-Based Fatty Acid Oxidation Assay

This protocol describes two methods to measure the effect of (S)-Amino-Carnitine on fatty acid oxidation in cultured cells: a radiolabeled substrate assay and a real-time metabolic flux analysis using the Seahorse XF Analyzer.

Radiolabeled [14C]Palmitate Oxidation Assay

Rationale: This classic method directly measures the catabolism of a radiolabeled fatty acid to 14CO2, providing a quantitative measure of FAO.[10][11]

Materials:

  • C2C12 myoblasts or other relevant cell line

  • Cell culture medium (e.g., DMEM)

  • [1-14C]Palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • L-Carnitine

  • (S)-Amino-Carnitine

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Seed C2C12 cells in 6-well plates and grow to confluence. Differentiate to myotubes if desired.

  • Prepare the [14C]palmitate-BSA conjugate.

  • Pre-incubate the cells for 2 hours in serum-free medium containing 0.5 mM L-carnitine and varying concentrations of (S)-Amino-Carnitine.

  • Add the [14C]palmitate-BSA conjugate (final concentration 100 µM, 1 µCi/mL) to the cells.

  • Seal the plates and incubate at 37°C for 3 hours.

  • At the end of the incubation, add perchloric acid to stop the reaction and release CO2.

  • Trap the evolved 14CO2 using a filter paper soaked in NaOH placed in a center well.

  • Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.

Seahorse XF Fatty Acid Oxidation Assay

Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. This protocol allows for the dynamic measurement of changes in FAO in response to (S)-Amino-Carnitine.[12][13][14][15][16]

Materials:

  • Seahorse XF Analyzer and consumables

  • XF Base Medium supplemented with glucose, glutamine, and pyruvate

  • Palmitate-BSA conjugate

  • L-Carnitine

  • (S)-Amino-Carnitine

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with XF Base Medium supplemented with 0.5 mM L-carnitine and desired substrates.

  • Pre-incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with (S)-Amino-Carnitine, Palmitate-BSA, and mitochondrial stress test compounds.

  • Perform a baseline OCR measurement.

  • Inject (S)-Amino-Carnitine and monitor the change in OCR.

  • Inject Palmitate-BSA to stimulate FAO and observe the OCR response in the presence and absence of the inhibitor.

  • Perform a mitochondrial stress test to assess overall mitochondrial health.

Diagram of Cell-Based FAO Assay Workflow

FAO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_radiolabel Radiolabeled Assay cluster_seahorse Seahorse XF Assay Cell_Culture Cell Seeding & Growth Pre_Incubation Pre-incubation with (S)-Amino-Carnitine Cell_Culture->Pre_Incubation Add_Radiolabel Add [14C]Palmitate-BSA Pre_Incubation->Add_Radiolabel Prepare_Plate Prepare Seahorse Plate Pre_Incubation->Prepare_Plate Incubate_Radiolabel Incubate (37°C, 3h) Add_Radiolabel->Incubate_Radiolabel Trap_CO2 Trap 14CO2 Incubate_Radiolabel->Trap_CO2 Scintillation Scintillation Counting Trap_CO2->Scintillation Load_Cartridge Load Sensor Cartridge Prepare_Plate->Load_Cartridge Run_Assay Run XF Analyzer Load_Cartridge->Run_Assay Analyze_OCR Analyze OCR Data Run_Assay->Analyze_OCR

Caption: Workflow for cell-based fatty acid oxidation assays.

In Vivo Murine Model of Altered Metabolism

This protocol describes the induction of a diabetic phenotype in mice using streptozotocin (STZ) and the subsequent administration of (S)-Amino-Carnitine to evaluate its effects on glucose and lipid metabolism.[17][18][19][20][21]

Induction of Diabetes with Streptozotocin (STZ)

Rationale: STZ is a chemical agent that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus mimicking type 1 diabetes. This model is useful for studying the effects of metabolic modulators like (S)-Amino-Carnitine.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Blood glucose meter and test strips

Procedure:

  • Fast the mice for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in citrate buffer (e.g., 40 mg/mL).

  • Administer a single intraperitoneal (IP) injection of STZ (150-200 mg/kg body weight) or multiple low doses (e.g., 40 mg/kg for 5 consecutive days).

  • Monitor blood glucose levels 48-72 hours after the final injection and then weekly. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

Administration of (S)-Amino-Carnitine and Metabolic Monitoring

Rationale: This part of the protocol outlines the administration of (S)-Amino-Carnitine to diabetic mice and the monitoring of key metabolic parameters to assess its in vivo efficacy.

Materials:

  • Diabetic mice

  • (S)-Amino-Carnitine

  • Vehicle (e.g., sterile saline)

  • Equipment for oral gavage or IP injection

  • Kits for measuring plasma insulin, triglycerides, and ketones

Procedure:

  • Divide diabetic mice into treatment and vehicle control groups.

  • Administer (S)-Amino-Carnitine (e.g., 10-50 mg/kg body weight) or vehicle daily by oral gavage or IP injection for a specified period (e.g., 2-4 weeks).

  • Monitor body weight and food/water intake regularly.

  • Measure blood glucose levels at regular intervals.

  • At the end of the treatment period, collect blood samples for the analysis of plasma insulin, triglycerides, and ketone bodies.

  • Tissues such as the liver, heart, and skeletal muscle can be harvested for further analysis (e.g., acylcarnitine profiling).

Acylcarnitine Profiling by LC-MS/MS

Rationale: Acylcarnitine profiling provides a snapshot of the fatty acid and amino acid metabolic pathways. Inhibition of CPT by (S)-Amino-Carnitine is expected to lead to an accumulation of specific acylcarnitine species.[22][23][24][25][26][27]

Materials:

  • Plasma or tissue homogenates

  • Internal standards (isotopically labeled acylcarnitines)

  • Methanol for extraction

  • LC-MS/MS system

Procedure:

  • Extract acylcarnitines from plasma or tissue homogenates using methanol containing internal standards.

  • Derivatize the acylcarnitines if necessary for improved chromatographic separation and detection.

  • Analyze the samples by LC-MS/MS using a method optimized for the separation and detection of a wide range of acylcarnitine species.

  • Quantify the individual acylcarnitine species based on the response relative to the internal standards.

Diagram of In Vivo Study Workflow

InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_analysis_invivo Analysis STZ_Injection STZ Injection Glucose_Monitoring Blood Glucose Monitoring STZ_Injection->Glucose_Monitoring Diabetic_Model Established Diabetic Model Glucose_Monitoring->Diabetic_Model Grouping Group Allocation Diabetic_Model->Grouping SAC_Admin (S)-Amino-Carnitine Administration Grouping->SAC_Admin Metabolic_Monitoring Metabolic Monitoring (Glucose, Weight) SAC_Admin->Metabolic_Monitoring Blood_Collection Blood Collection Metabolic_Monitoring->Blood_Collection Tissue_Harvest Tissue Harvest Metabolic_Monitoring->Tissue_Harvest Biochemical_Assays Biochemical Assays (Insulin, Triglycerides) Blood_Collection->Biochemical_Assays Acylcarnitine_Profiling Acylcarnitine Profiling (LC-MS/MS) Blood_Collection->Acylcarnitine_Profiling Tissue_Harvest->Acylcarnitine_Profiling

Caption: Workflow for the in vivo study of (S)-Amino-Carnitine in a diabetic mouse model.

Conclusion

(S)-Amino-Carnitine is a versatile and potent tool for investigating the intricate pathways of fatty acid metabolism. The protocols outlined in this document provide a robust framework for researchers to explore its effects from the molecular to the systemic level. By carefully considering the differential inhibitory properties of (S)-Amino-Carnitine and employing the appropriate experimental systems, scientists can gain valuable insights into the roles of CPT1 and CPT2 in health and disease, potentially paving the way for novel therapeutic strategies for metabolic disorders.

References

  • Zierz, S., & Engel, A. G. (1985). Different sensitivities of CPT I and CPT II for inhibition by L-aminocarnitine in human skeletal muscle.
  • Bieber, L. L., Abraham, T., & Helmrath, T. (1972). A rapid spectrophotometric assay for carnitine palmitoyltransferase. Analytical Biochemistry, 50(2), 509-518.
  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

  • Koves, T. R., et al. (2005). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Current Protocols in Toxicology, 20(1).
  • Adams, S. H., et al. (2009). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 50(4), 788-796.
  • Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]

  • Koves, T. R., et al. (2005). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Current Protocols in Toxicology, 20(1).
  • Garcia, J., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. Bioorganic & Medicinal Chemistry Letters, 29(16), 2145-2149.
  • Trakooljul, N., et al. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 40(1), 5.47.1-5.47.14.
  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342.
  • De Vrese, M., & Fels, G. (1986). Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer. Clinical Chemistry, 32(5), 866-870.
  • Agilent. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from [Link]

  • Taylor, R. W., et al. (1982). A procedure for the rapid preparation of mitochondria from rat liver. Biochemical Journal, 202(1), 259-262.
  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • Cornish-Bowden, A. (1974). A quick method for the determination of inhibition constants. Biochemical Journal, 137(1), 143-144.
  • WK Lab. (n.d.). Fatty Acid Oxidation Assay on the XF24 Analyzer. Retrieved from [Link]

  • Li, J., et al. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in Pharmacology, 12, 745813.
  • Rogers, G. W., et al. (2011). Isolation of mitochondria from mouse tissues for functional analysis. Current Protocols in Mouse Biology, 1(1), 19-30.
  • Andreani, A., et al. (1995). Process for the preparation of L-carnitine.
  • Agilent. (2020). XF Palmitate Oxidation Stress Test Kit: Advanced Assay. Retrieved from [Link]

  • Minkler, P. E., & Hoppel, C. L. (2010). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Analytical and Bioanalytical Chemistry, 398(1), 315-325.
  • Rose, K. L., et al. (2025).
  • Jemal, M., et al. (2002). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of peroxisome proliferator-activated receptor agonist activity. Rapid Communications in Mass Spectrometry, 16(11), 1064-1073.
  • Zierz, S., & Engel, A. G. (1987). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A.
  • Angelini, M., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101344.
  • Luxcel Biosciences. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. Retrieved from [Link]

  • Schmidt-Sommerfeld, E., et al. (2002). Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue. Clinical Chemistry, 48(2), 304-308.
  • Angelini, M., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101344.
  • Grynberg, A., & Demaison, L. (1996). A simplified streptozotocin-induced diabetes model in nude mice.
  • An, L., et al. (2013). L-carnitine as a potential additive in blood storage solutions: a study on erythrocytes. Cell and Tissue Banking, 14(3), 451-459.
  • Parsons, D. F. (1967). Preparation of isolated rat liver mitochondria for electron microscopy. Methods in Enzymology, 10, 655-667.
  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube.
  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342.
  • Kleinridders, A. (2015, January 13). Is there any method possible to evaluate the oxidation rate of palmitate without using a radioisotope?
  • Linus Pauling Institute. (n.d.). L-Carnitine.
  • Poorthuis, B. J., et al. (1999). An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. Clinica Chimica Acta, 287(1-2), 125-134.
  • Wiemer, A. J., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5493.
  • Wanders, R. J., et al. (2008). Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Journal of Inherited Metabolic Disease, 31(2), 235-241.

Sources

Application

Aminocarnitine and its Analogs: A Technical Guide to CPT Inhibition for Therapeutic Development

Abstract: This guide provides a comprehensive overview of Aminocarnitine, a potent inhibitor of the carnitine palmitoyltransferase (CPT) system, for researchers, scientists, and drug development professionals. Aminocarni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of Aminocarnitine, a potent inhibitor of the carnitine palmitoyltransferase (CPT) system, for researchers, scientists, and drug development professionals. Aminocarnitine acts as a structural analog of L-carnitine, competitively inhibiting the key enzymes responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. This mechanism, which forces a metabolic shift from fatty acid oxidation to glucose utilization, holds significant therapeutic potential for a range of pathologies, including ischemic heart disease, metabolic disorders, and certain cancers. This document details the underlying mechanism of action, summarizes preclinical evidence, and provides detailed protocols for the in vitro and in vivo evaluation of Aminocarnitine and its derivatives.

Introduction to the Carnitine System and Fatty Acid Oxidation (FAO)

The Critical Role of L-Carnitine in Cellular Energy Metabolism

L-carnitine, a trimethylated amino acid, is an indispensable cofactor for cellular energy production.[1] Its primary function is to transport long-chain fatty acids from the cytosol into the mitochondrial matrix, where they are broken down through β-oxidation to produce acetyl-CoA.[1] This process is particularly vital in tissues with high energy demands that rely heavily on fatty acids as a fuel source, such as cardiac and skeletal muscle.[1]

The Carnitine Shuttle: A Rate-Limiting Gateway for FAO

The transport of fatty acids into the mitochondria is mediated by a series of enzymes and transporters collectively known as the carnitine shuttle. This system represents the rate-limiting step for long-chain fatty acid oxidation (FAO).[2]

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines.[2]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter facilitates the movement of acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine.[1]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to fatty acyl-CoAs, releasing them into the mitochondrial matrix for β-oxidation.[1][3]

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Rationale for FAO Inhibition as a Therapeutic Strategy

In certain pathological states, such as myocardial ischemia, the heart's reliance on FAO becomes detrimental. The oxidation of fatty acids consumes more oxygen per unit of ATP produced compared to glucose oxidation. By inhibiting FAO, cellular metabolism can be shifted towards more oxygen-efficient glucose utilization, thereby protecting tissues from ischemic damage.[2] This principle forms the basis for developing CPT inhibitors as therapeutic agents for cardiovascular disease, diabetes, and other metabolic disorders.[2][4]

Aminocarnitine: A Potent Inhibitor of Carnitine Palmitoyltransferase (CPT)

Chemical Structure and Nomenclature

Aminocarnitine is a structural analog of carnitine in which the hydroxyl group at the C-3 position is replaced by an amino group.[2][5] This seemingly minor modification is sufficient to convert the molecule from a substrate into a potent inhibitor.

  • L-Carnitine: (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

  • Aminocarnitine: 3-amino-4-(trimethylazaniumyl)butanoate

It is crucial to consider the stereochemistry. Most studies indicate that the (R)-isomer , also referred to as L-Aminocarnitine , is the more pharmacologically active enantiomer, mirroring the biological activity of L-carnitine.[6][7] The (S)-isomer (D-Aminocarnitine) is typically less active. Throughout this guide, "Aminocarnitine" will refer to the active (R)-isomer unless otherwise specified.

Mechanism of Action: Competitive Inhibition

Aminocarnitine acts as a potent, competitive inhibitor of carnitine palmitoyltransferase.[2] It binds to the active site of CPT enzymes but cannot be processed, effectively blocking the entry of long-chain fatty acids into the mitochondria. While CPT1 is a primary target, studies have shown that Aminocarnitine and its derivatives can also inhibit CPT2 and CACT, though often with different sensitivities.[1][3] This blockade leads to a build-up of fatty acyl-CoAs in the cytosol and a marked reduction in mitochondrial β-oxidation.[2]

cluster_normal Normal FAO Pathway cluster_inhibition Inhibition by Aminocarnitine L_Carnitine L-Carnitine CPT1_Enzyme CPT1 Enzyme (Active Site) L_Carnitine->CPT1_Enzyme Acylcarnitine Acylcarnitine CPT1_Enzyme->Acylcarnitine Catalyzes Blocked_Complex Inhibited CPT1 Complex CPT1_Enzyme->Blocked_Complex Mitochondria Mitochondrial Matrix Acylcarnitine->Mitochondria Transported to Aminocarnitine Aminocarnitine (Inhibitor) Aminocarnitine->Blocked_Complex Binds Competitively Blocked_Complex->Mitochondria FAO Blocked LCFA_CoA LCFA_CoA LCFA_CoA->CPT1_Enzyme A Compound Synthesis & Characterization B Protocol 4.1: In Vitro CPT1 Enzyme Assay A->B D Protocol 4.2: Cellular FAO Inhibition Assay A->D C Determine IC50 B->C G Lead Optimization (Structure-Activity Relationship) C->G < 1µM? E Protocol 4.3: Acylcarnitine Profiling (MS/MS) D->E F Confirm Cellular Mechanism of Action E->F F->G On-target? H Protocol 4.4: In Vivo Efficacy (e.g., Ischemia Model) G->H Optimized Lead I Assess Functional Outcomes (e.g., Infarct Size) H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies H->J I->J

Sources

Method

research applications of (S)-Amino Carnitine in metabolic disorders

Application Note: Research Applications of (S)-Amino Carnitine in Metabolic Disorders Part 1: Core Directive & Technical Scope Executive Summary: This guide details the research applications of Aminocarnitine , specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Research Applications of (S)-Amino Carnitine in Metabolic Disorders

Part 1: Core Directive & Technical Scope

Executive Summary: This guide details the research applications of Aminocarnitine , specifically focusing on the biologically active enantiomer L-aminocarnitine (chemically defined as (R)-3-amino-4-(trimethylammonio)butanoate , also known as Emeriamine ).[1]

Critical Stereochemical Note: While the user request specifies "(S)-Amino Carnitine," it is scientifically imperative to clarify that the (R)-enantiomer (mimicking natural L-Carnitine) is the potent, active inhibitor of Carnitine Palmitoyltransferase (CPT) enzymes.[1] The (S)-enantiomer (analogous to D-Carnitine) is pharmacologically distinct, often serving as a stereonegative control or a competitive inhibitor of carnitine transport rather than enzymatic conversion.[1] This guide focuses on the active (R)-form (L-aminocarnitine) for metabolic modulation, while referencing the (S)-form where appropriate for control experiments.[1]

Primary Applications:

  • Metabolic Switching (Randle Cycle): Forcing glucose oxidation in diabetic cardiomyopathy models.[1]

  • Ischemia/Reperfusion Injury: Reducing fatty acid oxidation (FAO) to lower oxygen demand during reperfusion.[1]

  • Mitochondrial Flux Analysis: Distinguishing CPT1 vs. CPT2 activity in intact cells.

Part 2: Scientific Integrity & Logic

Mechanism of Action: The CPT Bottleneck

Aminocarnitine acts as a non-metabolizable analog of carnitine. Its amino group replaces the hydroxyl group of natural carnitine, allowing it to bind to the active site of Carnitine Palmitoyltransferase (CPT) enzymes but preventing the esterification required for fatty acid transport.

  • Target Specificity: While early literature identified Emeriamine as a CPT1 inhibitor, advanced flux analysis (Reference 1) indicates that in intact cells, L-aminocarnitine primarily inhibits CPT2 and Carnitine-Acylcarnitine Translocase (CACT) .[1] This blockade leads to an accumulation of long-chain acylcarnitines (e.g., C16:0-carnitine) outside the inner mitochondrial matrix, effectively halting

    
    -oxidation.[1]
    
  • The Randle Cycle Effect: By inhibiting FAO, aminocarnitine relieves the acetyl-CoA-mediated inhibition of the Pyruvate Dehydrogenase Complex (PDH).[1] This restores metabolic flexibility, allowing tissues to switch back to glucose oxidation—a critical therapeutic goal in Type 2 Diabetes and heart failure.

Application: Diabetic Cardiomyopathy & Ischemia

In diabetic hearts, metabolic flexibility is lost; the heart relies almost exclusively on fatty acids. This increases oxygen consumption (


) and exacerbates ischemic injury.
  • Experimental Logic: Treating cardiomyocytes with aminocarnitine inhibits the constitutive FAO. This forces the heart to utilize glucose, which is more oxygen-efficient (yielding more ATP per mole of

    
    ).
    
  • Self-Validating Protocol: Efficacy is confirmed by monitoring the ratio of

    
    -Glucose oxidation to 
    
    
    
    -Palmitate oxidation.[1] A successful experiment shows a dose-dependent inversion of this ratio.[1]

Part 3: Visualization & Formatting

Diagram 1: Mechanism of Action & The Randle Cycle

This diagram illustrates how Aminocarnitine blocks FAO at the CPT2 level, reducing Acetyl-CoA/NADH ratios and subsequently disinhibiting PDH to promote Glucose Oxidation.

Aminocarnitine_Mechanism FattyAcid Fatty Acid (Cytosol) AcylCoA Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 AcylCar Acyl-Carnitine CPT1->AcylCar CACT CACT (Translocase) AcylCar->CACT CPT2 CPT2 (Inner Membrane) CACT->CPT2 Mito_AcylCoA Mitochondrial Acyl-CoA CPT2->Mito_AcylCoA Blocked Aminocarnitine L-Aminocarnitine (Inhibitor) Aminocarnitine->CACT Partial Inhibition Aminocarnitine->CPT2 Strong Inhibition BetaOx Beta-Oxidation Mito_AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Reduced Flux PDH PDH Complex AcetylCoA->PDH Relief of Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->PDH PDH->AcetylCoA Increased Flux

Caption: Aminocarnitine inhibits CPT2/CACT, reducing mitochondrial Acetyl-CoA and activating PDH via the Randle Cycle.[1]

Part 4: Detailed Experimental Protocols

Protocol A: In Vitro Mitochondrial FAO Flux Assay

Objective: To quantify the specific inhibition of CPT-dependent fatty acid oxidation in isolated mitochondria or permeabilized cells.

Materials:

  • Compound: L-Aminocarnitine (Emeriamine).[1] Note: Ensure (R)-configuration.

  • Tracer: [1-

    
    ]Palmitoylcarnitine (for CPT2 specific) or [1-
    
    
    
    ]Palmitate (for CPT1+CPT2).[1]
  • System: Seahorse XF Analyzer or Clark Oxygen Electrode.

Step-by-Step Methodology:

  • Preparation of Stock:

    • Dissolve L-aminocarnitine in ddH

      
      O to a 100 mM stock.
      
    • Prepare working dilutions (0.1

      
      M to 100 
      
      
      
      M) in assay medium (MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH
      
      
      PO
      
      
      , 5 mM MgCl
      
      
      , 2 mM HEPES, 1 mM EGTA, pH 7.2).
  • Mitochondrial Isolation:

    • Isolate mitochondria from rat heart or liver using standard differential centrifugation.

    • Resuspend in MAS at 10 mg protein/mL.

  • Respiration Assay (Seahorse XF):

    • Seed: Plate 5

      
      g mitochondria per well.
      
    • Substrate: Inject Palmitoylcarnitine (40

      
      M) + Malate (1 mM). Note: Using Palmitoylcarnitine bypasses CPT1, specifically testing CPT2/CACT sensitivity.
      
    • Inhibitor Injection: Inject L-aminocarnitine (Titration: 0, 1, 10, 50

      
      M).[1]
      
    • Control: Inject Rotenone/Antimycin A to determine non-mitochondrial respiration.

  • Data Analysis:

    • Calculate State 3 respiration rates.

    • Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .[1]
      

Expected Results:

  • L-aminocarnitine should show potent inhibition of Palmitoylcarnitine-driven respiration (IC

    
     1-5 
    
    
    
    M), confirming CPT2 blockade.[1]
Protocol B: Ex Vivo Langendorff Heart Perfusion (Metabolic Switching)

Objective: To demonstrate the cardioprotective "metabolic switch" during reperfusion.

Workflow Diagram:

Langendorff_Protocol Step1 1. Stabilization (20 min) Krebs-Henseleit Buffer Step2 2. Treatment (+/- Aminocarnitine) (10 min) Step1->Step2 Step3 3. Global Ischemia (No Flow) (30 min) Step2->Step3 Step4 4. Reperfusion (+/- Aminocarnitine) (40 min) Step3->Step4 Step5 5. Analysis (Infarct Size / Function) Step4->Step5

Caption: Experimental timeline for testing aminocarnitine cardioprotection in ischemia/reperfusion.

Methodology:

  • Perfusion: Retrograde perfuse rat hearts with Krebs-Henseleit buffer containing 11 mM Glucose and 0.4 mM Palmitate (bound to BSA).

  • Baseline: Establish baseline Left Ventricular Developed Pressure (LVDP).

  • Drug Administration: Perfuse L-aminocarnitine (100

    
    M) for 10 min prior to ischemia.
    
  • Ischemia: Stop flow for 30 min (Global Ischemia).

  • Reperfusion: Restore flow for 40 min.

  • Readout: Measure time to contracture and recovery of LVDP. Collect effluent for lactate dehydrogenase (LDH) release (cell death marker).[1]

Part 5: Data Summary & Comparison

Table 1: Comparative Inhibition Profile of Carnitine Analogs

CompoundConfigurationPrimary TargetIC

(Approx)
Physiological Effect
L-Aminocarnitine (R) CPT2 / CACT 3.2

M
Blocks FAO, Increases C16-Carnitine
(S)-Aminocarnitine(D) / (S)Transporters (OCTN2)>100

M
Comp.[1] Inhibitor of Uptake (Weak)
EtomoxirN/ACPT10.1

M
Irreversible CPT1 Inhibition
L-Carnitine(R)SubstrateN/APromotes FAO

Note: The IC


 for L-aminocarnitine varies by tissue and specific assay conditions (intact cells vs isolated enzymes).

References

  • Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Source: PubMed / Molecular Genetics and Metabolism (2007). Key Finding: Establishes L-aminocarnitine as a potent inhibitor of CPT2 and CACT in intact fibroblasts, distinct from CPT1 inhibitors like Etomoxir.[1] URL:[Link]

  • Emeriamine, an antidiabetic beta-aminobetaine derived from a novel fungal metabolite. Source: Life Sciences (1985).[1] Key Finding: Identifies Emeriamine (L-aminocarnitine) as a hypoglycemic agent that inhibits fatty acid oxidation.[1] URL:[Link]

  • Aminocarnitine and acylaminocarnitines: Carnitine acyltransferase inhibitors. Source: OSTI.GOV (Thesis, Cornell Univ). Key Finding: Detailed kinetic analysis of aminocarnitine derivatives in diabetic mouse models. URL:[Link][1]

Sources

Application

using (S)-Amino Carnitine in cell culture studies

Application Note: Precision Inhibition of Mitochondrial -Oxidation using (S)-Amino Carnitine Introduction & Mechanism of Action (S)-Amino Carnitine (often chemically designated as L-aminocarnitine in biological contexts...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Inhibition of Mitochondrial -Oxidation using (S)-Amino Carnitine

Introduction & Mechanism of Action

(S)-Amino Carnitine (often chemically designated as L-aminocarnitine in biological contexts due to its derivation from L-carnitine) is a potent, reversible, and stereospecific inhibitor of the carnitine shuttle system.

Unlike the widely used Etomoxir , which irreversibly inhibits CPT1 on the outer mitochondrial membrane (OMM), (S)-Amino Carnitine primarily targets CPT2 on the inner mitochondrial membrane (IMM). This distinction is critical for researchers studying the specific mechanics of mitochondrial import versus matrix processing.

The Mechanistic Distinction
  • Etomoxir (CPT1 Inhibition): Prevents Long-Chain Fatty Acids (LCFAs) from being converted into acylcarnitines. Result: Cytosolic accumulation of Acyl-CoA; mitochondria remain depleted of fatty acid substrates.

  • ** (S)-Amino Carnitine (CPT2 Inhibition):** Allows LCFAs to be converted to acylcarnitines and transported across the membrane by Carnitine-Acylcarnitine Translocase (CACT). However, it blocks the reconversion to Acyl-CoA inside the matrix.

  • Result: A massive intramitochondrial accumulation of Long-Chain Acylcarnitines (e.g., Palmitoylcarnitine).[1] This mimics clinical CPT2 deficiency and induces specific lipotoxic stress pathways distinct from CPT1 inhibition.

Pathway Visualization

The following diagram illustrates the specific blockade point of (S)-Amino Carnitine within the Carnitine Shuttle.

CarnitineShuttle cluster_membrane Cytosol Cytosol CPT1 CPT1 (Active) OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix AcylCarn_Out Acylcarnitine (Accumulates) CPT1->AcylCarn_Out Conversion CACT Translocase (CACT) (Active) AcylCarn_In Acylcarnitine (Trapped) CACT->AcylCarn_In Entry CPT2 CPT2 (BLOCKED by (S)-Amino Carnitine) BetaOx Beta-Oxidation (Halted) CPT2->BetaOx Blocked FA_CoA Long-Chain Acyl-CoA FA_CoA->CPT1 Substrate AcylCarn_Out->CACT Transport AcylCarn_In->CPT2 Binding

Figure 1: (S)-Amino Carnitine specifically inhibits CPT2, trapping acylcarnitines within the mitochondria.

Preparation and Handling

Reagent Verification (Critical)

The stereochemistry of aminocarnitine determines its biological activity.

  • Active Isomer: L-Aminocarnitine.[1][2][3] Due to Cahn-Ingold-Prelog priority rule changes (Nitrogen vs Oxygen substituents), the L-isomer (mimicking physiological L-carnitine) is formally designated as (S)-Amino Carnitine .

  • Inactive/Control Isomer: (R)-Amino Carnitine (often labeled D-Aminocarnitine).

  • Storage: Powder is stable at -20°C. Desiccate.

Stock Solution Protocol
  • Solvent: Dissolve (S)-Amino Carnitine hydrochloride in sterile, nuclease-free water or PBS (pH 7.4). Avoid DMSO if possible to minimize solvent toxicity in metabolic assays, though it is soluble in DMSO.

  • Concentration: Prepare a 100 mM stock solution.

  • Filtration: Sterilize via 0.22 µm PVDF filter.

  • Aliquot: Store in small volumes (e.g., 50 µL) at -20°C. Avoid freeze-thaw cycles.

Protocol: Determining FAO Inhibition (Respirometry)

This protocol validates the functional blockade of Fatty Acid Oxidation (FAO) using Oxygen Consumption Rate (OCR) as the readout. It is designed for Seahorse XF or Oroboros O2k platforms.

Experimental Design
  • Cell Type: High metabolic demand (e.g., Cardiomyocytes, HepG2, C2C12 myotubes).

  • Substrate: Palmitate-BSA (200 µM).

  • Inhibitor Range: 1 µM – 1 mM (Titration recommended).

  • Control: Etomoxir (40 µM) as a CPT1 comparator.

Step-by-Step Workflow
  • Seeding: Seed cells in XF assay plates 24 hours prior. Ensure 80-90% confluency.

  • Starvation (Substrate Depletion):

    • Wash cells 2x with Assay Medium (KRB or minimal DMEM, no glucose/pyruvate/glutamine).

    • Incubate for 1 hour in Assay Medium to deplete endogenous glycogen and fatty acids.

  • Treatment:

    • Add (S)-Amino Carnitine at desired concentration (Start with 100 µM for acute inhibition).

    • Incubate for 30 minutes at 37°C (non-CO2 incubator).

  • Substrate Injection:

    • Inject Palmitate-BSA (final 200 µM).

    • Note: If CPT2 is inhibited, OCR should not increase significantly upon Palmitate injection compared to BSA control.

  • Mitochondrial Stress Test:

    • Inject Oligomycin (ATP synthase inhibitor).

    • Inject FCCP (Uncoupler) -> Maximal Respiration .

    • Inject Rotenone/Antimycin A.

Expected Results (Data Interpretation)
ParameterVehicle (BSA Only)Palmitate OnlyPalmitate + (S)-Amino CarnitineInterpretation
Basal OCR LowHighLow Drug prevents FA utilization.
Maximal OCR LowVery HighSuppressed Metabolic spare capacity via FAO is blocked.
ECAR LowLowHigh Cells shift to glycolysis (Warburg effect) to compensate.

Protocol: Acylcarnitine Profiling (Validation Assay)

This is the Gold Standard for confirming (S)-Amino Carnitine activity. Unlike Etomoxir, which reduces all acylcarnitines, (S)-Amino Carnitine causes a specific accumulation of long-chain species.

Workflow Diagram

AcylcarnitineProfiling Step1 Pulse Labeling (14C-Palmitate or C13) Step2 Incubation (2-4 Hours) Step1->Step2 + (S)-Amino Carnitine Step3 Cell Lysis (Methanol/Water) Step2->Step3 Step4 HPLC / Mass Spec Step3->Step4 Result Readout: C16-Carnitine Spike Step4->Result

Figure 2: Workflow for validating CPT2 inhibition via acylcarnitine accumulation.

Detailed Steps
  • Pulse: Incubate cells with [U-13C]Palmitate (100 µM) and (S)-Amino Carnitine (100 µM) for 4 hours.

  • Extraction:

    • Remove media. Wash with cold PBS.

    • Lyse cells in 80% Methanol / 20% Water (-20°C).

    • Scrape and transfer to tubes. Vortex and centrifuge (14,000 x g, 10 min).

  • Analysis (LC-MS/MS):

    • Analyze supernatant for acylcarnitine species.

  • Success Criteria:

    • C16:0-Carnitine (Palmitoylcarnitine): >5-fold increase vs. Vehicle.

    • Free Carnitine (C0): Decreased.[4]

    • Comparison: If you used Etomoxir, C16:0-Carnitine would be decreased .

Troubleshooting & Optimization

IssueProbable CauseSolution
No inhibition of OCR Drug degradation or uptake issueEnsure stock is fresh. Increase concentration to 500 µM. Verify (S)-isomer identity.
High Cell Death Lipotoxicity (Acylcarnitine buildup)Reduce incubation time (<6 hours). Co-treat with antioxidants if studying ROS.
Non-specific effects High Concentration (> 2 mM)At high doses, aminocarnitine may inhibit OCTN2 (transporter). Titrate down.

References

  • Jenkins, D. L., & Griffith, O. W. (1986). Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines.[5] Proceedings of the National Academy of Sciences, 83(2), 290-294.[5]

  • Houten, S. M., et al. (2007). Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation.[2] Molecular Genetics and Metabolism, 93(3), 273-282.

  • Violante, S., et al. (2013). Carnitine palmitoyltransferase 2 deficiency: A mitochondrial disorder with a diverse clinical presentation. Molecular Genetics and Metabolism.

  • Longo, N., et al. (2016). Disorders of carnitine transport and the carnitine cycle. American Journal of Medical Genetics Part C: Seminars in Medical Genetics.

Sources

Method

In Vivo Administration of (S)-Amino Carnitine (L-Aminocarnitine): Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the in vivo administration of (S)-Amino Carnitine, scientificall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the in vivo administration of (S)-Amino Carnitine, scientifically referred to as L-Aminocarnitine. This carnitine analog is a potent and selective inhibitor of Carnitine Palmitoyltransferase 2 (CPT2), a critical enzyme in mitochondrial fatty acid β-oxidation. By inhibiting CPT2, L-Aminocarnitine serves as a valuable tool to study the physiological and pathophysiological consequences of impaired fatty acid metabolism. These protocols and notes are designed to ensure scientific integrity, reproducibility, and adherence to best practices in preclinical research.

Introduction to L-Aminocarnitine and its Mechanism of Action

L-Aminocarnitine, with the chemical structure L-3-amino-4-trimethylaminobutyrate, is a synthetic analog of L-carnitine. Its primary mechanism of action is the potent and selective inhibition of CPT2, an enzyme located on the inner mitochondrial membrane.[1][2] CPT2 is essential for the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown via β-oxidation to produce energy.

The inhibition of CPT2 by L-Aminocarnitine leads to a significant reduction in fatty acid oxidation.[3] This disruption in energy metabolism results in a cascade of downstream effects, including:

  • Accumulation of Long-Chain Acylcarnitines: The blockage of β-oxidation causes a buildup of long-chain acylcarnitines in various tissues.[1][2]

  • Hypoglycemic Effects: By limiting the use of fatty acids as an energy source, the body increases its reliance on glucose, which can lead to a decrease in blood glucose levels.

  • Antiketogenic Properties: The reduced breakdown of fatty acids limits the production of ketone bodies, which are alternative energy sources during periods of low glucose availability.

Due to these effects, L-Aminocarnitine is a valuable pharmacological tool for creating in vivo models of fatty acid oxidation disorders, allowing researchers to investigate the roles of these metabolic pathways in various physiological and disease states.

Signaling Pathway: Inhibition of Fatty Acid β-Oxidation by L-Aminocarnitine

FATTY_ACID_OXIDATION_INHIBITION cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Cytosol Acylcarnitine Long-Chain Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Intermembrane Space CPT2 CPT2 Acylcarnitine->CPT2 Mitochondrial Matrix CACT->Acylcarnitine Beta_Oxidation β-Oxidation Spiral (Energy Production) CPT2->Beta_Oxidation Accumulation Accumulation of Long-Chain Acylcarnitines CPT2->Accumulation Leads to L_Aminocarnitine L-Aminocarnitine L_Aminocarnitine->CPT2 Inhibition

Caption: L-Aminocarnitine inhibits CPT2, blocking fatty acid oxidation.

Preclinical Study Design Considerations

Careful planning of in vivo studies is paramount to obtaining reliable and interpretable data. The following are key considerations when designing experiments with L-Aminocarnitine.

Animal Models

The most commonly used animal models for studying the effects of L-Aminocarnitine are rats and mice. The choice of species and strain will depend on the specific research question. It is crucial to use healthy animals from a reputable supplier and allow for an adequate acclimatization period (typically 1-2 weeks) before the start of the study.

Dosing and Administration Route

The dosage of L-Aminocarnitine and the route of administration are critical parameters that will influence the outcome of the study.

Parameter Recommendation Rationale Reference
Dosage (Rats) 3 - 30 mg/kg/dayDose-dependent effects on pancreatic lipase and hepatic triglyceride content have been observed in this range.[4]
Dosage (Mice) Pre-treatment with DL-aminocarnitine has been shown to increase sensitivity to ammonium acetate.To potentiate the effects of other substances in metabolic studies.[5]
Route of Administration Intraperitoneal (IP) injection or Oral GavageIP injection provides rapid systemic exposure, while oral gavage can be used to model oral drug administration.[5]
Vehicle Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)L-Aminocarnitine is water-soluble, and these vehicles are isotonic and well-tolerated.Standard practice

Note on Dosage Formulation: L-Aminocarnitine should be dissolved in the chosen vehicle on the day of use. Gentle warming and vortexing can aid dissolution. The final solution should be filtered through a 0.22 µm syringe filter for sterilization before injection.

Detailed Experimental Protocols

The following are step-by-step protocols for the administration of L-Aminocarnitine to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ.

  • Injection: Slowly inject the L-Aminocarnitine solution.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Protocol for Oral Gavage in Rats
  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Selection: Choose a gavage needle of appropriate length and gauge for the size of the rat.

  • Measurement: Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

  • Verification: Ensure the needle has entered the esophagus and not the trachea. The animal should not exhibit signs of respiratory distress.

  • Administration: Slowly administer the L-Aminocarnitine solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any adverse effects.

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (1-2 weeks) grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Sample Collection (Blood, etc.) grouping->baseline administration L-Aminocarnitine Administration (IP or Oral Gavage) baseline->administration monitoring In-life Monitoring (Clinical signs, Body weight) administration->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Sample Analysis (Acylcarnitine Profiling, etc.) endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: General workflow for in vivo L-Aminocarnitine studies.

Sample Collection and Analysis

The primary endpoint in many L-Aminocarnitine studies is the analysis of acylcarnitine profiles in plasma and tissues, which serves as a direct biomarker of CPT2 inhibition.

Blood and Tissue Collection
  • Blood Collection: Blood can be collected via standard methods such as tail vein, saphenous vein, or terminal cardiac puncture. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, heart, muscle) are rapidly excised, rinsed in cold saline, blotted dry, and snap-frozen in liquid nitrogen. Samples should be stored at -80°C until analysis.

Acylcarnitine Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.

4.2.1. Sample Preparation (General Protocol)

  • Homogenization (for tissues): Tissues are homogenized in a suitable buffer, often containing internal standards.

  • Protein Precipitation: An organic solvent (e.g., methanol or acetonitrile) is added to the plasma or tissue homogenate to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the acylcarnitines is carefully collected.

  • Derivatization (Optional but Recommended): Derivatization of the carboxyl group of acylcarnitines can improve chromatographic separation and detection sensitivity.

  • Reconstitution: The sample is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

4.2.2. LC-MS/MS Analysis

  • Chromatography: Reverse-phase chromatography is typically used to separate the different acylcarnitine species based on their chain length and polarity.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in positive electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each acylcarnitine.

Analyte Expected Outcome of L-Aminocarnitine Treatment
Long-Chain Acylcarnitines (e.g., C16, C18) Significant Increase
Short-Chain Acylcarnitines (e.g., C2, C4) Potential Decrease or No Change
Free Carnitine Variable
Blood Glucose Decrease
Ketone Bodies Decrease

Concluding Remarks

L-Aminocarnitine is a powerful research tool for investigating the role of fatty acid oxidation in health and disease. The protocols and guidelines presented here provide a framework for conducting robust and reproducible in vivo studies. Adherence to these principles, along with careful experimental design and execution, will enable researchers to generate high-quality data and advance our understanding of metabolic regulation.

References

  • Chegary, M., Te Brinke, H., Doolaard, M., Ijlst, L., & Wanders, R. J. (2008). Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Molecular genetics and metabolism, 93(4), 403–410. [Link]

  • Chiodi, P., Maccari, F., & Ramacci, M. T. (1992). Tissue lipid accumulation by L-aminocarnitine, an inhibitor of carnitine-palmitoyltransferase-2. Studies in intact rats and isolated mitochondria. Biochimica et biophysica acta, 1127(1), 81–86. [Link]

  • Jenkins, D. L., & Griffith, O. W. (1986). L-Carnitine protection in ammonia intoxication. Effect of aminocarnitine on carnitine-dependent metabolism and acute ammonia toxicity. The Journal of biological chemistry, 261(28), 13050–13055.
  • Hoppel, C. L. (2003). The role of carnitine in normal and altered fatty acid metabolism. The American journal of kidney diseases : the official journal of the National Kidney Foundation, 41(4 Suppl 4), S4–S12. [Link]

  • Hajnal, F., Lázár, G., Jr, Nagy, Z., Németh, J., Lonovics, J., & Varró, V. (2000). Effect of L-aminocarnitine, an inhibitor of mitochondrial fatty acid oxidation, on the exocrine pancreas and liver in fasted rats. European journal of pharmacology, 398(3), 369–378. [Link]

  • Jenkins, D. L., & Griffith, O. W. (1985). DL-Aminocarnitine and acetyl-DL-aminocarnitine. Potent inhibitors of carnitine acyltransferases and hepatic fatty acid oxidation. The Journal of biological chemistry, 260(3), 14748–14755.

Sources

Application

(S)-Amino Carnitine as a biomarker in disease

Application Note & Protocol Topic: The Acylcarnitine Profile: A Window into Cellular Metabolism and Disease Audience: Researchers, scientists, and drug development professionals. Authored by: A Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Acylcarnitine Profile: A Window into Cellular Metabolism and Disease

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

L-carnitine, a conditionally essential amino acid derivative, and its acylated esters, known as acylcarnitines, are pivotal to cellular energy metabolism.[1][2] They are integral components of the "carnitine shuttle," a system that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation—the primary energy source for cardiac and skeletal muscle.[2][3] Consequently, the plasma acylcarnitine profile provides a real-time snapshot of the functional state of mitochondrial fatty acid and amino acid metabolism.[4][5] Dysregulation in these pathways, reflected by abnormal acylcarnitine levels, is now recognized as a hallmark of numerous pathological conditions, including inborn errors of metabolism, cardiovascular diseases, diabetes, and cancer.[6][7][8] This document provides an in-depth guide to the role of the acylcarnitine profile as a diagnostic and prognostic biomarker, alongside a detailed protocol for its quantification in human plasma using the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Introduction: The Central Role of L-Carnitine in Metabolism

Carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a quaternary ammonium compound synthesized endogenously in the liver and kidneys from the essential amino acids lysine and methionine.[1][9] It exists as two stereoisomers: L-carnitine and D-carnitine. The biologically active form is exclusively L-carnitine (the (R)-isomer), which plays an indispensable role in cellular energy production.[10] D-carnitine, on the other hand, is biologically inactive.

The primary function of L-carnitine is to act as a carrier molecule for long-chain fatty acids, shuttling them from the cytoplasm across the inner mitochondrial membrane, a critical rate-limiting step in fatty acid oxidation (FAO).[3][9][11] Within the mitochondria, these fatty acids are broken down through β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP.[2] Carnitine also modulates the intracellular acyl-CoA to free Coenzyme A (CoA) ratio and facilitates the removal of potentially toxic acyl-CoA intermediates from the mitochondria.[5]

Acylcarnitines are formed when a fatty acid (acyl group) is esterified to the hydroxyl group of L-carnitine. The balance between free L-carnitine and various acylcarnitine species is tightly regulated. When metabolic pathways are impaired, specific acyl-CoA intermediates can accumulate and are converted to their corresponding acylcarnitines, which are then exported into the circulation.[4] This makes the plasma acylcarnitine profile a powerful diagnostic tool for identifying metabolic bottlenecks and disease states.[7]

Biochemical Pathway: The Carnitine Shuttle and Acylcarnitine Formation

L-carnitine is synthesized from lysine and methionine, a multi-step process occurring primarily in the liver and kidneys.[1] Its most well-characterized role is in the carnitine shuttle system, which involves a series of enzymatic steps to transport fatty acids into the mitochondria.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_C Fatty Acyl-CoA LCFA->AcylCoA_C Acyl-CoA Synthetase (ATP -> AMP + PPi) CPT1 CPT I AcylCoA_C->CPT1 L-Carnitine -> CoA CACT CACT CPT1->CACT Acylcarnitine AcylCarnitine_M Acylcarnitine CPT2 CPT II CACT->CPT2 L-Carnitine (out) AcylCoA_M Fatty Acyl-CoA CPT2->AcylCoA_M CoA -> L-Carnitine BetaOx β-Oxidation AcylCoA_M->BetaOx Energy (ATP)

Caption: The Carnitine Shuttle mechanism for fatty acid transport.

Acylcarnitines as Biomarkers in Disease

Alterations in the acylcarnitine profile are indicative of a mismatch between fatty acid supply and mitochondrial oxidative capacity. This metabolic signature is now associated with a wide spectrum of diseases.[7][8]

Disease Category Associated Acylcarnitine Profile Changes Clinical Significance References
Inborn Errors of Metabolism Primary Carnitine Deficiency: Very low levels of free carnitine and all acylcarnitines. Fatty Acid Oxidation (FAO) Defects (e.g., MCADD, VLCADD): Accumulation of specific medium- or long-chain acylcarnitines.Diagnostic for specific genetic disorders, often identified via newborn screening. Early detection prevents severe symptoms like hypoglycemia, cardiomyopathy, and sudden death.[12][13][14][15]
Cardiovascular Diseases (CVD) Heart Failure & Ischemia: Increased levels of long-chain acylcarnitines (e.g., C16, C18). These are linked to incomplete fatty acid oxidation, leading to lipotoxicity and mitochondrial dysfunction.Prognostic marker for adverse cardiac events. Reflects myocardial metabolic inefficiency and oxidative stress.[2][8][11]
Type 2 Diabetes & Insulin Resistance Elevated levels of short- and medium-chain acylcarnitines (e.g., C3, C5). This suggests mitochondrial stress and incomplete oxidation of both fats and branched-chain amino acids.Biomarker for insulin resistance and future diabetes risk. Highlights the link between mitochondrial dysfunction and glucose intolerance.[6][7]
Cancer Varied profiles depending on cancer type. For example, increased C2 (acetylcarnitine) in breast cancer, and a broad spectrum of acylcarnitines in colorectal cancer.Potential for early detection and as biomarkers of altered tumor metabolism (Warburg effect and fatty acid dependence).[8][16]
Neurological Disorders Altered profiles in conditions like Alzheimer's disease, suggesting impaired brain energy metabolism.Potential biomarkers for early diagnosis and differentiation of dementia types.[9][17]

Protocol: Quantification of Acylcarnitines in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and ability to quantify a wide range of species simultaneously.[1][4][18]

Principle of the Assay

This protocol describes the quantitative analysis of acylcarnitines in plasma. The workflow involves a simple protein precipitation step to extract the analytes, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using stable isotope-labeled internal standards. A characteristic product ion at m/z 85 is commonly used for quantification in multiple reaction monitoring (MRM) mode.[4]

Materials and Reagents
  • Biological Samples: Human plasma (collected in K2-EDTA tubes).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (Optima™ LC/MS Grade), Water (LC-MS grade).

  • Internal Standard (IS) Solution: Commercially available stable isotope-labeled carnitine and acylcarnitine standards (e.g., d3-Carnitine, d3-Acetylcarnitine, d3-Propionylcarnitine, etc.) in methanol.

  • Equipment: Microcentrifuge, vortex mixer, analytical balance, pipettes.

  • Instrumentation: A triple quadrupole LC-MS/MS system (e.g., AB Sciex QTRAP 5500 or similar) with an ESI source.[4]

  • LC Column: Zorbax Eclipse XDB-C18 column (150 mm x 3.0 mm, 3.5 µm) or equivalent.[4]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Thaw Plasma Sample (on ice) s2 2. Aliquot 10 µL Plasma s1->s2 s3 3. Add 100 µL Ice-Cold Methanol with Internal Standards s2->s3 s4 4. Vortex & Incubate (Protein Precipitation) s3->s4 s5 5. Centrifuge (10,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to LC vial s5->s6 a1 7. Inject Sample onto LC-MS/MS System s6->a1 a2 8. Chromatographic Separation (C18 Column) a1->a2 a3 9. ESI+ Ionization & MRM Detection a2->a3 d1 10. Peak Integration a3->d1 d2 11. Generate Calibration Curve d1->d2 d3 12. Quantify Analyte Concentrations d2->d3

Caption: Experimental workflow for plasma acylcarnitine analysis.

Step-by-Step Protocol

1. Sample Preparation

  • Rationale: A simple protein precipitation with ice-cold methanol is used to efficiently remove proteins, which would otherwise interfere with the analysis, while simultaneously extracting the polar acylcarnitine analytes. The addition of internal standards at this early stage corrects for variability during sample processing and analysis.[4]

    • Thaw frozen plasma samples on ice.

    • Vortex samples briefly to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.[4]

    • Add 100 µL of ice-cold methanol containing the mixture of stable isotope-labeled internal standards.[4]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

    • Carefully transfer 80 µL of the clear supernatant to an LC autosampler vial, avoiding the protein pellet.

    • The sample is now ready for injection.

2. LC-MS/MS Instrumentation and Parameters

  • Rationale: A gradient elution is necessary to separate the diverse range of acylcarnitines, from short-chain (more polar) to long-chain (less polar). ESI in positive mode is ideal as carnitines contain a permanently positive quaternary ammonium group. MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[4]

    • LC System:

      • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm).[4]

      • Column Temperature: 50°C.[4]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.5 mL/min.[4]

      • Injection Volume: 5 µL.

      • Gradient Program:

        • 0-2.5 min: Linear gradient from 2% to 40% B.

        • 2.5-6.0 min: Linear gradient from 40% to 95% B.

        • 6.0-8.0 min: Hold at 95% B.

        • 8.1-12.0 min: Return to 2% B and equilibrate.[4]

    • MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Ion Spray Voltage: +5500 V.[4]

      • Heater Temperature: 600°C.[4]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the common product ion at m/z 85 for each acylcarnitine. Specific precursor masses will vary depending on the acyl chain length.

3. Calibration and Quantification

  • Rationale: A multi-point calibration curve is constructed to establish the linear relationship between the analyte concentration and the instrument response. Plotting the ratio of the analyte peak area to the internal standard peak area against concentration ensures accurate quantification across a defined range.[4]

    • Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of acylcarnitine standards.

    • Process the calibrators and quality control (QC) samples alongside the unknown samples using the same extraction procedure.

    • Construct a calibration curve by performing a linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibrators.

    • Determine the concentration of acylcarnitines in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

The analysis of the acylcarnitine profile is a robust and informative tool in both clinical diagnostics and biomedical research. As a window into mitochondrial function, it offers invaluable insights into the pathophysiology of a wide array of metabolic diseases. The LC-MS/MS methodology detailed here provides a reliable and high-throughput means for researchers and drug developers to investigate metabolic dysregulation, identify novel therapeutic targets, and monitor treatment efficacy. The continued application of this technique promises to further unravel the complex role of cellular metabolism in health and disease.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Office of Dietary Supplements - Carnitine. (2023, April 17). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • The impact of gestational diabetes on neonatal acyl metabolism levels. (2024, January 26). Dove Medical Press. Retrieved January 28, 2026, from [Link]

  • The Role of the Carnitine System in Human Metabolism. (2019, August 4). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hoppel, C. L. (2003). The role of carnitine in normal and altered fatty acid metabolism. American Journal of Kidney Diseases, 32(6 Suppl 4), S2-15. Retrieved January 28, 2026, from [Link]

  • Schooneman, M. G., Vaz, F. M., Houten, S. M., & Wanders, R. J. (2013). Acylcarnitines: reflecting or inflicting disease?. Journal of inherited metabolic disease, 36(1), 9–16. Retrieved January 28, 2026, from [Link]

  • Pathways for the carnitine formation. Left side: The biochemical... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Almannai, M., Alfadhel, M., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Molecules (Basel, Switzerland), 24(18), 3251. Retrieved January 28, 2026, from [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). Acylcarnitines: a role in inherited and acquired diseases. Journal of nutritional biochemistry, 21(8), 651–658. Retrieved January 28, 2026, from [Link]

  • Narasimha Naidu, M., Jakkan, K., Sanjeeva, P., & Venkata Ramana, P. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15, 407-426. Retrieved January 28, 2026, from [Link]

  • Carnitine shuttle system. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Primary carnitine deficiency. (2023, November 27). MedlinePlus Genetics. Retrieved January 28, 2026, from [Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. (2023). Arabian Journal of Chemistry, 16(11), 105261. Retrieved January 28, 2026, from [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases. (2021). Turkish journal of pediatrics, 63(3), 503–508. Retrieved January 28, 2026, from [Link]

  • Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Carnitine: Its Crucial Role in Metabolic Health and Cardiovascular Function. (2025). Postgraduate Medicine, 137(5), 1-10. Retrieved January 28, 2026, from [Link]

  • Biomarker analysis of the amino acids and acyl-carnitines with the... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Fliciński, J. (2016). Primary L-carnitine deficiencies – symptoms, clinical syndromes, proceedings. Neurologia Dziecięca, 25(51), 43-50. Retrieved January 28, 2026, from [Link]

  • Nso, N., & Zarrin, S. (2023). Carnitine Deficiency. In StatPearls. StatPearls Publishing. Retrieved January 28, 2026, from [Link]

  • An Amino Acid and Carnitine Metabolite Profile for the Early Detection and Differential Diagnosis of Alzheimer's Disease. (2021). Frontiers in aging neuroscience, 13, 725225. Retrieved January 28, 2026, from [Link]

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (2021). Metabolites, 11(1), 51. Retrieved January 28, 2026, from [Link]

  • Primary Carnitine Deficiency. (n.d.). Newborn Screening, HRSA. Retrieved January 28, 2026, from [Link]

  • Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Bevital. Retrieved January 28, 2026, from [Link]

  • Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. (2021). SAR Publication. Retrieved January 28, 2026, from [Link]

  • Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease. (2022). Metabolites, 12(10), 918. Retrieved January 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quantification of (S)-Amino Carnitine and its Acyl Derivatives

Welcome to the technical support center for the quantification of (S)-Amino Carnitine and its related acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of (S)-Amino Carnitine and its related acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical workflow. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your experimental results.

Introduction: The Analytical Challenge

(S)-Amino carnitine and its acylated derivatives are crucial biomarkers for inborn errors of metabolism, mitochondrial dysfunction, and metabolic disorders such as type 2 diabetes.[1][2] Their accurate quantification in complex biological matrices like plasma, tissues, and dried blood spots is paramount for both clinical diagnostics and research. However, the unique physicochemical properties of these compounds present several analytical hurdles. This guide will address these challenges head-on, providing practical solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is direct infusion mass spectrometry not recommended for acylcarnitine analysis?

A1: Direct infusion electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is not recommended primarily due to the presence of isomeric and isobaric acylcarnitine species in biological samples.[1][2]

  • Isomers are molecules that have the same molecular formula but different structural arrangements. For example, butyrylcarnitine (C4) and isobutyrylcarnitine (iC4) have the same mass and will produce the same signal in a mass spectrometer without prior separation.[3][4]

  • Isobaric interferences from other matrix components can also lead to an overestimation of the analyte concentration, particularly for low-abundance species.[1][5]

Therefore, liquid chromatography (LC) is essential to separate these structurally similar compounds before they enter the mass spectrometer, ensuring that the detected signal is specific to the analyte of interest.[2]

Q2: What is the purpose of derivatization in carnitine analysis, and is it always necessary?

A2: Derivatization, most commonly butylation (esterification with butanol), is often employed to enhance the analytical performance of the LC-MS/MS method.[2]

  • Increased Ionization Efficiency: Butylation of the carboxyl group increases the hydrophobicity and improves the ionization efficiency of acylcarnitines in positive electrospray ionization mode.[1][2]

  • Improved Chromatographic Separation: The increased hydrophobicity can lead to better retention and separation on reversed-phase columns.

  • Discrimination of Isobaric Species: Derivatization can help to differentiate certain isobaric compounds. For instance, dicarboxylic acylcarnitines will be derivatized at both carboxyl groups, resulting in a different mass-to-charge ratio (m/z) compared to a monocarboxylic acylcarnitine with the same initial mass.[2]

However, derivatization is not always mandatory. Underivatized methods exist and can simplify sample preparation.[3] The choice to derivatize depends on the specific requirements of the assay, such as the need for high sensitivity or the separation of critical isobars. A potential drawback of derivatization is the risk of incomplete reactions or the partial hydrolysis of acylcarnitines, which can introduce variability.[6]

Q3: How can I minimize ion suppression in my (S)-Amino Carnitine analysis?

A3: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[7][8] Here are several strategies to mitigate ion suppression:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques such as solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components like phospholipids.[7]

  • Optimized Chromatography: Develop a robust chromatographic method that separates the analyte of interest from the majority of matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of LC column.[7]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for each analyte will be affected by ion suppression to the same extent as the endogenous analyte, allowing for accurate correction during data processing.[9]

  • Dilution of the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. 3. Column Degradation: The column may be nearing the end of its lifespan.1. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase pH: For carnitines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used.[4] 3. Replace the Column: If the problem persists after trying other solutions, the column may need to be replaced.
Inconsistent or Low Analyte Recovery 1. Inefficient Sample Extraction: The chosen sample preparation method may not be optimal for your matrix. 2. Analyte Degradation: Carnitines can be unstable, especially during prolonged storage or harsh extraction conditions.[10][11] 3. Pipetting Errors: Inaccurate pipetting of samples or standards.1. Optimize Extraction Protocol: Test different extraction solvents or solid-phase extraction cartridges. 2. Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice. 3. Calibrate Pipettes: Regularly check and calibrate all pipettes used in the workflow.
High Background Noise in Mass Spectrometry Data 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup in the LC system can cause high background. 2. Matrix Effects: Co-eluting matrix components can contribute to a high chemical background.1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.[12] Flush the LC system thoroughly. 2. Improve Sample Cleanup: Implement a more effective sample preparation method to remove interferences.
Inability to Separate Critical Isomers 1. Suboptimal Chromatographic Conditions: The LC method may not have sufficient resolving power. 2. Incorrect Column Chemistry: The chosen column may not be suitable for separating the isomers of interest.1. Optimize the LC Gradient: A shallower gradient can improve the separation of closely eluting peaks. 2. Test Different Columns: Consider columns with different stationary phases (e.g., C18, HILIC) to achieve the desired separation.[3]
Visualizing the Problem: The Impact of Isobaric Interference

The following diagram illustrates why chromatographic separation is critical for accurate quantification and how direct infusion can lead to erroneous results.

cluster_0 Direct Infusion ESI-MS/MS cluster_1 LC-MS/MS Analyte + Isobaric Interference Analyte + Isobaric Interference Single MS Peak Single MS Peak Analyte + Isobaric Interference->Single MS Peak m/z Inaccurate Quantification Inaccurate Quantification Single MS Peak->Inaccurate Quantification Analyte + Isobaric Interference Analyte + Isobaric Interference Chromatographic Separation Chromatographic Separation Analyte + Isobaric Interference ->Chromatographic Separation LC Column Analyte Peak Analyte Peak Chromatographic Separation->Analyte Peak RT1 Interference Peak Interference Peak Chromatographic Separation->Interference Peak RT2 Accurate Quantification Accurate Quantification Analyte Peak->Accurate Quantification

Caption: Workflow comparison of direct infusion vs. LC-MS/MS for acylcarnitine analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol provides a general procedure for the extraction of (S)-Amino Carnitine and acylcarnitines from plasma samples.

Materials:

  • Plasma samples (stored at -80°C)

  • Ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-carnitine)

  • Centrifuge capable of 4°C

  • Vacuum concentrator

Procedure:

  • Thaw plasma samples on ice.

  • For every 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard mixture.[1]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • The dried extract is now ready for reconstitution and LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Parameters

This serves as a starting point for method development. Optimization will be required based on your specific instrumentation and target analytes.

Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, gradually increase to elute analytes, followed by a high-organic wash and re-equilibration. A typical run time is 9-20 minutes.[3]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ of the target acylcarnitine
Product Ion A common product ion for carnitines is at m/z 85.[1][2]
Visualizing the Analytical Workflow

The following diagram outlines the key steps in a typical LC-MS/MS workflow for (S)-Amino Carnitine quantification.

Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & Extraction with SIL-IS Sample->Extraction Derivatization Optional: Butylation Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Underivatized Method Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. SIL-IS) MS_Detection->Data_Analysis

Caption: A typical workflow for the quantification of (S)-Amino Carnitine.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health (NIH). [Link]

  • Carnitine Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests. Medscape. [Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]

  • Current Methods for Determination of L-Carnitine and Acylcarnitines. ResearchGate. [Link]

  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. [Link]

  • Using matrix-induced ion suppression combined with LC-MS/MS for quantification of trimethylamine-N-oxide, choline, carnitine and acetylcarnitine in dried blood spot samples. PubMed. [Link]

  • Determination of free and total carnitine with a random-access chemistry analyzer. PubMed. [Link]

  • Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent Technologies. [Link]

  • Stability of amino acids, free and acyl-carnitine in stored dried blood spots. PubMed. [Link]

  • High-throughput quantitation of amino acids and acylcarnitine in cerebrospinal fluid: identification of PCNSL biomarkers and potential metabolic messengers. PubMed Central. [Link]

  • L-Carnitine. Linus Pauling Institute. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology (AMSBIO). [Link]

  • CARN - Overview: Carnitine, Plasma. Mayo Clinic Laboratories. [Link]

  • Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. PubMed Central. [Link]

  • What laboratory tests are needed to diagnose carnitine (L-carnitine) deficiency?. Dr.Oracle. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • The amino acid and carnitine concentration changes in bronchoalveolar lavage fluid from lung cancer patients. PubMed. [Link]

  • Anesthetic-Induced Disruption of Amino Acid and Carnitine Profiles: A Metabolomic Comparison of Propofol and Thiopental in Hepatocytes. MDPI. [Link]

  • (PDF) Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate. [Link]

  • An Amino Acid and Carnitine Metabolite Profile for the Early Detection and Differential Diagnosis of Alzheimer's Disease. PubMed. [Link]

  • Development of a novel method for the analysis of acyl carnitine profile using liquid chromatography mass spectrometry. UiT The Arctic University of Norway. [Link]

  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. MDPI. [Link]

  • Method and composition for increasing the bioavailability of carnitine.
  • Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent. [Link]

  • Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: (S)-Amino Carnitine &amp; Novel Carnitine Analogues

A Guide for In Vitro Experimental Design & Dosage Optimization A Note on (S)-Amino Carnitine: Publicly available data on the specific isomer (S)-Amino Carnitine is limited. This guide is therefore structured to provide a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for In Vitro Experimental Design & Dosage Optimization

A Note on (S)-Amino Carnitine: Publicly available data on the specific isomer (S)-Amino Carnitine is limited. This guide is therefore structured to provide a robust framework for determining the optimal in vitro dosage for any novel carnitine analogue. The principles, protocols, and troubleshooting steps are based on the well-understood mechanisms of carnitine metabolism and its inhibitors.

Part 1: Foundational FAQs

This section addresses the core principles a researcher should understand before beginning experiments with a novel carnitine derivative.

Q1: What is the probable mechanism of action for an Amino Carnitine analogue?

A carnitine analogue like (S)-Amino Carnitine is structurally designed to interfere with the carnitine shuttle system. This system is essential for transporting long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] The most likely targets of inhibition are the enzymes Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane or Carnitine Palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[3]

  • CPT1 Inhibition: This is the rate-limiting step in fatty acid oxidation (FAO).[3][4] Inhibition at this stage would prevent the formation of acylcarnitine, effectively stopping long-chain fatty acids from entering the mitochondria. Many experimental FAO inhibitors, such as etomoxir and ST1326, target CPT1.[5][6]

  • CPT2 Inhibition: Less common as a primary target, inhibition here would trap acylcarnitine in the intermembrane space, leading to a buildup of these esters.

By inhibiting FAO, these compounds force cells to rely on other metabolic pathways, such as glycolysis, for energy—a key strategy in various therapeutic areas, including oncology and metabolic diseases.[5][7]

Q2: Why is precise dosage optimization so critical for this class of compounds?

Optimizing the dosage of a metabolic inhibitor is a balancing act between achieving a specific biological effect and avoiding unwanted toxicity.

  • Specificity vs. Cytotoxicity: At the correct concentration, an inhibitor will selectively block its target (e.g., CPT1) and produce a measurable effect on a specific pathway (FAO). At excessively high concentrations, it may exhibit off-target effects or induce general cellular stress, leading to apoptosis or necrosis that is unrelated to its intended mechanism. This confounds data interpretation.

  • Therapeutic Window: Every compound has a therapeutic window. Below this window, the concentration is too low to produce a significant effect. Above it, toxicity may become the dominant outcome. In vitro dose-response experiments are designed to precisely identify this window for your specific cell model.[8]

  • Cell-Type Dependency: Different cell lines have varying dependencies on fatty acid oxidation.[9] A cancer cell line that is highly reliant on FAO may be sensitive to nanomolar concentrations of an inhibitor, while a cell line that primarily uses glycolysis may only show effects at much higher, potentially non-specific, concentrations.

Q3: What is the "Carnitine Shuttle" and where does (S)-Amino Carnitine likely act?

The Carnitine Shuttle is the biological mechanism for moving long-chain fatty acids (LCFAs) from the cell's cytoplasm into the mitochondria for energy production. A simplified diagram of this pathway is presented below, illustrating the likely point of inhibition for a compound like (S)-Amino Carnitine.

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondria cluster_ims Intermembrane Space cluster_matrix Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 AcylCarnitine Acylcarnitine CPT2 CPT2 AcylCarnitine->CPT2 Translocase AcylCoA_matrix Fatty Acyl-CoA BetaOx β-Oxidation (Energy) AcylCoA_matrix->BetaOx Carnitine_matrix Carnitine CPT1->AcylCarnitine Forms Acylcarnitine CPT2->AcylCoA_matrix CPT2->Carnitine_matrix Inhibitor (S)-Amino Carnitine (Inhibitor) Inhibitor->CPT1 Likely Inhibition Point

Caption: The Carnitine Shuttle pathway and the probable inhibition site of (S)-Amino Carnitine.

Part 2: Experimental Workflow & Protocols

A systematic approach is crucial for efficiently determining the optimal dosage of a novel compound. The following workflow breaks the process into manageable stages.

DosageWorkflow start Start: Stock Solution Prep range_finding Protocol 1: Broad Dose-Ranging (Logarithmic Scale, e.g., 1 nM to 100 µM) start->range_finding evaluate_range Analyze: Identify Active Window (Region with ~10-90% effect) range_finding->evaluate_range evaluate_range->range_finding No effect or 100% effect seen ic50 Protocol 2: Definitive IC50 Assay (Narrow-range, Linear/Semi-log dilutions) evaluate_range->ic50 Effective range found evaluate_ic50 Analyze: Calculate IC50 Value (Non-linear regression) ic50->evaluate_ic50 cytotoxicity Protocol 3: Cytotoxicity Assay (e.g., MTT / LDH Assay) evaluate_ic50->cytotoxicity IC50 determined evaluate_cyto Analyze: Determine CC50 Value (Compare with IC50) cytotoxicity->evaluate_cyto end Result: Optimal In Vitro Dosage (Concentration with max specific effect and minimal cytotoxicity) evaluate_cyto->end

Caption: Systematic workflow for optimizing in vitro dosage of a novel inhibitor.

Protocol 1: Preliminary Dose-Ranging Assay

Objective: To identify the approximate concentration range where (S)-Amino Carnitine exhibits a biological effect.

Principle: A wide range of concentrations (spanning several orders of magnitude) is tested to efficiently locate the active window, preventing wastage of resources on ineffective concentrations. A logarithmic dilution series is ideal for this.

Methodology:

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) of (S)-Amino Carnitine in a suitable solvent (e.g., DMSO, sterile water). Note the final solvent concentration, as it must be kept constant across all wells (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere and enter the logarithmic growth phase (usually 18-24 hours).

  • Serial Dilution: Prepare a 10-point logarithmic serial dilution series. For example, starting from 100 µM, perform 1:10 dilutions to get 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and so on.

  • Treatment: Add the dilutions to the appropriate wells. Include "vehicle control" (cells + solvent only) and "untreated control" (cells + media only) wells.

  • Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your primary functional assay. This should measure the downstream effect of FAO inhibition (e.g., a Seahorse XF Analyzer to measure oxygen consumption rate, or an assay for a specific downstream metabolic marker).

  • Analysis: Plot the assay response against the log of the inhibitor concentration. Identify the concentration range that spans from no effect to the maximal effect. This is your "active window" for Protocol 2.

Protocol 2: Definitive IC50 Determination

Objective: To precisely calculate the concentration of (S)-Amino Carnitine that produces 50% of its maximal inhibitory effect (IC50).

Principle: Using the "active window" identified in Protocol 1, a narrower, more detailed concentration series is used to generate a high-resolution dose-response curve.

Methodology:

  • Concentration Series: Prepare a 10-12 point linear or semi-log (e.g., 2-fold) serial dilution series that brackets the estimated active range. For example, if the active window was 1-10 µM, your series might be: 20, 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16 µM, etc.

  • Experimental Setup: Seed cells and treat them as described in Protocol 1, ensuring appropriate vehicle controls. Use triplicate or quadruplicate wells for each concentration to ensure statistical power.

  • Assay & Readout: Perform the same functional assay and incubation as in Protocol 1.

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle control wells to 100% activity and the average of a positive control (if available) or the highest inhibitor concentration to 0% activity.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism or R to fit the data and calculate the precise IC50 value.

Example IC50 Dilution Table (2-fold series)
Well Final Concentration (µM)
120
210
35
42.5
51.25
60.625
70.313
80.156
90 (Vehicle Control)
100 (Untreated Control)
Protocol 3: Assessing Cytotoxicity (CC50)

Objective: To determine the concentration at which (S)-Amino Carnitine causes 50% cell death (Cytotoxic Concentration 50, or CC50).

Principle: It is essential to confirm that the observed inhibitory effect is not simply a result of the compound killing the cells. A good inhibitor should have a CC50 value that is significantly higher than its IC50 value.

Methodology:

  • Setup: Use the exact same concentration series, cell type, seeding density, and incubation time as your IC50 experiment. This direct comparison is critical.

  • Assay: Use a standard cell viability assay, such as:

    • MTT or PrestoBlue® Assay: Measures metabolic activity, an indicator of viable cells.

    • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells, an indicator of cytotoxicity.

  • Analysis: Plot cell viability (%) versus the log of the inhibitor concentration. Use non-linear regression to calculate the CC50 value.

  • Calculate Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50) is a key metric. An SI > 10 is generally considered a good indicator that the compound's primary effect at the IC50 concentration is due to specific inhibition rather than general toxicity.

Part 3: Troubleshooting Guide

Q: I see no effect at any concentration, even up to 100 µM. What should I do?

  • Probable Cause 1: Cell Model Insensitivity: The chosen cell line may not rely on fatty acid oxidation for its energy needs and is therefore insensitive to CPT1 inhibition.

    • Solution: Confirm the metabolic phenotype of your cells. Use a known CPT1 inhibitor (e.g., Etomoxir) as a positive control.[5] If the positive control also fails, your cell model is likely unsuitable. Consider using a cell line known to have high FAO rates (e.g., certain prostate or leukemia cell lines).[7]

  • Probable Cause 2: Compound Instability or Insolubility: The compound may be degrading in the media or precipitating out of solution at higher concentrations.

    • Solution: Visually inspect the wells of your plate under a microscope for any signs of precipitation. Confirm the compound's stability in aqueous media over the incubation period. You may need to prepare fresh dilutions or test alternative solvents.

  • Probable Cause 3: Incorrect Assay Endpoint: The assay you are using may not be sensitive enough or may not be directly linked to the target pathway.

    • Solution: Switch to a more direct measure of FAO, such as measuring the oxygen consumption rate (OCR) with a Seahorse analyzer, which provides a real-time view of mitochondrial respiration.

Q: My results have high variability between replicate wells. How can I improve consistency?

  • Probable Cause 1: Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette and consider plating cells in the center wells of the plate to avoid "edge effects."

  • Probable Cause 2: Pipetting Errors: Small errors in pipetting the compound dilutions can lead to large variations in the final concentration.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For highly potent compounds, a multi-step dilution process may be necessary to avoid handling minuscule volumes.

  • Probable Cause 3: Edge Effects: Wells on the outer edges of a 96-well plate are prone to faster evaporation, altering media and compound concentration.

    • Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

Q: I'm observing significant cell death even at the lowest concentrations. What does this mean?

  • Probable Cause 1: Extreme Potency & High Cytotoxicity: The compound may be a highly potent inhibitor but also inherently toxic to the cells, resulting in a very narrow or non-existent therapeutic window.

    • Solution: Perform a full dose-response curve for both inhibition (IC50) and cytotoxicity (CC50) as described above. If the IC50 and CC50 values are very close (Selectivity Index < 3), the compound may be too toxic for the intended application in this model.

  • Probable Cause 2: Solvent Toxicity: If you used a solvent like DMSO, high final concentrations (>0.5%) can be toxic to many cell lines.

    • Solution: Re-calculate your dilutions to ensure the final solvent concentration is consistent and non-toxic (ideally ≤ 0.1%) across all wells, including the vehicle control.

  • Probable Cause 3: Contamination: Bacterial or fungal contamination can cause widespread cell death and unreliable assay results.

    • Solution: Regularly check cell cultures for contamination. Always use sterile technique. If contamination is suspected, discard the plate and start over with fresh reagents and cells.

References

  • Linus Pauling Institute. (n.d.). L-Carnitine. Oregon State University. Retrieved from [Link]

  • JJ Medicine. (2018). Carnitine Biosynthesis Pathway. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Carnitine. Retrieved from [Link]

  • National Institutes of Health, Office of Dietary Supplements. (2023). Carnitine - Health Professional Fact Sheet. Retrieved from [Link]

  • Fiorini, E., et al. (2020). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica. Retrieved from [Link]

  • Al-Hasani, W., et al. (2023). Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity. Pharmaceuticals. Retrieved from [Link]

  • Lu, S., et al. (2021). In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma. Journal of Hematology & Oncology. Retrieved from [Link]

  • Fallahi-Sichani, M. (2018). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2018). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & Diabetes. Retrieved from [Link]

  • Lee, E. G., et al. (2015). A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2020). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in Pharmacology. Retrieved from [Link]

  • Lopéz-Herradón, A., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. ResearchGate. Retrieved from [Link]

  • Ma, W., et al. (2024). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. MDPI. Retrieved from [Link]

  • Barile, F. A. (2010). Validating and troubleshooting ocular in vitro toxicology tests. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Levocarnitine?. Synapse. Retrieved from [Link]

  • Bonomini, F., et al. (2020). L-Carnitine inhibits protein glycation in vitro and in vivo: Evidence for a role in diabetic management. ResearchGate. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • Chen, Z., et al. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Hilaris Publisher. Retrieved from [Link]

  • Narayanam, R., et al. (2012). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. PMC. Retrieved from [Link]

  • FDA and ISoP Workshop. (2024). Modeling and Simulation to Select Oncology Dosages - Session 1. YouTube. Retrieved from [Link]

  • SlideShare. (n.d.). Experiment 1 Introduction to In-Vitro pharmacology and physiological salt solutions.pptx. Retrieved from [Link]

  • Forloni, G., et al. (1994). Neuroprotective activity of acetyl-L-carnitine: studies in vitro. Journal of Neuroscience Research. Retrieved from [Link]

  • Tutwiler, G. F., et al. (1985). Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia. Biochemical Pharmacology. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Researcher's Guide to (S)-Amino Carnitine Stability

Welcome to the technical support center for (S)-Amino Carnitine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Amino Carnitine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your (S)-Amino Carnitine samples during storage and experimentation. Our focus is on providing scientifically grounded advice to help you anticipate and solve stability challenges, thereby ensuring the reliability and reproducibility of your results.

A Note on Stereochemistry: (S)-Amino Carnitine vs. L-Carnitine

It is crucial to clarify the stereochemistry of the carnitine molecule. The biologically active form, widely studied and utilized, is L-Carnitine, which corresponds to the (R)-enantiomer. The user's query specifies (S)-Amino Carnitine, which is the (S)-enantiomer. While the biological activity of these two isomers differs significantly, their fundamental chemical stability properties are expected to be identical due to them being enantiomers. Therefore, the stability data and recommendations provided in this guide are based on studies conducted on L-Carnitine, with the understanding that the chemical principles of degradation apply equally to (S)-Amino Carnitine.

Troubleshooting Guide: Addressing (S)-Amino Carnitine Degradation

This section is formatted to help you quickly identify a problem, understand its root cause, and implement an effective solution.

Issue 1: Solid (S)-Amino Carnitine appears clumped, sticky, or has a fishy odor.
  • Probable Cause: This is a classic sign of moisture absorption. (S)-Amino Carnitine is highly hygroscopic, meaning it readily absorbs water from the atmosphere[1][2][3]. This can lead to physical changes and may accelerate chemical degradation. The slight fishy odor is characteristic of carnitine and its derivatives[1].

  • Immediate Action:

    • Immediately transfer the compound to a desiccator with a fresh desiccant (e.g., silica gel, phosphorus pentoxide).

    • If the clumping is severe, you may need to gently break up the clumps with a clean, dry spatula under an inert atmosphere (e.g., in a glove box) before desiccation.

    • For future use, weigh out the required amount quickly and in a low-humidity environment.

  • Long-Term Prevention:

    • Storage: Always store solid (S)-Amino Carnitine in a tightly sealed container. For long-term storage (months to years), store at -20°C in a desiccated environment[4]. For short-term storage, +2 to +8°C is acceptable[4].

    • Handling: When not in use, store the container inside a desiccator. Minimize the time the container is open to the ambient atmosphere. Consider aliquoting the solid into smaller, single-use vials to avoid repeated exposure of the bulk material to air and moisture.

Issue 2: Inconsistent results from aqueous stock solutions.
  • Probable Cause: Degradation of (S)-Amino Carnitine in your aqueous stock solution is the most likely culprit. The stability of carnitine in solution is highly dependent on pH and storage temperature. Basic pH conditions (pH > 9) can lead to rapid hydrolysis of acyl-carnitine derivatives and can also affect the stability of free carnitine[4][5].

  • Troubleshooting Protocol: Verifying Solution Stability

    • pH Measurement: Measure the pH of your stock solution. If it is in the basic range, this is a likely cause of degradation.

    • Analytical Confirmation: If you have access to HPLC, you can analyze your stock solution for the presence of degradation products. A simple isocratic HPLC method can often reveal the appearance of new peaks or a decrease in the main compound's peak area over time.

    • Fresh Preparation: Prepare a fresh stock solution in a pH-controlled buffer (pH 3-6) and repeat your experiment[1]. Compare the results with those obtained from the old stock solution.

  • Preventative Measures for Aqueous Solutions:

    • Solvent Choice: Prepare stock solutions in a slightly acidic to neutral buffer (pH 3-6)[1]. (S)-Amino Carnitine is reported to be stable in solutions with a pH between 3 and 6 for over a year[1].

    • Storage: Store aqueous stock solutions at +2 to +8°C for short-term use (up to a few days) or in aliquots at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

    • Fresh is Best: For highly sensitive experiments, it is always best practice to prepare fresh aqueous solutions daily.

Issue 3: Appearance of unexpected peaks in HPLC/LC-MS analysis.
  • Probable Cause: These peaks likely represent degradation products of (S)-Amino Carnitine resulting from stress conditions such as extreme pH, high temperature, light exposure, or oxidation[6].

  • Workflow for Identifying Degradation Products:

    Degradation_Workflow Start Unexpected Peak Observed Check_Method Review Sample Prep & Storage History Start->Check_Method Forced_Degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Check_Method->Forced_Degradation History Suggests Instability Analyze_Stressed Analyze Stressed Samples by HPLC/LC-MS Forced_Degradation->Analyze_Stressed Compare_Spectra Compare Retention Times & Mass Spectra Analyze_Stressed->Compare_Spectra Identify_Product Identify Degradation Product(s) Compare_Spectra->Identify_Product Optimize_Conditions Optimize Storage & Handling Conditions Identify_Product->Optimize_Conditions

    Caption: Workflow for identifying unknown peaks in chromatography.

  • Experimental Protocol: Forced Degradation Study

    • Prepare Solutions: Prepare several solutions of (S)-Amino Carnitine in a suitable solvent.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a few hours[5][6]. Note that degradation is rapid under basic conditions[5].

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours[6].

    • Thermal Degradation: Heat a solution at 80°C for 48 hours[6].

    • Photolytic Degradation: Expose a solution to direct sunlight or a photostability chamber for 24 hours[6].

    • Analysis: Analyze all stressed samples, along with a control sample, by HPLC or LC-MS. This will help you to identify the retention times and mass-to-charge ratios of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (S)-Amino Carnitine?

For maximal long-term stability (years), solid (S)-Amino Carnitine should be stored at -20°C in a tightly sealed container, preferably within a desiccator to protect it from moisture[4]. For routine short-term use, storage at +2 to +8°C is also acceptable[4]. Due to its highly hygroscopic nature, minimizing exposure to atmospheric moisture is critical[1][2][3].

Storage ConditionDurationRationale
-20°C, desiccated Long-term (Years)Minimizes both thermal degradation and moisture absorption.[4]
+2 to +8°C, desiccated Short-term (Weeks/Months)Reduces the rate of potential degradation compared to room temperature.
Room Temperature Not RecommendedIncreased risk of moisture absorption and potential for slow degradation over time.

Q2: How stable is (S)-Amino Carnitine in aqueous solutions?

The stability of (S)-Amino Carnitine in aqueous solutions is highly pH-dependent . It is most stable in acidic to neutral conditions (pH 3-6 )[1]. In solutions with a pH greater than 9, it is unstable and can undergo rapid degradation[4][5]. For experimental use, it is highly recommended to prepare fresh solutions or use buffered solutions within the stable pH range.

Q3: Is (S)-Amino Carnitine sensitive to light?

Yes, forced degradation studies on L-Carnitine have shown that it can be susceptible to photolytic degradation[6]. Therefore, it is best practice to protect both solid (S)-Amino Carnitine and its solutions from light by storing them in amber vials or in the dark.

Q4: Does (S)-Amino Carnitine oxidize? What about antioxidants?

While L-Carnitine itself has been shown to have antioxidant properties and can act as a free radical scavenger, it can also be degraded under oxidative stress conditions, for example, in the presence of hydrogen peroxide[6][7][8][9][10]. For routine storage, if the compound is handled properly and stored in a tightly sealed container, oxidation is not a primary concern. The use of antioxidants is generally not necessary unless your experimental conditions involve strong oxidizing agents.

Q5: What is the primary degradation pathway for (S)-Amino Carnitine?

The primary non-enzymatic degradation pathway for carnitine and its derivatives in solution is hydrolysis . For acyl-carnitines, this involves the cleavage of the ester bond to yield free carnitine and the corresponding carboxylic acid[4]. For free carnitine, degradation under harsh conditions like extreme pH or heat can lead to the formation of various impurities[6].

Hydrolysis_Pathway cluster_0 For Acyl-(S)-Carnitine Acyl_Carnitine Acyl-(S)-Carnitine Free_Carnitine (S)-Carnitine Acyl_Carnitine->Free_Carnitine Hydrolysis (e.g., high pH) Carboxylic_Acid Carboxylic Acid Acyl_Carnitine->Carboxylic_Acid Hydrolysis (e.g., high pH)

Caption: Hydrolysis of Acyl-(S)-Carnitine.

Q6: What analytical methods are suitable for assessing the stability of (S)-Amino Carnitine?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of L-Carnitine and is equally applicable to (S)-Amino Carnitine[6][11][12]. A stability-indicating HPLC method, typically using a C18 column, can separate the parent compound from its degradation products[6]. Coupling HPLC with Mass Spectrometry (LC-MS ) provides higher sensitivity and specificity, allowing for the identification and quantification of various carnitine species and their metabolites[5][13][14].

References

  • Typical chromatograms of l-carnitine after degradation under (a)... . ResearchGate. [Link]

  • Stability of amino acids, free and acyl‐carnitine in stored dried blood spots . PMC - NIH. [Link]

  • Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots . ResearchGate. [Link]

  • (-)-Carnitine | C7H15NO3 | CID 10917 . PubChem - NIH. [Link]

  • Acetyl-L-Carnitine – Uses, Side Effects, And More . WebMD. [Link]

  • Stability of amino acids, free and acyl-carnitine in stored dried blood spots . PubMed. [Link]

  • Amino acid . Wikipedia. [Link]

  • Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial . PubMed Central. [Link]

  • US20080234371A1 - Non-hygroscopic L-carnitine salts.
  • Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method . PubMed. [Link]

  • (PDF) Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements . ResearchGate. [Link]

  • Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii . PubMed Central. [Link]

  • Carnitine . Wikipedia. [Link]

  • (PDF) Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii . ResearchGate. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues . NIH. [Link]

  • Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique . Journal of Pharmaceutical Investigation. [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation . StatPearls - NCBI Bookshelf. [Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights . Arabian Journal of Chemistry. [Link]

  • Single Dose Administration of L-Carnitine Improves Antioxidant Activities in Healthy Subjects . ResearchGate. [Link]

  • L-Carnitine . Linus Pauling Institute. [Link]

  • L-carnitine supplementation as a potential antioxidant therapy for inherited neurometabolic disorders . PubMed. [Link]

  • HPLC Methods for analysis of L-Carnitine . HELIX Chromatography. [Link]

  • Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial . springermedizin.de. [Link]

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Optimization

protocol modifications for consistent (S)-Amino Carnitine results

Welcome to the technical support center for achieving consistent and reliable results in the synthesis and analysis of (S)-Amino Carnitine, also known as L-Carnitine. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for achieving consistent and reliable results in the synthesis and analysis of (S)-Amino Carnitine, also known as L-Carnitine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation and characterization. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and ensure the highest quality of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of (S)-Amino Carnitine. The primary synthetic route discussed is the conversion of (S)-3-hydroxybutyrolactone to (S)-Amino Carnitine, a common and efficient method.

Low Yield in the Mesylation of (S)-3-hydroxybutyrolactone

Question: I am experiencing a low yield in the first step of the synthesis, the mesylation of (S)-3-hydroxybutyrolactone. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the mesylation of (S)-3-hydroxybutyrolactone are typically due to incomplete reaction, side reactions, or degradation of the starting material or product. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using a slight excess of methanesulfonyl chloride (MsCl) and triethylamine (TEA). A molar ratio of 1:1.2:1.3 for (S)-3-hydroxybutyrolactone:TEA:MsCl is a good starting point.[1]

    • Inadequate Reaction Time or Temperature: While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature and stirring for an extended period (e.g., 12-16 hours) can drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[2][3]

  • Side Reactions:

    • Formation of Alkyl Chloride: A common side reaction with sulfonyl chlorides is the formation of the corresponding alkyl chloride.[4] Using methanesulfonic anhydride instead of methanesulfonyl chloride can mitigate this issue, as it does not generate a chloride nucleophile.

    • Hydrolysis of Mesyl Chloride: Moisture in your reaction setup can hydrolyze MsCl, reducing its availability for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Degradation:

    • Racemization: While less common in mesylation compared to other reactions, prolonged exposure to harsh conditions could potentially lead to some racemization.[5] It's good practice to maintain the recommended temperature profile.

Self-Validating Check:

To confirm the successful formation of the mesylate, you can analyze a small aliquot of your crude product by ¹H NMR. You should observe a characteristic singlet for the methyl group of the mesylate around 3.0 ppm.

Incomplete Amination with Trimethylamine

Question: My second step, the reaction of the mesylated intermediate with trimethylamine, is not going to completion. How can I troubleshoot this?

Answer:

Incomplete amination can be frustrating, but it's often solvable by addressing reaction conditions and reagent quality.

  • Insufficient Trimethylamine: The reaction requires a sufficient excess of trimethylamine to act as both the nucleophile and to neutralize any acid formed. Using a 25% aqueous solution of trimethylamine in at least a 2-fold molar excess is recommended.[6][7]

  • Reaction Temperature and Pressure: This reaction is typically performed in a sealed vessel at an elevated temperature (e.g., 100°C) to facilitate the nucleophilic attack and the subsequent ring-opening of the lactone.[6][7] Ensure your reaction vessel is properly sealed to maintain pressure and prevent the escape of the volatile trimethylamine.

  • Reaction Time: The reaction may require a prolonged period to reach completion, often up to 16 hours.[6][7]

Troubleshooting Workflow for Incomplete Amination:

Caption: Decision tree for troubleshooting incomplete amination.

Difficulty in Purifying (S)-Amino Carnitine

Question: I am struggling to purify my final (S)-Amino Carnitine product. It is a zwitterionic compound and seems to be retaining impurities. What are the best purification strategies?

Answer:

The zwitterionic nature of (S)-Amino Carnitine makes its purification challenging. Standard silica gel chromatography is often ineffective. Here are some proven methods:

  • Recrystallization: This is the most common and effective method for purifying (S)-Amino Carnitine.[8][9]

    • Solvent System: A mixed solvent system of a lower alkyl alcohol (e.g., ethanol or isopropanol) and water is often used.[8] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals.

    • Anti-Solvent Addition: Alternatively, after dissolving the crude product in an alcohol-water mixture, an organic solvent in which (S)-Amino Carnitine is insoluble (e.g., acetone or diethyl ether) can be added to induce crystallization.[8]

  • Removal of Triethylammonium Salts: A common impurity is the triethylammonium mesylate salt formed during the mesylation step.

    • Aqueous Wash: If your product is in an organic solvent, washing with a dilute acid (e.g., 1N HCl) will convert the residual triethylamine into its water-soluble hydrochloride salt, which can be removed in the aqueous layer.[10]

    • Filtration: If the reaction is performed in a solvent where the triethylammonium salt is insoluble (e.g., diethyl ether), it can be removed by filtration.[10]

Self-Validating Check:

The purity of your final product should be assessed by ¹H NMR to check for the absence of residual solvents and impurities, and by chiral HPLC to determine the enantiomeric excess.[2][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the importance of using enantiomerically pure (S)-3-hydroxybutyrolactone as a starting material?

A1: The stereochemistry of the final (S)-Amino Carnitine product is directly determined by the stereochemistry of the starting material. The synthesis described does not involve a chiral resolution step. Therefore, to obtain enantiomerically pure (S)-Amino Carnitine, it is crucial to start with (S)-3-hydroxybutyrolactone of high enantiomeric purity.[1] The (R)-enantiomer of carnitine can have undesirable biological effects.

Q2: How can I monitor the progress of my reactions?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. For the mesylation step, you can visualize the spots under UV light or by staining with potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reaction progress.[2][3] You can take small aliquots from your reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent for analysis. This will allow you to see the appearance of characteristic product peaks and the disappearance of starting material peaks. For (S)-Amino Carnitine, the trimethylammonium group gives a characteristic singlet at around 3.2 ppm.[12]

Q3: What are the common impurities I should look for in my final product?

A3: Besides the unwanted (R)-enantiomer, other common impurities include:

  • Crotonobetaine: This can form through elimination reactions.[13][14]

  • Residual Solvents: Toluene, triethylamine, acetone, and ethanol are common residual solvents from the synthesis and purification steps.

  • Triethylammonium salts: As mentioned in the troubleshooting section, these salts can be carried through the synthesis.

Q4: What are the optimal storage conditions for (S)-Amino Carnitine?

A4: (S)-Amino Carnitine is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture. For long-term storage, refrigeration is recommended.[15] The stability of amino acids can be affected by pH and temperature, with neutral pH and low temperatures generally favoring stability.[16]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-3-(Methanesulfonyloxy)butyrolactone
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-hydroxybutyrolactone (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Mesylation: Slowly add methanesulfonyl chloride (1.3 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-3-(methanesulfonyloxy)butyrolactone.

Protocol 2: Synthesis of (S)-Amino Carnitine
  • Setup: In a sealed pressure vessel, combine the crude (S)-3-(methanesulfonyloxy)butyrolactone (1.0 eq) with a 25% aqueous solution of trimethylamine (≥ 2.0 eq).[6][7]

  • Reaction: Heat the sealed vessel to 100°C and stir for 16 hours.[6][7]

  • Cooling and Concentration: After cooling to room temperature, open the vessel carefully in a well-ventilated fume hood. Concentrate the reaction mixture to dryness under reduced pressure.

Protocol 3: Purification of (S)-Amino Carnitine by Recrystallization
  • Dissolution: Dissolve the crude (S)-Amino Carnitine in a minimal amount of a hot mixture of ethanol and water (e.g., 9:1 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure (S)-Amino Carnitine.

Section 4: Data Presentation and Visualization

Table 1: Key Reaction Parameters for (S)-Amino Carnitine Synthesis

StepReagentMolar Ratio (to starting material)SolventTemperature (°C)Typical Reaction Time (hours)
Mesylation (S)-3-hydroxybutyrolactone1.0Toluene or DCM0 to RT12 - 16
Triethylamine1.2
Methanesulfonyl Chloride1.3
Amination (S)-3-(Methanesulfonyloxy)butyrolactone1.025% aq. Trimethylamine10016

Workflow for (S)-Amino Carnitine Synthesis and Purification:

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start (S)-3-hydroxybutyrolactone Mesylate Mesylation (MsCl, TEA) Start->Mesylate Intermediate (S)-3-(Methanesulfonyloxy)butyrolactone Mesylate->Intermediate Amination Amination (Trimethylamine, H2O) Intermediate->Amination Crude_Product Crude (S)-Amino Carnitine Amination->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure (S)-Amino Carnitine Recrystallization->Pure_Product NMR ¹H NMR Analysis Pure_Product->NMR HPLC Chiral HPLC Analysis Pure_Product->HPLC

Caption: Overall workflow for the synthesis and quality control of (S)-Amino Carnitine.

References

  • Byun, S., Kim, K., & Bong, C. (2002). Process for The Preparation of L-Carnitine. U.S.
  • Bernal, V., et al. (2016). L-carnitine: a review of its production and biotechnological applications. Applied Microbiology and Biotechnology, 100(16), 6921-6939.
  • Hofmann, U., et al. (2001). Biotransformation of crotonobetaine to L(-)-carnitine in Proteus sp. Archives of Microbiology, 176(2), 127-133.
  • Methods of purifying l-carnitine. (2006). WO2006028068A1.
  • Fürst, P., et al. (1990). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Clinical Nutrition, 9(4), 215-219.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • How do I get rid of triethyl amine in a reaction? - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Purification of zwitterionic compounds. (2022, May 11). r/Chempros. Retrieved from [Link]

  • Quantification of L-carnitine using 1H NMR single quantum coherence... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Purwadini, D. A., & Lusiani, C. E. (2022). LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. DISTILAT Jurnal Teknologi Separasi, 8(2), 395-402.
  • Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. (2000).
  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. (2014).
  • Ren, J., et al. (2013). Dynamic monitoring of carnitine and acetylcarnitine in the trimethylamine signal after exercise in human skeletal muscle by 7T 1H-MRS. Magnetic Resonance in Medicine, 69(1), 7-17.
  • Method for the preparation of crotonobetaine hydrochloride. (1991). EP0416583B1.
  • Process for the preparation of L-carnitine. (1995). US5473104A.
  • Alcohol to Mesylate - Common Conditions. (n.d.). Retrieved January 27, 2026, from [Link]

  • Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase High-Performance Liquid Chromatography Using Chiral Derivatization. (2002).
  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022). Biotechnology and Bioengineering, 119(7), 1855-1865.
  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry. (2018). Rapid Communications in Mass Spectrometry, 32(19), 1675-1682.
  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? | ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. (2024). American Journal of Analytical Chemistry, 15, 407-426.
  • Enhancement of exfoliating efficacy of L-carnitine with ion-pair method monitored by nuclear magnetic resonance spectroscopy. (2018). International Journal of Cosmetic Science, 40(4), 386-393.
  • Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. (2022). Journal of Inherited Metabolic Disease, 45(2), 234-242.
  • Metabolic engineering for high yielding L(-)-carnitine production in Escherichia coli. (2011). Metabolic Engineering, 13(5), 533-543.
  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Purification techniques bulletins. (n.d.). Retrieved January 27, 2026, from [Link]

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. (n.d.). Retrieved January 27, 2026, from [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 467-471.
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  • Separation of tri-ethyl amine from reaction mixtures. (1941). US2237628A.
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  • L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. (2021). Frontiers in Bioengineering and Biotechnology, 9, 671321.
  • Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. (2022). Organic Letters, 24(1), 213-218.
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  • A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. (2004).
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of (S)-Amino Carnitine Detection Methods

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of (S)-Amino Carnitine Quantification (S)-Amino Carnitine, more commonly known as L-Carnitine, is a vital quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (S)-Amino Carnitine Quantification

(S)-Amino Carnitine, more commonly known as L-Carnitine, is a vital quaternary ammonium compound synthesized from the amino acids lysine and methionine. Its primary and most well-understood function is its indispensable role in cellular energy metabolism. L-Carnitine acts as a shuttle, facilitating the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1] Given this central role, deficiencies or dysregulation in L-Carnitine levels are implicated in a variety of metabolic disorders. Consequently, the accurate and precise quantification of L-Carnitine in biological matrices is of paramount importance for metabolic research, newborn screening, and the development of therapeutic interventions.[2][3]

A critical challenge in L-Carnitine analysis is its stereochemistry. Carnitine exists as two enantiomers: the biologically active L-form and the inactive, potentially detrimental, D-form.[4][5] Therefore, analytical methods must not only be sensitive and accurate but also highly specific to the L-enantiomer. This guide provides an in-depth comparison of the principal analytical methodologies used for L-Carnitine detection, outlines a framework for their cross-validation, and offers field-proven insights to ensure data integrity and reliability in your research.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the benchmark for the quantification of small molecules in complex biological samples due to its exceptional sensitivity and specificity.[6][7] This technique is particularly powerful for carnitine analysis as it can simultaneously measure free L-Carnitine and a wide array of its acylated forms (acylcarnitines), providing a comprehensive metabolic profile.[2][8]

The Causality Behind the LC-MS/MS Workflow

The power of LC-MS/MS lies in its two-stage separation and detection process. First, High-Performance Liquid Chromatography (HPLC) separates L-Carnitine from other molecules in the sample based on its physicochemical properties (e.g., polarity). Critically, for enantiomeric specificity, a chiral stationary phase (chiral column) or a chiral derivatizing agent must be employed to separate L-Carnitine from D-Carnitine.[9]

Following chromatographic separation, the sample is introduced into the mass spectrometer. Here, molecules are ionized and then separated by their mass-to-charge ratio (m/z). In a tandem MS setup (e.g., a triple quadrupole), a specific parent ion for L-Carnitine is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling precise quantification even at very low concentrations.[6]

Experimental Workflow: LC-MS/MS

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Isotopically Labeled Internal Standard (e.g., d3-L-Carnitine) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down (under Nitrogen) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC Chiral HPLC Separation Reconstitute->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Q1) Selects Parent Ion ESI->MS1 MS2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Q3) Selects Daughter Ion MS2->MS3 Detector Detector MS3->Detector Integration Peak Integration Detector->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Workflow for (S)-Amino Carnitine analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of L-Carnitine
  • Standard Preparation : Prepare a stock solution of L-Carnitine and an isotopically labeled internal standard (e.g., d3-L-Carnitine) in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking the internal standard and varying concentrations of L-Carnitine into the same biological matrix as the samples (e.g., charcoal-stripped plasma).

  • Sample Preparation :

    • Thaw biological samples (e.g., 50 µL of plasma) on ice.

    • Add 50 µL of the internal standard working solution to all samples, standards, and quality controls (QCs).

    • Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions :

    • Column : A chiral column suitable for carnitine separation (e.g., a cyclodextrin-based column).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A suitable gradient to elute L-Carnitine and separate it from isomers and interferences.

    • Flow Rate : Typically 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MRM Transitions :

      • L-Carnitine: Q1 m/z 162.1 → Q3 m/z 103.1

      • d3-L-Carnitine (IS): Q1 m/z 165.1 → Q3 m/z 106.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis : Integrate the chromatographic peaks for both the analyte and the internal standard. Calculate the peak area ratio. Plot the peak area ratio of the calibration standards against their concentrations to generate a calibration curve. Determine the concentration of L-Carnitine in the unknown samples from this curve.

High-Throughput Screening: Enzymatic Assays

Enzymatic assays offer a simpler, often higher-throughput alternative to LC-MS/MS.[1] These assays are typically performed in a 96-well plate format and rely on a series of enzymatic reactions that ultimately produce a detectable signal (colorimetric or fluorometric) proportional to the amount of L-Carnitine in the sample.

The Causality Behind the Enzymatic Workflow

The core of this method is the high specificity of the enzymes used. A common approach involves an enzyme that transfers an acetyl group from acetyl-CoA to L-Carnitine, catalyzed by Carnitine Acetyltransferase (CAT). This reaction releases free Coenzyme A (CoA). The free CoA then participates in a subsequent reaction that generates a product that can be measured. For instance, the free CoA can react with a substrate to produce a product that, in the presence of an enzyme probe, oxidizes a reagent (like the OxiRed™ Probe) to generate a quantifiable color or fluorescence. The intensity of this signal is directly proportional to the amount of L-Carnitine that initiated the cascade.

Experimental Workflow: Enzymatic Assay

Enzymatic_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Execution cluster_data Detection & Analysis Sample Biological Sample Deproteinize Deproteinization (e.g., Perchloric Acid) Sample->Deproteinize Plate Add Samples & Standards to 96-well Plate Deproteinize->Plate Standards Prepare L-Carnitine Standard Curve Standards->Plate Mix Prepare Reaction Mix (Assay Buffer, Substrates, Enzyme) AddMix Add Reaction Mix Mix->AddMix Plate->AddMix Incubate Incubate at 37°C AddMix->Incubate Measure Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) Incubate->Measure Subtract Subtract Blank Reading Measure->Subtract Plot Plot Standard Curve Subtract->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for (S)-Amino Carnitine analysis by enzymatic assay.

Detailed Protocol: Colorimetric/Fluorometric Enzymatic Assay

This protocol is based on the principles of commercially available kits.[1]

  • Sample Preparation :

    • For serum or plasma, deproteinize samples by adding perchloric acid, vortexing, and neutralizing with KOH. Centrifuge to remove the precipitate.

    • For tissues or cells, homogenize in assay buffer and centrifuge to collect the supernatant.

  • Assay Procedure (96-well plate) :

    • Add 50 µL of deproteinized sample, standards, and controls to designated wells.

    • Standard Curve : Prepare a dilution series of an L-Carnitine standard (e.g., 0 to 10 nmol/well).

    • Reaction Mix : Prepare a master mix containing assay buffer, substrate mix, enzyme mix, and probe according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubation : Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measurement : Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

  • Calculation : Subtract the zero-standard (blank) reading from all measurements. Plot the standard curve and determine the L-Carnitine concentration in the samples from the linear portion of the curve.

Alternative Approach: Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay), utilize antibodies to detect L-Carnitine. While less common than LC-MS/MS and enzymatic methods for small molecule quantification, they can be developed for specific applications.

The Causality Behind the Immunoassay Workflow

The principle relies on the specific binding of an antibody to L-Carnitine. In a competitive ELISA format, for example, a known amount of enzyme-labeled L-Carnitine and the unknown sample are added to a well pre-coated with anti-L-Carnitine antibodies. The L-Carnitine in the sample competes with the labeled L-Carnitine for binding to the limited number of antibody sites. After an incubation and wash step, a substrate is added. The amount of color produced is inversely proportional to the concentration of L-Carnitine in the original sample. The production of monoclonal antibodies specific to L-Carnitine has been demonstrated, forming the basis for these assays.[10]

Limitations and Considerations

While potentially high-throughput, developing a robust immunoassay for a small molecule like L-Carnitine presents challenges:

  • Antibody Specificity : The antibody must be highly specific for L-Carnitine and show minimal cross-reactivity with the D-enantiomer or structurally similar molecules like choline or acetylcholine.[10]

  • Matrix Effects : Components in the biological sample can interfere with the antibody-antigen binding, requiring significant sample cleanup and method development.

  • Dynamic Range : Immunoassays often have a more limited linear dynamic range compared to LC-MS/MS.

Cross-Validation: A Framework for Ensuring Data Trustworthiness

No single method is perfect. Each has inherent strengths and weaknesses. Therefore, cross-validating results from two orthogonal methods is a cornerstone of robust bioanalysis, as mandated by regulatory bodies like the FDA.[11][12] This process ensures that the measured concentration is accurate and not an artifact of a particular analytical technique.

Designing a Cross-Validation Study

Objective : To compare the performance of a validated LC-MS/MS method and a commercial Enzymatic Assay for the quantification of L-Carnitine in human plasma samples from a clinical study.

Methodology :

  • Sample Selection : Select a subset of at least 20-30 study samples that span the expected concentration range (low, medium, and high).

  • Independent Analysis : Analyze the selected samples using both the fully validated LC-MS/MS method and the Enzymatic Assay kit. The analyses should be performed by different analysts on different days to ensure independence.

  • Validation Parameters : Both methods must be validated according to regulatory guidelines (e.g., ICH M10) for key parameters.[11][13][14]

Validation ParameterLC-MS/MSEnzymatic AssayRationale
Specificity/Selectivity Assessed by analyzing blank matrix from multiple sources for interferences at the analyte's retention time.[12]Assessed by testing structurally similar molecules for cross-reactivity.Ensures the signal is from the analyte of interest only.
Accuracy (%RE) ±15% of nominal (±20% at LLOQ)±20% of nominalMeasures how close the measured value is to the true value.
Precision (%CV) ≤15% (≤20% at LLOQ)≤20%Measures the reproducibility of the measurement.
Linearity (r²) ≥0.99≥0.99Confirms a proportional response across a range of concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.Defines the lower boundary of the reportable range.
Stability Freeze-thaw, bench-top, long-term storage stability must be demonstrated.[12]Stability of reconstituted reagents and samples should be confirmed.Ensures analyte integrity during sample handling and storage.
  • Data Analysis & Acceptance Criteria :

    • Correlation Analysis : Plot the concentrations obtained from the Enzymatic Assay against the LC-MS/MS results. Calculate the Pearson or Spearman correlation coefficient. A high correlation (r > 0.9) is expected.

    • Bland-Altman Plot : This plot visualizes the agreement between the two methods. It plots the difference between the two measurements for each sample against their average. The majority of the data points should fall within the 95% limits of agreement.

    • Percent Difference : For a defined percentage of samples (e.g., at least 67%), the difference between the results from the two methods should be within a specified limit (e.g., ±20% or ±30%).

Performance Comparison Summary
FeatureLC-MS/MSEnzymatic AssayImmunoassay (ELISA/RIA)
Specificity Very High (with chiral separation)High (enzyme-dependent)Variable (antibody-dependent)
Sensitivity Very High (sub-µM)Good (µM range)Good to High
Throughput Moderate (minutes per sample)[2]High (plate-based)High (plate-based)
Multiplexing Excellent (can measure many acylcarnitines simultaneously)[6][8]No (measures total L-Carnitine)No
Cost (Instrument) HighLowLow to Moderate
Cost (Per Sample) ModerateLowLow
Development Effort HighLow (if using kit)Very High (for new antibody)
Regulatory Acceptance Gold StandardWidely used for screeningCase-by-case basis

Conclusion: Selecting the Right Tool for the Job

As a Senior Application Scientist, my primary recommendation is to use LC-MS/MS with appropriate chiral separation as the definitive, gold-standard method for the quantification of (S)-Amino Carnitine, especially for late-stage clinical trials and regulatory submissions. Its unparalleled specificity and sensitivity ensure the highest data quality.[15]

Enzymatic assays serve as an excellent orthogonal method for cross-validation and are highly suitable for high-throughput screening applications in early discovery, where speed and cost-effectiveness are critical.[1] Their ease of use makes them accessible for labs without dedicated mass spectrometry resources.

Ultimately, the choice of method depends on the specific requirements of your study. However, a self-validating system, where results from a primary method are confirmed by a secondary, orthogonal technique, provides the highest level of confidence in your data. This rigorous approach is the hallmark of sound scientific practice and is essential for advancing research and drug development.

References

  • Agilent. (2010-01-20). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies, Inc.
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  • NIH. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”.
  • NIH. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.
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Comparative

A Comparative Analysis of (S)-Amino Carnitine and its Enantiomer: A Guide for Drug Development Professionals

In the landscape of metabolic modulators, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. This guide provides an in-depth comparative analysis of (S)-Amino Carnitine and its e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic modulators, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. This guide provides an in-depth comparative analysis of (S)-Amino Carnitine and its enantiomer, (R)-Amino Carnitine. As analogues of the endogenous carnitine, these compounds are potent inhibitors of the carnitine palmitoyltransferase (CPT) system, key enzymes in fatty acid metabolism. Understanding the nuanced differences in their inhibitory profiles is paramount for the targeted design of therapeutic agents for metabolic disorders such as diabetes and hyperlipidemia. This document will delve into the stereoselective inhibition of CPT isoforms, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive analysis of their potential therapeutic implications.

The Critical Role of Stereoisomerism in CPT Inhibition

Carnitine palmitoyltransferases (CPT) are integral to cellular energy homeostasis, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The CPT system comprises two primary isoforms: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 is the rate-limiting step in fatty acid oxidation and a key regulatory point in glucose and lipid metabolism. The stereochemical configuration of inhibitors targeting this system profoundly influences their binding affinity and inhibitory potency.

(S)-Amino Carnitine, also referred to as L-Amino Carnitine due to the L-configuration of its amino group, and (R)-Amino Carnitine exhibit distinct inhibitory profiles against CPT1 and CPT2. This stereoselectivity is the cornerstone of their differential pharmacological effects.

Comparative Analysis of (S)- and (R)-Amino Carnitine

The primary distinction between the two enantiomers lies in their differential inhibition of the CPT isoforms. This section consolidates available data to provide a clear comparison.

Inhibitory Potency and Selectivity

Experimental evidence strongly indicates a significant difference in how (S)- and (R)-Amino Carnitine interact with CPT1 and CPT2.

  • (S)-Amino Carnitine: This enantiomer is a potent and selective inhibitor of CPT2 .[1][2] Studies have shown that L-aminocarnitine (the S-enantiomer) inhibits CPT2 with high affinity, while its effect on CPT1 is considerably weaker.[1][3] One study on human skeletal muscle mitochondria reported a dissociation constant (Kd) for L-aminocarnitine of 3.8 mM for CPT I and 21.3 µM for CPT II , highlighting a dramatic preference for CPT2.[3] Another study reported an IC50 value of 805 nM for L-aminocarnitine against CPT2.[2] This pronounced selectivity makes (S)-Amino Carnitine a valuable tool for studying the specific roles of CPT2 in metabolic pathways and a potential therapeutic candidate for conditions where CPT2 inhibition is desired.

  • (R)-Amino Carnitine: While direct inhibitory data for the base (R)-Amino Carnitine is less abundant in readily available literature, studies on its derivatives suggest a contrasting selectivity profile. Research on a series of enantiomerically pure aminocarnitine derivatives revealed that the (R)-forms of ureidic, sulfonamidic, and sulfamidic derivatives were more potent inhibitors of CPT1 compared to their (S)-counterparts.[4][5] For instance, the (R)-ureidic derivative with a C14 alkyl chain exhibited an IC50 of 1.1 µM against liver CPT I.[4][5] This suggests that the (R)-configuration preferentially targets CPT1.

Table 1: Comparative Inhibitory Activity of Amino Carnitine Enantiomers

EnantiomerPrimary TargetReported Inhibitory ValuesReference
(S)-Amino Carnitine CPT2Kd = 21.3 µM (human muscle CPT II)[3]
IC50 = 805 nM (liver CPT2)[2]
CPT1Kd = 3.8 mM (human muscle CPT I)[3]
(R)-Amino Carnitine (derivatives) CPT1IC50 = 1.1 µM ((R)-ureidic derivative)[4][5]
IC50 = 0.7 µM ((R)-sulfonamidic derivative)[4][5]
In Vivo Metabolic Effects

The differential enzyme inhibition translates to distinct metabolic consequences in vivo.

  • DL-Amino Carnitine (racemic mixture): Administration of the racemic mixture has been shown to have potent antiketogenic and hypoglycemic effects.[6] It inhibits the oxidation of palmitate and can reverse ketoacidemia in diabetic mice.[6]

  • (S)-Amino Carnitine: Consistent with its potent CPT2 inhibition, L-aminocarnitine administration in fasted rats leads to an accumulation of long-chain acylcarnitines and triacylglycerols in tissues.[2] It also results in decreased plasma levels of β-hydroxybutyrate (a ketone body) and glucose.[7] These effects underscore its ability to significantly impair fatty acid oxidation.

The in vivo effects of pure (R)-Amino Carnitine are less well-documented, but based on the activity of its derivatives, it is expected to primarily impact metabolic processes regulated by CPT1, such as hepatic fatty acid oxidation and ketogenesis.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis, chiral separation, and enzymatic analysis of (S)- and (R)-Amino Carnitine.

Synthesis of Enantiomerically Pure Amino Carnitine

The synthesis of enantiomerically pure (S)- and (R)-Amino Carnitine can be achieved from chiral precursors. A common strategy involves starting with the corresponding enantiomer of epichlorohydrin.

Step-by-step Synthesis Workflow:

start (S)- or (R)-Epichlorohydrin step1 Reaction with Trimethylamine start->step1 step2 Cyanation (e.g., KCN) step1->step2 step3 Hydrolysis of Nitrile step2->step3 end_point (S)- or (R)-Amino Carnitine step3->end_point

Caption: General synthesis pathway for amino carnitine enantiomers.

Protocol:

  • Quaternization: React the chosen enantiomer of epichlorohydrin with trimethylamine to form the corresponding chiral glycidyltrimethylammonium chloride.

  • Ring Opening and Cyanation: The epoxide ring is opened with a cyanide source, such as potassium cyanide, to introduce the cyano group at the C3 position. This step proceeds with inversion of configuration at the C2 center.

  • Nitrile Hydrolysis: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final amino carnitine product.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography.

Causality: The use of an enantiomerically pure starting material (epichlorohydrin) is crucial for establishing the stereochemistry of the final product. The nucleophilic substitution reactions are designed to proceed with predictable stereochemical outcomes.

Chiral Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating and confirming the enantiomeric purity of (S)- and (R)-Amino Carnitine.

Step-by-step Chiral HPLC Workflow:

sample Racemic or Enantiomerically Enriched Amino Carnitine Sample derivatization Optional Derivatization (e.g., with a chromophore) sample->derivatization injection Injection onto Chiral HPLC Column derivatization->injection separation Separation on Chiral Stationary Phase (e.g., polysaccharide-based) injection->separation detection Detection (UV or MS) separation->detection analysis Data Analysis: Enantiomeric Excess Calculation detection->analysis

Caption: Workflow for chiral separation of amino carnitine.

Protocol:

  • Sample Preparation: Dissolve the amino carnitine sample in a suitable solvent compatible with the mobile phase. Derivatization with a UV-absorbing group may be employed to enhance detection.[8]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-R) is often effective.[8]

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer is typically used. The exact composition should be optimized for resolution.[8]

    • Detection: UV detection is common, especially after derivatization. Mass spectrometry can also be used for sensitive and specific detection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Trustworthiness: This protocol is self-validating by running a racemic standard to confirm the separation of the two enantiomers and then analyzing the synthesized, enantiomerically enriched sample to determine its purity.

Carnitine Palmitoyltransferase (CPT) Activity Assay

The inhibitory activity of the amino carnitine enantiomers can be determined using a radiometric or spectrophotometric assay that measures the rate of acylcarnitine formation.

Step-by-step CPT Activity Assay Workflow:

enzyme Isolated Mitochondria or Purified CPT Enzyme incubation Incubation at 37°C enzyme->incubation reagents Assay Buffer with Substrates: [3H]L-Carnitine, Palmitoyl-CoA reagents->incubation inhibitor Varying Concentrations of (S)- or (R)-Amino Carnitine inhibitor->incubation separation Separation of [3H]Palmitoylcarnitine from unreacted [3H]L-Carnitine incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Calculation of IC50 or Kd values quantification->analysis cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 Long-Chain Fatty Acyl-CoA->CPT1 Substrate β-Oxidation β-Oxidation Long-Chain Fatty Acyl-CoA->β-Oxidation Long-Chain Acylcarnitine Long-Chain Acylcarnitine CPT1->Long-Chain Acylcarnitine Converts to (R)-Amino Carnitine Derivative (R)-Amino Carnitine Derivative (R)-Amino Carnitine Derivative->CPT1 Inhibits CPT2 CPT2 Long-Chain Acylcarnitine->CPT2 CPT2->Long-Chain Fatty Acyl-CoA Converts back to Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies (S)-Amino Carnitine (S)-Amino Carnitine (S)-Amino Carnitine->CPT2 Inhibits

Caption: Differential inhibition of the CPT system by amino carnitine enantiomers.

By inhibiting CPT1, (R)-Amino Carnitine derivatives are expected to decrease hepatic fatty acid oxidation and ketogenesis, which could be beneficial in conditions like type 2 diabetes where there is excessive glucose production from the liver. Conversely, the potent inhibition of CPT2 by (S)-Amino Carnitine leads to a buildup of acylcarnitines, which can have various cellular effects, including alterations in membrane fluidity and signaling. This makes (S)-Amino Carnitine a useful tool for studying fatty acid oxidation disorders and a potential therapeutic for conditions where reducing fatty acid oxidation in specific tissues is desirable.

Conclusion

The stereoselective inhibition of carnitine palmitoyltransferases by (S)- and (R)-Amino Carnitine highlights the critical importance of chirality in drug design. (S)-Amino Carnitine is a potent and selective inhibitor of CPT2, while derivatives of (R)-Amino Carnitine show a preference for CPT1. This differential activity allows for the targeted modulation of fatty acid metabolism, opening avenues for the development of novel therapeutics for a range of metabolic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the unique properties of these enantiomers and unlock their full therapeutic potential.

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  • Hoff, B. H., et al. (2018). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 6, 17.
  • Jenkins, D. L., & Griffith, O. W. (1985). Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines. Proceedings of the National Academy of Sciences, 82(2), 290-294.

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Validation

A Comparative Guide to Carnitine Derivatives: From Metabolic Enhancement to Inhibition

For researchers and drug development professionals navigating the complexities of cellular metabolism, the carnitine family of compounds presents a fascinating landscape of therapeutic potential. While L-carnitine and it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of cellular metabolism, the carnitine family of compounds presents a fascinating landscape of therapeutic potential. While L-carnitine and its esters are widely recognized for their role in facilitating fatty acid oxidation, a lesser-known derivative, (S)-Amino Carnitine (more commonly known as L-aminocarnitine), offers a contrasting mechanism with significant implications for metabolic research. This guide provides an in-depth, objective comparison of the efficacy and mechanisms of L-aminocarnitine versus other key carnitine derivatives, supported by experimental data and protocols.

The Carnitine System: A Gateway to Cellular Energy

At its core, the carnitine transport system is a critical metabolic shuttle.[1][2] L-carnitine, a quaternary ammonium compound derived from the amino acids lysine and methionine, is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4] This process, known as the carnitine shuttle, is fundamental to energy production in tissues with high energy demands, such as skeletal and cardiac muscle.[1]

The key enzymes in this pathway are Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, and Carnitine Palmitoyltransferase II (CPT2), on the inner mitochondrial membrane, along with the Carnitine-Acylcarnitine Translocase (CACT).[3]

Visualizing the Carnitine Shuttle:

Caption: The Carnitine Shuttle Pathway.

Enhancers of Fatty Acid Oxidation: L-Carnitine and its Acyl Esters

Commonly studied carnitine derivatives, such as acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), are valued for their ability to support and enhance cellular energy metabolism.

L-Carnitine

As the foundational compound, L-carnitine's primary role is to act as a carrier for fatty acids.[5] Supplementation is often explored for improving exercise performance and in conditions where carnitine levels may be depleted.[6]

Acetyl-L-Carnitine (ALCAR)

ALCAR is an acetylated form of L-carnitine, a modification that significantly enhances its bioavailability and allows it to cross the blood-brain barrier.[5][7] This makes ALCAR a subject of interest for its potential neuroprotective effects.[7] Beyond its role in fatty acid transport, the acetyl group can be donated to form acetylcholine, a key neurotransmitter.[5]

Propionyl-L-Carnitine (PLC)

PLC is another acyl derivative of L-carnitine. Its propionyl group can be converted to succinyl-CoA, which can then enter the Krebs cycle, providing an anaplerotic effect (replenishing citric acid cycle intermediates). This property makes PLC particularly interesting for cardiovascular applications.

The Inhibitor: (S)-Amino Carnitine (L-aminocarnitine)

In stark contrast to the aforementioned derivatives, L-aminocarnitine is a carnitine analog that functions as an inhibitor of fatty acid oxidation.[8]

Mechanism of Action

L-aminocarnitine exerts its inhibitory effects primarily by targeting the enzymes of the carnitine shuttle.[8] Experimental evidence indicates that it is a potent inhibitor of Carnitine Palmitoyltransferase II (CPT2).[8][9] By inhibiting CPT2, L-aminocarnitine effectively blocks the conversion of acylcarnitine back to acyl-CoA within the mitochondrial matrix, thus halting the process of β-oxidation.[8] Some studies also suggest an inhibitory effect on the Carnitine-Acylcarnitine Translocase (CACT).[8]

This inhibitory action makes L-aminocarnitine a valuable tool for studying the pathological consequences of impaired fatty acid oxidation in a controlled laboratory setting.

Comparative Efficacy and Applications

The distinct mechanisms of action of these carnitine derivatives lead to vastly different applications and experimental outcomes.

Derivative Primary Mechanism Key Characteristics Primary Research Applications
L-Carnitine Facilitates fatty acid transportFoundational carnitine shuttle componentExercise performance, metabolic studies, carnitine deficiency models.[6]
Acetyl-L-Carnitine (ALCAR) Facilitates fatty acid transport; donates acetyl groupEnhanced bioavailability, crosses blood-brain barrierNeuroprotection, cognitive function, age-related mitochondrial dysfunction.[7][10]
Propionyl-L-Carnitine (PLC) Facilitates fatty acid transport; anaplerotic effectsReplenishes Krebs cycle intermediatesCardiovascular health, peripheral artery disease.
(S)-Amino Carnitine (L-aminocarnitine) Inhibits CPT2 and CACTBlocks mitochondrial fatty acid oxidationInducing and studying metabolic disorders, investigating the effects of impaired fatty acid metabolism.[8]

Experimental Protocols

Assessing the Efficacy of Carnitine Derivatives on Fatty Acid Oxidation

A common method to assess the impact of carnitine derivatives on fatty acid oxidation is to measure the rate of radiolabeled fatty acid metabolism in cell cultures or isolated mitochondria.

Objective: To determine the effect of L-carnitine, ALCAR, and L-aminocarnitine on the rate of palmitate oxidation.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes) or isolated mitochondria

  • [1-¹⁴C]palmitic acid

  • Seahorse XF Analyzer (for measuring oxygen consumption rate)

  • Scintillation counter

  • L-carnitine, Acetyl-L-carnitine, L-aminocarnitine

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere and differentiate (if necessary).

    • Pre-incubate the cells with varying concentrations of L-carnitine, ALCAR, or L-aminocarnitine for a specified period (e.g., 24 hours).

  • Fatty Acid Oxidation Assay (Radiolabeling):

    • Prepare the assay medium containing [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).

    • Wash the cells with pre-warmed PBS.

    • Add the assay medium to the cells and incubate at 37°C.

    • At various time points, collect the cell culture medium.

    • Measure the production of ¹⁴CO₂ (a product of β-oxidation) using a scintillation counter.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Following treatment with the carnitine derivatives, perform a Seahorse XF Fatty Acid Oxidation Assay.

    • Measure the basal OCR and the OCR after the addition of palmitate.

Expected Outcomes:

  • Cells treated with L-carnitine and ALCAR are expected to show an increased rate of ¹⁴CO₂ production and a higher OCR in the presence of palmitate compared to control cells.

  • Cells treated with L-aminocarnitine are expected to show a significantly decreased rate of ¹⁴CO₂ production and a lower OCR in the presence of palmitate.

Visualizing the Experimental Workflow:

experimental_workflow start Start: Cell Seeding treatment Incubate with Carnitine Derivatives (L-Carnitine, ALCAR, L-aminocarnitine) start->treatment assay_choice Select Assay treatment->assay_choice radiolabeling Radiolabeling Assay with [1-¹⁴C]palmitic acid assay_choice->radiolabeling Method 1 ocr Seahorse XF OCR Assay with palmitate assay_choice->ocr Method 2 measure_radio Measure ¹⁴CO₂ Production (Scintillation Counting) radiolabeling->measure_radio measure_ocr Measure Oxygen Consumption Rate ocr->measure_ocr analysis Data Analysis and Comparison measure_radio->analysis measure_ocr->analysis

Caption: Workflow for Assessing Fatty Acid Oxidation.

Conclusion and Future Directions

The comparative analysis of (S)-Amino Carnitine (L-aminocarnitine) and other carnitine derivatives underscores the nuanced and often opposing roles these molecules can play in cellular metabolism. While L-carnitine, ALCAR, and PLC serve as valuable tools for enhancing or studying the dynamics of fatty acid oxidation, L-aminocarnitine provides a potent and specific means of inhibiting this pathway.

For researchers in drug development, understanding these distinctions is paramount. The choice of carnitine derivative should be guided by the specific metabolic pathway under investigation and the desired experimental outcome. Future research should continue to explore the therapeutic potential of these compounds, from leveraging the metabolic-enhancing properties of L-carnitine esters in disease states characterized by energy deficits, to utilizing inhibitors like L-aminocarnitine to model and develop treatments for disorders of fatty acid oxidation.

References

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  • ResearchGate. Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. [Link]

  • PubMed. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats. [Link]

  • PubMed. Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. [Link]

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Comparative

A Comparative Guide to Validating the Hypoglycemic Effects of (S)-Amino Carnitine and Other CPT1 Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of (S)-Amino Carnitine, a potent Carnitine Palmitoyltransferase 1 (CPT1) inhibitor, against establish...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of (S)-Amino Carnitine, a potent Carnitine Palmitoyltransferase 1 (CPT1) inhibitor, against established hypoglycemic agents. We will explore the mechanistic rationale for CPT1 inhibition as a therapeutic strategy for hyperglycemia, present detailed experimental protocols for validation, and compare its efficacy profile with that of current standards of care.

Introduction: The Metabolic Rationale for CPT1 Inhibition in Glucose Homeostasis

Hyperglycemia, the hallmark of type 2 diabetes, is intrinsically linked to dysregulated energy metabolism. While glucose is a primary energy source, the body's reliance on fatty acid β-oxidation can exacerbate insulin resistance and impair glucose utilization. Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme that governs the entry of long-chain fatty acids into the mitochondria for oxidation.[1][2]

The central hypothesis is that by inhibiting CPT1, a metabolic switch is triggered. The cell is forced to shift its energy dependency from fatty acids to glucose. This concept, often related to the Randle Cycle, suggests that decreasing fatty acid oxidation will reciprocally increase glucose oxidation, thereby enhancing glucose uptake from the blood and improving insulin sensitivity.[1] (S)-Amino Carnitine and its derivatives are potent inhibitors of CPT1, positioning them as compelling candidates for novel hypoglycemic therapies.[3][4]

Mechanism of Action: A Head-to-Head Comparison

The therapeutic landscape for hyperglycemia is dominated by agents with diverse mechanisms. Understanding how (S)-Amino Carnitine's CPT1 inhibition compares to these established pathways is critical for evaluating its potential.

Therapeutic AgentPrimary Mechanism of ActionKey Physiological Effects
(S)-Amino Carnitine (CPT1 Inhibitor) Inhibits the CPT1 enzyme, blocking the transport of long-chain fatty acids into mitochondria.[2][3]- Decreases fatty acid β-oxidation.- Increases reliance on glucose for energy.- Aims to improve insulin sensitivity and glucose uptake in peripheral tissues.[1]
Metformin (Biguanide) Primarily decreases hepatic glucose production. It also increases insulin sensitivity in peripheral tissues and may alter gut microbiome composition.[5]- Reduces glucose output from the liver.- Enhances glucose uptake and utilization in muscle.- Does not typically cause hypoglycemia.[5]
GLP-1 Receptor Agonists (e.g., Semaglutide) Mimic the action of the endogenous incretin hormone GLP-1.[6]- Stimulates glucose-dependent insulin secretion.- Suppresses glucagon secretion.- Slows gastric emptying and promotes satiety.[6]
SGLT2 Inhibitors (e.g., Empagliflozin) Inhibit the Sodium-Glucose Co-transporter 2 in the proximal renal tubules.[7]- Blocks reabsorption of glucose in the kidneys.- Induces glucosuria (excretion of glucose in urine).- Lowers blood glucose independently of insulin action.[7]
Visualizing the Signaling Pathways

To better illustrate these distinct mechanisms, the following diagrams outline the primary signaling cascades.

CPT1_Inhibition_Pathway Mechanism of (S)-Amino Carnitine cluster_0 Mitochondrion cluster_1 Cytosol LCFA-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 transport FAO Fatty Acid β-Oxidation Acetyl-CoA Acetyl-CoA FAO->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP_FAO ATP TCA->ATP_FAO Amino_Carnitine (S)-Amino Carnitine Amino_Carnitine->CPT1 INHIBITS Glucose Blood Glucose GLUT4 GLUT4 Glucose->GLUT4 uptake Glycolysis Glycolysis GLUT4->Glycolysis PDH Pyruvate Dehydrogenase Glycolysis->PDH ATP_Gly ATP PDH->TCA enters mitochondrion Acetyl-CoA_Gly Acetyl-CoA PDH->Acetyl-CoA_Gly Acetyl-CoA_Gly->ATP_Gly

Caption: (S)-Amino Carnitine inhibits CPT1, blocking fatty acid oxidation and promoting glucose utilization.

Comparative_Mechanisms Mechanisms of Established Hypoglycemic Agents Metformin Metformin Liver Liver Metformin->Liver ↓ Glucose Production Muscle Muscle Metformin->Muscle ↑ Insulin Sensitivity GLP1_Agonist GLP-1 Agonist Pancreas Pancreas GLP1_Agonist->Pancreas ↑ Insulin ↓ Glucagon Gut Gut GLP1_Agonist->Gut Slows Emptying SGLT2_Inhibitor SGLT2 Inhibitor Kidney Kidney SGLT2_Inhibitor->Kidney ↑ Glucose Excretion Blood_Glucose ↓ Blood Glucose Liver->Blood_Glucose Pancreas->Blood_Glucose Kidney->Blood_Glucose Muscle->Blood_Glucose

Caption: Mechanisms of action for established oral hypoglycemic agents.

Experimental Validation Protocols

A rigorous, multi-tiered approach is required to validate the hypoglycemic effects of a novel compound like (S)-Amino Carnitine. This involves a logical progression from in vitro cell-based assays to in vivo animal models.

In Vitro Validation: Glucose Uptake Assay

The foundational in vitro experiment is the glucose uptake assay, which directly measures the ability of a compound to stimulate glucose transport into insulin-sensitive cells, such as skeletal muscle cells.

Objective: To quantify the effect of (S)-Amino Carnitine on glucose uptake in L6 myotubes and compare it to a known insulin sensitizer (Metformin) and insulin itself.

Experimental Workflow:

Glucose_Uptake_Workflow A 1. Cell Culture Seed L6 myoblasts and differentiate into myotubes. B 2. Serum Starvation Deprive myotubes of serum to establish a baseline state. A->B C 3. Treatment Incubation Treat cells with Vehicle, Insulin, Metformin, or (S)-Amino Carnitine. B->C D 4. Glucose Analog Addition Add radiolabeled 2-deoxy-D-glucose ([3H]-2DG) for a short period. C->D E 5. Cell Lysis Wash cells with ice-cold buffer to stop uptake and lyse cells. D->E F 6. Scintillation Counting Quantify the amount of intracellular [3H]-2DG via liquid scintillation. E->F G 7. Data Analysis Normalize data to protein content and compare treatment groups. F->G

Caption: Workflow for the in vitro glucose uptake assay in L6 myotubes.

Detailed Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[8]

    • Seed cells in 24-well plates. Upon reaching confluence, switch the medium to DMEM with 2% horse serum to induce differentiation into myotubes over 5-7 days.[8][9]

  • Serum Starvation:

    • Before the assay, replace the differentiation medium with serum-free DMEM for 2-4 hours to synchronize the cells and reduce basal glucose uptake.[9]

  • Treatment:

    • Wash the myotubes twice with Krebs-Ringer HEPES (KRH) buffer.

    • Add KRH buffer containing the respective treatments: Vehicle (DMSO), Insulin (100 nM, positive control), Metformin (e.g., 1 mM, comparator), and varying concentrations of (S)-Amino Carnitine (e.g., 1 µM to 100 µM).

    • Incubate for the desired period (e.g., 30 minutes for insulin, potentially longer for test compounds).[10]

  • Glucose Uptake Measurement:

    • Add [³H]-2-deoxy-D-glucose (0.5 µCi/well) to each well and incubate for exactly 10 minutes.[10]

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the plates three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in each well with 0.05 N NaOH.[10]

  • Quantification and Analysis:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Measure the radioactivity using a liquid scintillation counter.

    • Use a separate aliquot of the lysate to determine the total protein concentration (e.g., via BCA assay) for normalization.

    • Calculate glucose uptake as counts per minute (CPM) per milligram of protein. Compare the fold-change of treated groups relative to the vehicle control.

In Vivo Validation: Oral Glucose Tolerance Test (OGTT)

The OGTT is a cornerstone in vivo assay that assesses the ability of an organism to handle a glucose load, providing a holistic view of insulin secretion, insulin sensitivity, and glucose disposal.[11]

Objective: To evaluate the effect of (S)-Amino Carnitine on glucose clearance in a diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice) compared to vehicle and a clinical standard like Metformin.

Experimental Workflow:

OGTT_Workflow A 1. Animal Fasting Overnight fast (e.g., 6-8 hours) with free access to water. B 2. Compound Administration Administer Vehicle, Metformin, or (S)-Amino Carnitine orally (p.o.). A->B C 3. Baseline Glucose (T=0) Measure blood glucose from tail vein immediately before glucose challenge. B->C D 4. Glucose Challenge Administer a bolus of glucose (e.g., 2 g/kg) orally. C->D E 5. Time-Course Measurement Measure blood glucose at specific time points (e.g., 15, 30, 60, 90, 120 min). D->E F 6. Data Analysis Plot glucose concentration vs. time. Calculate Area Under the Curve (AUC). E->F

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Detailed Step--by-Step Protocol:

  • Animal Acclimation and Fasting:

    • Use a relevant diabetic mouse model, such as male db/db mice, which exhibit obesity and insulin resistance.

    • Acclimate animals to handling for several days before the experiment.

    • Fast the mice overnight (6-8 hours) but ensure they have free access to water.[12]

  • Compound Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Metformin (e.g., 150 mg/kg), and (S)-Amino Carnitine (e.g., 50 mg/kg).[6][13]

    • Administer the compounds via oral gavage 30-60 minutes prior to the glucose challenge.

  • Glucose Tolerance Test:

    • At T=0 min, obtain a baseline blood sample from a small tail snip and measure glucose using a handheld glucometer.[12]

    • Immediately after the baseline reading, administer a 2 g/kg body weight bolus of a glucose solution (e.g., 20% w/v) via oral gavage.[14]

    • Subsequently, measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]

  • Data Analysis:

    • Plot the mean blood glucose concentration for each group at each time point.

    • Calculate the total Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUCs between treatment groups. A significant reduction in AUC indicates improved glucose tolerance.

Comparative Efficacy and Potential Liabilities

Based on available preclinical data, a comparison can be drawn.

Parameter(S)-Amino Carnitine / CPT1 InhibitorsMetforminGLP-1 Receptor AgonistsSGLT2 Inhibitors
Preclinical Efficacy Strong hypoglycemic effect in diabetic mice; normalizes plasma glucose within 4-8 hours.[3] A derivative reduced serum glucose in db/db mice.[13]Well-established glucose-lowering effects in various rodent models.[6]Potent glucose-lowering and weight-loss effects in preclinical models.Effective in reducing blood glucose in diabetic animal models.
Insulin Dependency Acts independently of insulin secretion; aims to improve insulin sensitivity.[15]Primarily improves insulin sensitivity; does not stimulate insulin secretion.[5]Glucose-dependent insulin stimulation.Insulin-independent mechanism.[7]
Risk of Hypoglycemia Low, as it enhances glucose uptake rather than forcing insulin release.Very low.[5]Low, due to glucose-dependent action.Very low.
Potential Liabilities Prolonged, non-specific CPT1 inhibition may pose cardiac risks (e.g., hypertrophy). Off-target effects of some inhibitors (e.g., Etomoxir) have been noted.Gastrointestinal side effects (e.g., diarrhea, nausea) are common. Lactic acidosis is a rare but serious risk.Gastrointestinal side effects (nausea, vomiting) are common, especially upon initiation.Increased risk of genital mycotic infections and urinary tract infections. Risk of euglycemic diabetic ketoacidosis.

Conclusion and Future Directions

(S)-Amino Carnitine, as a representative of the CPT1 inhibitor class, presents a mechanistically distinct and compelling approach to managing hyperglycemia. Its mode of action—forcing a metabolic shift from fatty acid to glucose utilization—directly addresses a core pathophysiological element of insulin resistance. Preclinical data, though limited, are promising and demonstrate a potent glucose-lowering effect.[3][13]

The primary challenge lies in isoform specificity and long-term safety. CPT1 exists in different isoforms (e.g., CPT1a in the liver, CPT1b in muscle and heart). Developing inhibitors with high specificity for the target tissue (e.g., muscle and liver) while sparing the heart will be paramount to mitigating potential cardiac-related adverse effects.

The validation protocols outlined in this guide provide a robust framework for researchers to rigorously assess the efficacy and safety of (S)-Amino Carnitine and next-generation CPT1 inhibitors. By directly comparing these compounds against established standards of care using standardized in vitro and in vivo models, the drug development community can accurately determine their therapeutic potential in the crowded landscape of diabetes treatment.

References

  • He, L. et al. (2013). Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice. PubMed. Available at: [Link]

  • Lee, J. et al. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. PubMed Central. Available at: [Link]

  • Jenkins, D. L., & Griffith, O. W. (1986). Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Paumen, M. B. et al. (1997). Inhibition of Carnitine Palmitoyltransferase I Augments Sphingolipid Synthesis and Palmitate-induced Apoptosis. Semantic Scholar. Available at: [Link]

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  • Lehtihet, M. et al. (2003). Glibenclamide inhibits islet carnitine palmitoyltransferase 1 activity, leading to PKC-dependent insulin exocytosis. PubMed. Available at: [Link]

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  • Hong, Y. et al. (2001). Alteration of the Malonyl-CoA/Carnitine Palmitoyltransferase I Interaction in the β-Cell Impairs Glucose-Induced Insulin Secretion. American Diabetes Association. Available at: [Link]

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Validation

A Comparative Guide to the Antiketogenic Properties of (S)-Amino Carnitine

This guide provides an in-depth technical comparison of (S)-Amino Carnitine, a potent antiketogenic agent, against other alternatives. It is designed for researchers, scientists, and drug development professionals, offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-Amino Carnitine, a potent antiketogenic agent, against other alternatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, comparative data, and validated experimental protocols to support further investigation.

Introduction: The Rationale for Targeting Ketogenesis

Ketogenesis is a vital metabolic pathway that produces ketone bodies (primarily beta-hydroxybutyrate and acetoacetate) from the breakdown of fatty acids, predominantly in the liver. While crucial during periods of fasting or carbohydrate restriction, pathological overproduction of ketone bodies, known as ketoacidosis, is a life-threatening complication of conditions like type 1 diabetes.[1] Consequently, therapeutic agents that can safely and effectively inhibit ketogenesis are of significant clinical interest.

The rate-limiting step of this pathway, the transport of long-chain fatty acids into the mitochondria, is controlled by the enzyme Carnitine Palmitoyltransferase I (CPT-I).[2][3][4] This enzyme represents a prime target for pharmacological intervention. (S)-Amino Carnitine, a derivative of the naturally occurring amino acid L-carnitine, has emerged as a powerful inhibitor of CPT-I, demonstrating significant antiketogenic and hypoglycemic effects.[5] This guide will elucidate its mechanism, compare its performance with other CPT-I inhibitors, and provide the experimental frameworks necessary to validate its properties.

Mechanism of Action: CPT-I Inhibition

To understand the antiketogenic action of (S)-Amino Carnitine, one must first grasp the pivotal role of the carnitine shuttle system. Long-chain fatty acids in the cytoplasm are first activated to fatty acyl-CoA. CPT-I, located on the outer mitochondrial membrane, then catalyzes the conversion of fatty acyl-CoA to acylcarnitine, allowing it to be transported across the inner mitochondrial membrane.[6][7] Once inside the mitochondrial matrix, CPT-II converts it back to fatty acyl-CoA, which then enters β-oxidation to produce acetyl-CoA, the precursor for ketone body synthesis.[6]

(S)-Amino Carnitine exerts its effect by acting as a potent, noncovalent inhibitor of CPT-I.[5] By blocking this initial, rate-limiting step, it effectively prevents long-chain fatty acids from entering the mitochondria for oxidation, thereby starving the ketogenic pathway of its primary substrate and reducing the production of ketone bodies.

Ketogenesis_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Activation CPT1 CPT-I AcylCoA->CPT1 Carnitine BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Ketones Ketone Bodies AcetylCoA->Ketones AcylCarnitine Acylcarnitine CPT2 CPT-II AcylCarnitine->CPT2 CACT Transporter CPT1->AcylCarnitine CPT2->BetaOx Converts back to Fatty Acyl-CoA AminoCarnitine (S)-Amino Carnitine AminoCarnitine->CPT1 Inhibits

Figure 1: Inhibition of the Carnitine Shuttle by (S)-Amino Carnitine.

Comparative Analysis of CPT-I Inhibitors

The therapeutic potential of a CPT-I inhibitor is defined by its potency, isoform selectivity, and reversibility. The enzyme exists in three isoforms: CPT-Ia (liver), CPT-Ib (muscle), and CPT-Ic (neuron).[2][8] For treating hepatic ketoacidosis, high selectivity for CPT-Ia is desirable to minimize off-target effects, particularly in cardiac and skeletal muscle.

InhibitorPrimary Target(s)MechanismKey Characteristics & Clinical Remarks
(S)-Amino Carnitine CPT-I & CPT-IINoncovalent, competitive with carnitine[5][9]Potent inhibitor. L-aminocarnitine shows significantly higher affinity for CPT-II than CPT-I in human muscle.[9] Demonstrates in vivo antiketogenic and hypoglycemic effects.[5]
Etomoxir CPT-Ia & CPT-IbIrreversible[8]Potent, non-selective inhibitor. Clinical development was halted due to severe cardiac hypertrophy, a likely consequence of CPT-Ib inhibition.[8]
ST1326 (Teglicar) CPT-IaReversible, selective[8]An aminocarnitine derivative highly selective for the liver isoform (CPT-Ia).[8] Reduces gluconeogenesis and improves glucose homeostasis in animal models and has shown an excellent safety profile in Phase 2 studies for type 2 diabetes.[8]
Oxfenicine CPT-I-Shown to improve glucose tolerance and whole-body insulin sensitivity in diet-induced obese mice by inhibiting CPT-1 activity.[10]

Causality Behind Experimental Choices: The comparison highlights a critical lesson in drug development: isoform selectivity is paramount. The failure of a potent but non-selective inhibitor like Etomoxir underscores the necessity of designing molecules like ST1326 that precisely target the liver-specific CPT-Ia.[8] (S)-Amino Carnitine's profile suggests it is a powerful tool, but its differential effects on CPT-I and CPT-II warrant careful investigation in any therapeutic context.[9]

Experimental Validation: Protocols & Workflows

To confirm the antiketogenic properties of (S)-Amino Carnitine, a multi-tiered approach involving in vitro enzyme kinetics and in vivo metabolic studies is required. The following protocols provide a self-validating system, where in vitro inhibition should directly correlate with in vivo reduction of ketone bodies.

Experimental Workflow Overview
Figure 2: Workflow for Validating Antiketogenic Properties.
Protocol 1: In Vitro CPT-I Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Amino Carnitine on CPT-I.

  • Rationale: This assay directly measures the compound's effect on the target enzyme, providing a quantitative measure of potency. It is a foundational step before proceeding to more complex cellular or in vivo models.

  • Methodology:

    • Mitochondrial Isolation: Isolate liver mitochondria from a suitable animal model (e.g., Wistar rat) using differential centrifugation.

    • Enzyme Reaction: In a reaction buffer, combine the isolated mitochondria with a known concentration of L-[methyl-³H]carnitine and varying concentrations of (S)-Amino Carnitine (from 1 nM to 1 mM).

    • Initiation: Start the reaction by adding the substrate, palmitoyl-CoA.

    • Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).

    • Termination & Separation: Stop the reaction with perchloric acid. Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using an ion-exchange separation method.

    • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

    • Analysis: Plot the percentage of CPT-I activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Antiketogenic Efficacy in a Diabetic Mouse Model
  • Objective: To assess the ability of (S)-Amino Carnitine to reverse ketoacidosis in a living organism.

  • Rationale: An in vivo model is essential to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to confirm that the in vitro activity translates to a physiological effect. A diabetic model provides a robust and clinically relevant state of hyperketonemia.[1]

  • Methodology:

    • Model Induction: Induce diabetes in mice (e.g., C57BL/6) via multiple low-dose injections of streptozotocin (STZ). Confirm diabetic status by measuring blood glucose levels (>250 mg/dL).

    • Acclimatization: Allow animals to develop a stable hyperketonemic state over several days.

    • Dosing: Administer a single dose of (S)-Amino Carnitine (e.g., 0.3 mmol/kg, based on prior studies with aminocarnitine) via oral gavage or intraperitoneal injection.[5] A vehicle control group should receive an equal volume of the carrier solvent.

    • Blood Sampling: Collect small blood samples (approx. 10 µL) from the tail vein at baseline (0 hr) and at several time points post-administration (e.g., 2, 4, 8, 12, 24 hr).[11]

    • Measurement: Immediately measure beta-hydroxybutyrate (β-HB) levels using a point-of-care ketone meter or store serum for later analysis as described in Protocol 3.

    • Analysis: Compare the time course of β-HB levels between the (S)-Amino Carnitine-treated group and the vehicle control group.

Protocol 3: Quantification of Beta-Hydroxybutyrate (β-HB)
  • Objective: To accurately measure the primary ketone body, β-HB, in serum or plasma samples.

  • Rationale: Direct measurement of β-HB is superior to older nitroprusside-based tests (which detect acetoacetate and acetone) because β-HB is the most abundant ketone body in ketoacidosis, and the β-HB/acetoacetate ratio increases significantly during this state.[12]

  • Methodology (Based on a commercial enzymatic assay kit): [13]

    • Sample Preparation: Centrifuge whole blood to obtain serum. A sample volume of 0.5 mL is typically sufficient.[11]

    • Standard Curve: Prepare a series of β-HB standards of known concentrations as provided in the assay kit.

    • Reaction Setup: Add 50 µL of standards, blank (e.g., 1x PBS), and test samples to a 96-well microplate.[13]

    • Working Solution: Prepare the β-HB working solution containing the enzyme mix (β-hydroxybutyrate dehydrogenase) and NAD+. Add 50 µL to each well.[13]

    • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[13] During this time, β-HB is oxidized to acetoacetate, reducing NAD+ to NADH.

    • Measurement: Read the absorbance on a microplate reader. The assay uses a colorimetric probe that reacts with NADH, and the signal is measured (e.g., OD at 570 nm).[13]

    • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and use the resulting equation to determine the β-HB concentration in the test samples.

Supporting Experimental Data

Published data on aminocarnitine derivatives provide strong evidence of their antiketogenic potential.

Animal ModelCompound & DoseKey FindingsReference
Fasted Normal MiceAminocarnitine (0.3 mmol/kg)Inhibited the oxidation of [¹⁴C]palmitate to ¹⁴CO₂ by 45-70%. Prevented the development of ketoacidemia.Jenkins & Griffith, 1985[5]
Diabetic MiceAminocarnitine (0.3 mmol/kg, single dose)Reversed existing ketoacidemia. Normalized plasma glucose levels within 4-8 hours, with the effect lasting at least 12 hours.Jenkins & Griffith, 1985[5]
Diabetic MicePalmitoylaminocarnitine (0.3 mmol/kg)Prevented the development of ketoacidemia and reversed existing ketoacidemia.Jenkins & Griffith, 1985[5]

These results demonstrate that CPT-I inhibition by aminocarnitine derivatives not only blocks ketogenesis but also promotes a shift towards glucose utilization, resulting in a potent hypoglycemic effect in diabetic states.[5]

Conclusion and Future Directions

The available evidence strongly supports the antiketogenic properties of (S)-Amino Carnitine, mediated through the potent inhibition of CPT-I. Its mechanism of action is well-defined, and its in vivo efficacy has been demonstrated in relevant animal models.[5] When compared to other CPT-I inhibitors, the key differentiating factors for any new agent will be its selectivity for the hepatic CPT-Ia isoform and its safety profile, particularly concerning cardiac function.[8]

Future research should focus on:

  • Isoform Selectivity: Quantitatively determining the IC50 of (S)-Amino Carnitine for CPT-Ia, CPT-Ib, and CPT-Ic to predict its therapeutic window and potential side effects.

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety of (S)-Amino Carnitine in chronic disease models.

  • Clinical Translation: Investigating its potential in human subjects for conditions characterized by pathological ketosis, such as diabetic ketoacidosis.

The protocols and comparative data presented in this guide offer a robust framework for drug development professionals to rigorously evaluate (S)-Amino Carnitine and advance its potential as a next-generation metabolic therapeutic.

References

  • Office of Dietary Supplements. (2023). Carnitine - Health Professional Fact Sheet. National Institutes of Health. [Link]

  • Chen, Z., et al. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Molecular and Genetic Medicine. [Link]

  • Linus Pauling Institute. (n.d.). L-Carnitine. Oregon State University. [Link]

  • Gu, L., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology. [Link]

  • Herrero-Mendez, A., et al. (1998). Role of carnitine palmitoyltransferase I in the control of ketogenesis in primary cultures of rat astrocytes. Journal of Neurochemistry. [Link]

  • Wikipedia. (n.d.). Carnitine. [Link]

  • Gray, D. C. (2003). Optimization of experimental antimitotic agents: classical and combinatorial methods. Current Opinion in Chemical Biology. [Link]

  • Alves, C., et al. (2010). Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. Molecular Genetics and Metabolism. [Link]

  • Thotakura, B., & Blass, A. (2021). Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Müller, C., et al. (2004). Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

  • Saudek, C. D., & Fink, G. S. (2018). Update on Measuring Ketones. The Journal of Applied Laboratory Medicine. [Link]

  • Badrasawi, M., et al. (2016). Efficacy of L-carnitine supplementation on frailty status and its biomarkers in older adults. Clinical Interventions in Aging. [Link]

  • Jenkins, D. L., & Griffith, O. W. (1985). Antiketogenic and hypoglycemic effects of aminocarnitine and acylaminocarnitines. Proceedings of the National Academy of Sciences. [Link]

  • Nosadini, R., et al. (1979). A possible mechanism for the anti-ketogenic action of alanine in the rat. The Biochemical journal. [Link]

  • Cook, G. A., et al. (1988). Role of carnitine palmitoyltransferase I in the regulation of hepatic ketogenesis during the onset and reversal of chronic diabetes. Biochemical Journal. [Link]

  • Ke, L., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes. [Link]

  • Stephens, F. B., et al. (2020). The Role of the Carnitine System in Human Metabolism. ResearchGate. [Link]

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Comparative

Independent Replication of (S)-Amino Carnitine Research Findings: A Comparative Guide for Scientists

For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of progress. This guide provides an in-depth analysis of (S)-Amino Carnitine, a potent modulat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is the bedrock of progress. This guide provides an in-depth analysis of (S)-Amino Carnitine, a potent modulator of fatty acid metabolism. We will delve into its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols to facilitate independent replication and further investigation. This document is designed to be a practical resource, grounded in scientific integrity and supported by experimental evidence.

Introduction to (S)-Amino Carnitine: Beyond a Simple Carnitine Analog

(S)-Amino Carnitine, more commonly referred to in scientific literature as L-aminocarnitine, is a synthetic derivative of L-carnitine. Unlike its precursor, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, (S)-Amino Carnitine acts as an inhibitor of this process.[1][2] Its primary molecular target is Carnitine Palmitoyltransferase 2 (CPT2), a key enzyme in the carnitine shuttle system located on the inner mitochondrial membrane.[3] By inhibiting CPT2, (S)-Amino Carnitine effectively blocks the mitochondrial uptake of long-chain fatty acids, leading to a significant reduction in fatty acid oxidation (FAO).[1][3] This inhibitory action has positioned (S)-Amino Carnitine as a valuable research tool for studying cellular metabolism and as a potential therapeutic agent for conditions characterized by excessive fatty acid oxidation, such as certain metabolic disorders and ischemic heart disease.

The significance of (S)-Amino Carnitine lies in its specific and potent action on CPT2.[3] This selectivity allows for the targeted investigation of the roles of mitochondrial long-chain fatty acid metabolism in various physiological and pathological processes.

The Carnitine Shuttle and the Mechanism of (S)-Amino Carnitine Inhibition

To appreciate the function of (S)-Amino Carnitine, it is crucial to understand the physiological process it disrupts: the carnitine shuttle. This shuttle is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.

cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 AcylCoA_mito Long-Chain Acyl-CoA CPT2->AcylCoA_mito SAminoCarnitine (S)-Amino Carnitine SAminoCarnitine->CPT2 Inhibition BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation Start (S)-3-hydroxy-γ-butyrolactone Step1 Mesylation Start->Step1 Intermediate1 (S)-3-mesyloxy-γ-butyrolactone Step1->Intermediate1 Step2 Azide Substitution Intermediate1->Step2 Intermediate2 (R)-3-azido-γ-butyrolactone Step2->Intermediate2 Step3 Ring Opening with Trimethylamine Intermediate2->Step3 Intermediate3 (R)-3-azido-4-(trimethylammonio)butanoate Step3->Intermediate3 Step4 Reduction of Azide Intermediate3->Step4 End (S)-Amino Carnitine Step4->End

Figure 2: Synthetic workflow for (S)-Amino Carnitine.

Step-by-Step Methodology:

  • Mesylation of (S)-3-hydroxy-γ-butyrolactone:

    • Dissolve (S)-3-hydroxy-γ-butyrolactone in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous solutions to remove impurities and dry the organic layer.

    • Purify the resulting (S)-3-mesyloxy-γ-butyrolactone by column chromatography.

  • Azide Substitution:

    • Dissolve the mesylated intermediate in a polar aprotic solvent (e.g., DMF).

    • Add sodium azide and heat the reaction mixture (e.g., to 80°C).

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, perform an aqueous workup and extract the product, (R)-3-azido-γ-butyrolactone.

    • Purify the product by column chromatography.

  • Ring Opening with Trimethylamine:

    • Dissolve the azido-lactone in an aqueous solution of trimethylamine.

    • Stir the reaction at room temperature until the lactone ring is opened (monitor by LC-MS).

    • Remove the excess trimethylamine and water under reduced pressure to obtain the crude (R)-3-azido-4-(trimethylammonio)butanoate.

  • Reduction of the Azide to the Amine:

    • Dissolve the azido intermediate in a suitable solvent (e.g., methanol).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced to the primary amine.

    • Filter off the catalyst and concentrate the solution to yield (S)-Amino Carnitine.

    • Further purification can be achieved by recrystallization or ion-exchange chromatography.

In Vitro CPT2 Inhibition Assay

This assay directly measures the inhibitory effect of (S)-Amino Carnitine on CPT2 activity. The activity of CPT2 is typically measured by monitoring the formation of palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.

Protocol: Radiometric CPT2 Inhibition Assay

  • Preparation of Mitochondrial Fractions:

    • Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.

    • Disrupt the outer mitochondrial membrane to expose CPT2 on the inner membrane. This can be achieved by controlled osmotic shock or by using detergents like digitonin.

  • Assay Reaction:

    • Prepare a reaction buffer containing a buffer (e.g., HEPES), EDTA, and bovine serum albumin (BSA).

    • Add the mitochondrial preparation to the reaction buffer.

    • Add varying concentrations of (S)-Amino Carnitine (and a vehicle control).

    • Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrates: palmitoyl-CoA and [³H]L-carnitine.

    • Incubate the reaction at 37°C for a specific time.

  • Separation and Quantification:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]L-carnitine. This can be done using a Dowex resin column or by solvent extraction (e.g., with butanol).

    • Quantify the amount of [³H]palmitoylcarnitine formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (S)-Amino Carnitine compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cellular Fatty Acid Oxidation Assay

This assay assesses the impact of (S)-Amino Carnitine on the overall rate of fatty acid oxidation in intact cells. A common method involves measuring the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate.

Protocol: [¹⁴C]Palmitate Oxidation in Cultured Cells

Start Seed Cells in Seahorse Plate Step1 Pre-treat with (S)-Amino Carnitine Start->Step1 Step2 Add [¹⁴C]Palmitate Step1->Step2 Step3 Incubate and Trap ¹⁴CO₂ Step2->Step3 Step4 Quantify ¹⁴CO₂ Step3->Step4 End Determine FAO Rate Step4->End

Figure 3: Workflow for Cellular Fatty Acid Oxidation Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth medium until they reach the desired confluency.

  • Pre-incubation with Inhibitor:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with varying concentrations of (S)-Amino Carnitine (or vehicle control) in a medium containing a low concentration of glucose to encourage fatty acid utilization.

  • Incubation with Radiolabeled Substrate:

    • Prepare a reaction medium containing [1-¹⁴C]palmitate complexed to BSA.

    • Remove the pre-incubation medium and add the reaction medium containing the radiolabeled palmitate and the inhibitor.

    • Seal the culture plates or flasks with a system to trap the evolved ¹⁴CO₂ (e.g., a filter paper soaked in a CO₂ trapping agent like hyamine hydroxide placed in a center well).

  • Measurement of ¹⁴CO₂:

    • Incubate the cells at 37°C for a defined period (e.g., 2 hours).

    • Stop the reaction and release the trapped ¹⁴CO₂ by adding a strong acid (e.g., perchloric acid) to the medium.

    • Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the ¹⁴CO₂ production to the total protein content of the cells in each well.

    • Calculate the rate of fatty acid oxidation and the percentage of inhibition caused by (S)-Amino Carnitine.

Conclusion and Future Directions

The available body of research provides a consistent picture of (S)-Amino Carnitine as a selective and potent inhibitor of CPT2, leading to a significant reduction in mitochondrial long-chain fatty acid oxidation. While direct, independent replication studies are not explicitly labeled as such in the literature, the cumulative evidence from various research groups utilizing (S)-Amino Carnitine as a CPT2 inhibitor serves as a form of scientific validation of its primary mechanism of action.

This guide provides the necessary framework for researchers to independently verify these findings and to further explore the potential of (S)-Amino Carnitine. The detailed protocols for synthesis and key functional assays are designed to ensure experimental rigor and reproducibility.

Future research should focus on a more detailed characterization of the pharmacokinetics and pharmacodynamics of (S)-Amino Carnitine in various preclinical models. Investigating its long-term effects and potential off-target activities at higher concentrations will be crucial for a comprehensive understanding of its safety and therapeutic potential. Furthermore, head-to-head comparative studies with other CPT inhibitors under standardized conditions will provide a clearer picture of the relative advantages and disadvantages of each compound for specific research and clinical applications.

References

  • Characterization of L-aminocarnitine, an inhibitor of fatty acid oxidation. Journal of Inherited Metabolic Disease.
  • Inhibition of CPT2 exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia. Journal of Cellular and Molecular Medicine.
  • Etomoxir: an old dog with new tricks.
  • Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Journal of Medicinal Chemistry.
  • Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxid
  • Tissue lipid accumulation by L-aminocarnitine, an inhibitor of carnitine-palmitoyltransferase-2. Studies in intact rats and isolated mitochondria. Biochemical Pharmacology.
  • Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching. Tetrahedron: Asymmetry.
  • Process for the preparation of L-carnitine.
  • Fatty Acid Oxidation Assay. Creative Bioarray. Available at: [Link].

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments.
  • In Vitro Inhibition Studies. Corning.
  • Carnitine palmitoyltransferase II deficiency. GeneReviews®.
  • Technical Manual Fatty Acid Oxid
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica.
  • LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. Journal of Physics: Conference Series.
  • Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F.
  • Hepatic fatty acid oxidation restrains systemic catabolism during starv
  • Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

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